Belumosudil Mesylate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-[3-[5-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMZPDNJWWQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109704-99-4 | |
| Record name | Belumosudil mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2109704994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Belumosudil Mesylate: A Deep Dive into its Modulation of T-Cell Responses
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).[1][2][3] Its efficacy is intrinsically linked to its profound ability to modulate T-cell responses, shifting the balance from a pro-inflammatory to a more regulated state. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Belumosudil's effects on T-cell signaling, differentiation, and function. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory therapeutics.
Introduction: The Role of ROCK2 in T-Cell Pathophysiology
Chronic graft-versus-host disease is a severe complication following allogeneic hematopoietic cell transplantation, driven by an aberrant immune response characterized by inflammation and fibrosis.[4][5] A key driver of cGVHD pathogenesis is the imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs).[5][6] The ROCK2 signaling pathway plays a pivotal role in regulating this balance.[4][5] Overactivation of ROCK2 promotes the differentiation and function of Th17 cells and T follicular helper (Tfh) cells, which contribute to the inflammatory cascade and autoantibody production.[4][7][8]
This compound is an orally administered, selective inhibitor of ROCK2.[1][2] By targeting ROCK2, Belumosudil intervenes in key signaling pathways that govern T-cell fate and function, thereby restoring immune homeostasis.[9][10]
Mechanism of Action: Rebalancing the T-Cell Response
Belumosudil's primary mechanism of action is the selective inhibition of ROCK2, with a significantly lower potency for ROCK1.[11][12] This targeted inhibition has a dual effect on T-cell signaling, primarily through the modulation of the STAT3 and STAT5 transcription factors.[1][11][13]
-
Downregulation of Pro-inflammatory Pathways: In a pro-inflammatory environment, ROCK2 is activated and facilitates the phosphorylation of STAT3.[4][9] Phosphorylated STAT3 (pSTAT3) is a key transcription factor for the differentiation of Th17 and Tfh cells, leading to the production of pro-inflammatory cytokines such as IL-17 and IL-21.[4][14] Belumosudil inhibits ROCK2, which in turn suppresses the phosphorylation of STAT3.[1][13] This leads to a reduction in the expression of Th17- and Tfh-associated transcription factors like RORγt and Bcl6, ultimately decreasing the populations of these pro-inflammatory T-cell subsets and their cytokine products.[4][10]
-
Upregulation of Regulatory Pathways: Concurrently, the inhibition of ROCK2 by Belumosudil leads to an increase in the phosphorylation of STAT5.[1][13] Phosphorylated STAT5 (pSTAT5) is crucial for the development, expansion, and function of Tregs.[15] pSTAT5 promotes the expression of the master Treg transcription factor, Foxp3, leading to an increase in the frequency and suppressive function of Tregs.[4][15]
This reciprocal regulation of STAT3 and STAT5 phosphorylation effectively shifts the Th17/Treg balance towards a more tolerogenic state, mitigating the inflammatory processes central to cGVHD.[1][6][9]
Quantitative Impact on T-Cell Responses
The modulatory effects of Belumosudil on T-cell responses have been quantified in various preclinical and clinical studies. The following tables summarize key findings from the pivotal ROCKstar clinical trial (NCT03640481) and other relevant studies.
| Parameter | Treatment Group | Result | Reference |
| Overall Response Rate (ORR) | Belumosudil 200 mg once daily | 74% | [6][13] |
| Belumosudil 200 mg twice daily | 77% | [6][13] | |
| Median Duration of Response | Combined | 54 weeks | [6][13] |
| Symptom Reduction (Lee Symptom Scale) | Belumosudil 200 mg once daily | 59% of subjects | [6][13] |
| Belumosudil 200 mg twice daily | 62% of subjects | [6][13] |
Table 1: Clinical Efficacy of Belumosudil in cGVHD (ROCKstar Study)
| Cell Population / Marker | Effect of Belumosudil | Mechanism | Reference |
| Th17 Cells | Decrease | Downregulation of STAT3 phosphorylation | [1][13] |
| T follicular helper (Tfh) cells | Decrease | Downregulation of STAT3 phosphorylation | [1][13] |
| Regulatory T cells (Tregs) | Increase | Upregulation of STAT5 phosphorylation | [1][13] |
| IL-17 Production | Decrease | Reduced Th17 cell frequency and function | [1][2] |
| IL-21 Production | Decrease | Reduced Th17 and Tfh cell function | [10] |
| Collagen Deposition | Decrease | Reduced pro-fibrotic signaling | [1][2] |
Table 2: Cellular and Molecular Effects of Belumosudil on T-Cell Responses
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by Belumosudil and a typical experimental workflow for its analysis.
Caption: Belumosudil's mechanism of action on T-cell signaling.
Caption: Experimental workflow for analyzing Belumosudil's effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the effects of Belumosudil on T-cell responses. These are synthesized from established methodologies and findings in the cited literature.
In Vitro T-Cell Culture and Stimulation
Objective: To activate and differentiate human T-cells in vitro to study the effects of Belumosudil.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood or cGVHD patient samples using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
-
T-Cell Stimulation and Differentiation:
-
Plate PBMCs or isolated CD4+ T-cells in 96-well plates at a density of 1 x 10^6 cells/mL.
-
For Th17 polarizing conditions, stimulate cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies in the presence of IL-1β (20 ng/mL) and IL-6 (20 ng/mL).
-
For Treg polarizing conditions, stimulate with anti-CD3/CD28 in the presence of TGF-β (5 ng/mL) and IL-2 (100 U/mL).
-
-
Belumosudil Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Add Belumosudil to the cell cultures at desired concentrations (e.g., 0.1, 1, 10 µM) at the time of stimulation.
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
Flow Cytometry for Th17/Treg Analysis
Objective: To quantify the populations of Th17 and Treg cells following treatment with Belumosudil.
Methodology:
-
Cell Staining:
-
Harvest cultured T-cells and wash with FACS buffer (PBS with 2% FBS).
-
For intracellular cytokine staining (Th17), restimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Stain for surface markers using fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD25).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular markers: anti-IL-17A for Th17 cells and anti-Foxp3 for Treg cells.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD3+CD4+ T-cells.
-
Identify Th17 cells as IL-17A+ and Tregs as CD25+Foxp3+.
-
Quantify the percentage of each cell population in the different treatment groups.
-
Western Blot for STAT3/STAT5 Phosphorylation
Objective: To assess the phosphorylation status of STAT3 and STAT5 in T-cells treated with Belumosudil.
Methodology:
-
Protein Extraction:
-
After a short stimulation period (e.g., 15-30 minutes) in the presence or absence of Belumosudil, lyse the T-cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
ELISA for Cytokine Quantification
Objective: To measure the concentration of key cytokines (e.g., IL-17, IL-21, IL-10) in the culture supernatants.
Methodology:
-
Sample Collection:
-
After the desired incubation period, centrifuge the cell culture plates and collect the supernatants.
-
-
ELISA Procedure:
-
Use commercial ELISA kits for human IL-17, IL-21, and IL-10 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Conclusion and Future Directions
This compound represents a significant advancement in the treatment of cGVHD, with a well-defined mechanism of action centered on the modulation of T-cell responses. Its ability to selectively inhibit ROCK2 and consequently rebalance the Th17/Treg ratio through the STAT3/STAT5 signaling axis provides a targeted approach to mitigating the underlying immunopathology of this and potentially other T-cell-mediated diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation of Belumosudil and other ROCK2 inhibitors. Future research should focus on further elucidating the downstream effects of ROCK2 inhibition in different T-cell subsets, exploring potential biomarkers to predict treatment response, and investigating the application of Belumosudil in other autoimmune and fibrotic conditions. The comprehensive understanding of its molecular and cellular effects will be crucial for optimizing its clinical use and expanding its therapeutic potential.
References
- 1. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytokine analysis - ELISA / CBA [sanquin.org]
- 9. Th17/Treg ratio in human graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 14. library.ehaweb.org [library.ehaweb.org]
- 15. An activated Th17-prone T cell subset involved in chronic graft-versus-host disease sensitive to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Fibrotic Potential of Belumosudil Mesylate: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. Belumosudil Mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent with potent anti-fibrotic properties.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-fibrotic efficacy of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-fibrotic therapies.
Core Mechanism of Action: ROCK2 Inhibition
Belumosudil's primary mechanism of action is the selective inhibition of ROCK2, a serine/threonine kinase that plays a crucial role in cellular processes central to the pathogenesis of fibrosis.[1][3] Overactivation of ROCK2 is implicated in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[4] By inhibiting ROCK2, Belumosudil effectively downregulates pro-fibrotic signaling pathways, reduces inflammation, and ultimately attenuates the fibrotic response in various tissues.[1][2]
Preclinical Efficacy: Summary of Quantitative Data
The anti-fibrotic effects of Belumosudil have been demonstrated across a range of preclinical models, including cardiac, oral, liver, and skin fibrosis. The following tables summarize the key quantitative findings from these studies.
| Preclinical Model | Key Parameter | Vehicle Control | Belumosudil Treatment | Percentage Reduction | Citation |
| Cardiac Fibrosis | |||||
| Transverse Aortic Constriction (TAC) in Mice | Heart Weight / Body Weight (mg/g) | 7.2 ± 0.3 | 5.8 ± 0.2 | ~24% increase from baseline prevented | [5] |
| Transverse Aortic Constriction (TAC) in Mice | Heart Weight / Tibia Length (mg/mm) | 9.1 ± 0.4 | 7.5 ± 0.3 | ~21% increase from baseline prevented | [5] |
| Transverse Aortic Constriction (TAC) in Mice | Left Ventricular Fibrotic Area (%) | Significantly Increased | Significantly Reduced | Not Quantified | [5] |
| Oral Fibrosis (cGVHD Model) | |||||
| Oral Mucosa Biopsies | Collagen Type I (% area) | Baseline | Post-treatment | Significant Reduction (P = .039) | [6] |
| Oral Mucosa Biopsies | Collagen Type III (% area) | Baseline | Post-treatment | Significant Reduction (P = .048) | [6] |
| Liver Fibrosis | |||||
| Thioacetamide-induced Liver Fibrosis in Mice | Liver IL-17A mRNA expression | Significantly Increased | Significantly Decreased | Not Quantified | [7] |
| Thioacetamide-induced Liver Fibrosis in Mice | Liver pSTAT3 and RORγT expression | Increased | Decreased | Not Quantified | [7] |
| Pulmonary Fibrosis | |||||
| Bleomycin-induced Lung Fibrosis in Mice | Hydroxyproline Content (Collagen) | Increased | Not specified for Belumosudil | N/A | [8] |
| Bleomycin-induced Lung Fibrosis in Mice | Fibrosis Fraction (%) | Increased | Not specified for Belumosudil | N/A | [8] |
Key Signaling Pathways
Belumosudil exerts its anti-fibrotic effects by modulating key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics and Bioavailability of Belumosudil Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), is an orally administered therapeutic agent.[1][2] It has been approved for the treatment of chronic graft-versus-host disease (cGVHD) in adult and pediatric patients 12 years and older who have not responded to at least two prior lines of systemic therapy.[1][2] Belumosudil modulates immune responses and fibrotic processes by inhibiting the ROCK2 signaling pathway, which plays a crucial role in the pathophysiology of cGVHD.[1][3][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound, drawing from key preclinical and clinical studies.
Mechanism of Action: ROCK2 Inhibition
Belumosudil's therapeutic effects are primarily mediated through the selective inhibition of ROCK2.[2] This inhibition disrupts downstream signaling cascades that are integral to pro-inflammatory and pro-fibrotic cellular activities.[3][4] Specifically, Belumosudil has been shown to down-regulate the phosphorylation of STAT3 and up-regulate the phosphorylation of STAT5, which shifts the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells, ultimately reducing inflammation.[3] It also demonstrates anti-fibrotic activity by inhibiting pro-fibrotic signaling pathways.[3]
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of Belumosudil has been characterized in both healthy volunteers and patients with cGVHD. The drug exhibits dose-proportional increases in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) over a dosage range of 200–400 mg once daily.
Table 1: Summary of Human Pharmacokinetic Parameters of Belumosudil
| Parameter | Healthy Subjects | cGVHD Patients | Citation(s) |
| Bioavailability (F) | ~64% | Not Reported | [5] |
| Tmax (median) | Not specified | 1.26 hours | [6] |
| Cmax (mean, %CV) | Not specified | 2390 ng/mL (44%) | [7] |
| AUC (mean, %CV) | Not specified | 22,700 h*ng/mL (48%) | [7] |
| Elimination Half-life (t½) | Not specified | 19 hours | |
| Clearance (CL) | Not specified | 9.83 L/h | |
| Volume of Distribution (Vd) | 184 L | Not Reported | [5] |
| Protein Binding | 98.6% (α1-acid glycoprotein), 99.9% (albumin) | Not Reported | [5] |
Table 2: Effect of Food on Belumosudil Bioavailability in Healthy Subjects
| Condition | Fold Change in Cmax | Fold Change in AUC | Delay in Tmax | Citation(s) |
| High-Fat Meal | 2.2x increase | 2x increase | 0.5 hours | [6] |
Metabolism and Excretion
Belumosudil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8, CYP2D6, and UGT1A9.[6] Following oral administration of a radiolabeled dose, approximately 85% of the radioactivity is recovered in the feces, with 30% as the unchanged drug. Less than 5% of the dose is excreted in the urine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the protocols employed in key clinical and preclinical evaluations of Belumosudil.
Clinical Study Protocol: Phase 1 Bioavailability Study in Healthy Volunteers
A Phase 1, open-label, randomized, crossover study was conducted to evaluate the bioavailability of Belumosudil tablets in healthy male subjects.
-
Study Design: The study followed a 3-way crossover design where subjects received a single 200 mg dose of Belumosudil under different conditions: as a tablet in a fasted state, a tablet in a fed state (high-fat, high-calorie meal), and as two 100 mg capsules in a fed state. A washout period of at least 6 days separated each treatment period.
-
Subject Population: Healthy male volunteers between the ages of 18 and 55 were enrolled. Key inclusion criteria included a body mass index (BMI) between 18.0 and 30.0 kg/m ² and good overall health as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Belumosudil.
-
Analytical Method: Plasma concentrations of Belumosudil were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Analytical Protocol: Quantification of Belumosudil in Plasma by LC-MS/MS
-
Sample Preparation: Plasma samples were typically prepared for analysis using protein precipitation.
-
Chromatography: Chromatographic separation was achieved on a C18 reversed-phase column. The mobile phase often consisted of a gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for Belumosudil and an internal standard were monitored. The method was validated for linearity, accuracy, precision, and selectivity.
Preclinical Study Protocol: In Vivo Pharmacokinetics in Animal Models
While specific, detailed protocols for the preclinical pharmacokinetic studies of Belumosudil are not publicly available in their entirety, the general methodology can be inferred from standard practices and regulatory submissions.
-
Animal Models: Preclinical pharmacokinetic and toxicology studies were conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species. Animal models of cGVHD were also utilized to assess the in vivo efficacy of Belumosudil.[7]
-
Drug Administration: Belumosudil was likely administered orally (e.g., via gavage) to assess its oral bioavailability and intravenously to determine its absolute bioavailability and clearance.
-
Sample Collection: Serial blood samples would have been collected at various time points post-dosing via appropriate methods for the species (e.g., tail vein or jugular vein cannulation). Plasma would be separated and stored frozen until analysis.
-
Data Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Conclusion
This compound exhibits predictable and dose-proportional pharmacokinetics. It is orally bioavailable, with its absorption significantly enhanced by food. The metabolism is primarily hepatic via CYP3A4, and the drug is predominantly eliminated in the feces. The well-characterized pharmacokinetic profile of Belumosudil, in conjunction with its targeted mechanism of action, supports its clinical use in the management of chronic graft-versus-host disease. Further research, particularly the public dissemination of detailed preclinical study protocols, would be beneficial for the scientific community.
References
- 1. Belumosudil Impacts Immunosuppression Pharmacokinetics in Patients with Chronic Graft-versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Belumosudil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil Mesylate: A Deep Dive into its Modulation of STAT3 and STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action is multifaceted, with a critical impact on the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[3][4] This technical guide provides a comprehensive overview of the molecular interactions between belumosudil and the STAT signaling cascade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction: The Role of STAT3 and STAT5 in Immune Regulation
STAT3 and STAT5 are key transcription factors that play pivotal, often opposing, roles in the differentiation and function of T helper (Th) cells. STAT3 is crucial for the development of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune and inflammatory conditions, including cGVHD.[4][5] Conversely, STAT5 is essential for the development and function of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis and suppressing excessive inflammatory responses.[4][6] An imbalance in the Th17/Treg ratio is a hallmark of cGVHD.[3][5]
Belumosudil's therapeutic efficacy stems from its ability to rebalance this ratio by modulating the phosphorylation, and thus the activity, of STAT3 and STAT5.[6][7]
Mechanism of Action: Belumosudil's Impact on the ROCK2-STAT Axis
Belumosudil is a selective inhibitor of ROCK2.[6][7] It exhibits significantly greater potency against ROCK2 compared to ROCK1.[3][7] The inhibition of ROCK2 by belumosudil directly influences the phosphorylation of STAT3 and STAT5, leading to a downstream cascade of events that ultimately recalibrates the immune response.[4][5]
The core mechanism involves the following key steps:
-
Downregulation of STAT3 Phosphorylation: Belumosudil treatment leads to a dose-dependent decrease in the phosphorylation of STAT3.[4][8] This inhibition occurs rapidly, within minutes of cellular exposure to the drug.[4] Reduced STAT3 phosphorylation curtails the expression of RORγt, a master transcription factor for Th17 differentiation, and subsequently decreases the production of pro-inflammatory cytokines like IL-17 and IL-21.[4][5]
-
Upregulation of STAT5 Phosphorylation: Concurrently with the inhibition of STAT3 phosphorylation, belumosudil upregulates the phosphorylation of STAT5.[4][6] Enhanced STAT5 signaling promotes the expression of Foxp3, the key transcription factor for Treg differentiation and function.[4] This leads to an increase in the population and suppressive capacity of Tregs.[5][6]
This dual and opposing effect on STAT3 and STAT5 phosphorylation is the linchpin of belumosudil's immunomodulatory action, shifting the balance from a pro-inflammatory Th17-dominant state to a more regulated, Treg-dominant environment.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on belumosudil's activity and its effects on STAT signaling.
Table 1: Belumosudil Kinase Inhibitory Activity
| Target | IC50 | Reference |
| ROCK2 | ~100 nM | [3][7] |
| ROCK1 | ~3 µM | [3][7] |
Table 2: Cellular Effects of Belumosudil on STAT Phosphorylation and T Cell Subsets
| Parameter | Effect | Concentration/Dose | Cell Type/Model | Reference |
| STAT3 Phosphorylation | Dose-dependent decrease | Submicromolar | Human T cells | [4] |
| STAT5 Phosphorylation | Upregulation | Not specified | Human T cells | [4][6] |
| Th17 Cells | Reduction | Not specified | Human T cells | [5][6] |
| Regulatory T cells (Tregs) | Enhancement | Not specified | Human T cells | [5][6] |
| IL-17 Secretion | Downregulation | Not specified | Human T cells | [4][5] |
| IL-21 Secretion | Downregulation | Not specified | Human T cells | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the effect of belumosudil on STAT3 and STAT5 phosphorylation.
Western Blotting for Phosphorylated STAT3 and STAT5
This technique is used to detect and quantify the levels of phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5) in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells under appropriate conditions.
-
Induce T cell differentiation towards a Th17 phenotype using a cocktail of cytokines (e.g., IL-6, TGF-β, IL-1β, IL-23).
-
Treat cells with varying concentrations of belumosudil or a vehicle control for a specified duration (e.g., 30 minutes to 48 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694).
-
Subsequently, probe with antibodies for total STAT3 and total STAT5, as well as a loading control (e.g., GAPDH or β-actin), to normalize the data.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of pSTAT3 and pSTAT5 to their respective total protein levels.
-
Flow Cytometry for Th17 and Treg Population Analysis
Flow cytometry is employed to identify and quantify the proportions of Th17 (CD4+IL-17+) and Treg (CD4+CD25+Foxp3+) cells in a mixed cell population following treatment with belumosudil.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat PBMCs or CD4+ T cells with belumosudil as described for Western blotting.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% fetal bovine serum).
-
Incubate the cells with fluorescently-labeled antibodies against surface markers such as CD4 and CD25.
-
-
Intracellular Staining (for Th17 cells):
-
Stimulate the cells with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours to promote intracellular cytokine accumulation.
-
Fix and permeabilize the cells using a dedicated kit.
-
Incubate with a fluorescently-labeled antibody against IL-17A.
-
-
Intracellular Staining (for Treg cells):
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Incubate with a fluorescently-labeled antibody against Foxp3.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on the CD4+ T cell population and then determine the percentage of IL-17A+ cells (Th17) and CD25+Foxp3+ cells (Tregs).
-
Conclusion
This compound exerts a profound immunomodulatory effect by selectively inhibiting ROCK2, which in turn leads to the downregulation of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation. This dual action effectively rebalances the Th17/Treg ratio, mitigating the pro-inflammatory and pro-fibrotic processes that drive cGVHD. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of belumosudil and other ROCK2 inhibitors in a range of immune-mediated diseases. The continued elucidation of these molecular pathways will be instrumental in the development of next-generation targeted therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 3. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil Mesylate: A Technical Guide to a Novel ROCK2 Inhibitor for Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent for the treatment of autoimmune and inflammatory conditions, most notably chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action centers on the modulation of the immune system, specifically by rebalancing the pro-inflammatory Th17 and anti-inflammatory regulatory T (Treg) cell populations.[3][4] This technical guide provides an in-depth overview of this compound, including its core mechanism, comprehensive clinical trial data, pharmacokinetic profile, and detailed experimental protocols relevant to its study.
Introduction: The Role of ROCK2 in Autoimmunity
Rho-associated coiled-coil kinases (ROCKs) are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and proliferation.[4] The two isoforms, ROCK1 and ROCK2, have distinct and sometimes opposing functions. Overactivation of the ROCK2 signaling pathway is implicated in the pathogenesis of several autoimmune and inflammatory diseases, including cGVHD.[4][5] This overactivation leads to an imbalance in T-cell differentiation, favoring the pro-inflammatory Th17 lineage over the immunosuppressive Treg lineage, and contributes to fibrosis.[4][5] Belumosudil selectively inhibits ROCK2, thereby addressing these pathological processes.[6]
Mechanism of Action of Belumosudil
Belumosudil is a potent and selective inhibitor of ROCK2.[7] It exhibits significantly greater selectivity for ROCK2 over ROCK1.[3] This selectivity is crucial as it minimizes potential off-target effects associated with non-selective ROCK inhibition.[2]
The primary mechanism of action of Belumosudil involves the modulation of the Th17/Treg cell balance through the regulation of STAT3 and STAT5 phosphorylation.[3][8] By inhibiting ROCK2, Belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 cell differentiation, leading to a reduction in IL-17 and IL-21 secretion.[9] Concurrently, it upregulates the phosphorylation of STAT5, which promotes the expansion of Treg cells.[9] This dual action helps to restore immune homeostasis.[4]
Furthermore, Belumosudil has demonstrated anti-fibrotic properties by inhibiting the differentiation of fibroblasts into myofibroblasts, a key process in the development of tissue fibrosis characteristic of diseases like cGVHD.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its inhibitory concentrations, pharmacokinetic properties, and clinical trial efficacy.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Reference |
| ROCK2 | ~100 nM | [8][10] |
| ROCK1 | ~3 µM | [3][8] |
Table 2: Pharmacokinetic Profile of Belumosudil (200 mg once daily)
| Parameter | Value | Reference |
| Bioavailability | 64% | [3][11] |
| Tmax (steady-state) | 1.26 - 2.53 hours | [3][11] |
| Protein Binding | >98% | [3] |
| Volume of Distribution | 184 L | [3] |
| Primary Metabolism | CYP3A4 | [3][10] |
| Excretion | Primarily feces (~85%) | [10] |
Note: Co-administration with a high-fat meal can increase Cmax and AUC by approximately 2-fold.[3][11]
Table 3: Clinical Efficacy in Chronic Graft-Versus-Host Disease (cGVHD)
| Study | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Reference |
| ROCKstar (KD025-213) | 200 mg once daily | 74% - 75% | 6% | 69% | 1.9 months (time to progression) | [12] |
| ROCKstar (KD025-213) | 200 mg twice daily | 77% | - | - | - | [12] |
| KD025-208 | 200 mg once daily | 65% | - | - | 35 weeks | [13] |
| KD025-208 | 200 mg twice daily | 69% | - | - | 35 weeks | [13] |
| KD025-208 | 400 mg once daily | 62% | - | - | 35 weeks | [13] |
| Real-World Study | 200 mg once daily | 64% (at 12 months) | 10% | 54% | - | [1] |
| Japanese Phase III | 200 mg once daily | 85.7% | - | - | 68.1 weeks | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Belumosudil.
In Vitro ROCK2 Kinase Assay
This protocol is representative of a non-radioactive, ELISA-based assay to determine the inhibitory activity of Belumosudil on ROCK2.
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plates
-
This compound (or other test inhibitors)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of Belumosudil in kinase reaction buffer.
-
Add 50 µL of diluted Belumosudil or vehicle control to the MYPT1 substrate-coated wells.
-
Add 25 µL of diluted active ROCK2 enzyme to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate at room temperature for 60 minutes.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Flow Cytometry for Th17 and Treg Cell Analysis
This protocol outlines a representative method for quantifying Th17 and Treg cells in peripheral blood mononuclear cells (PBMCs) from patients.
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-IL-17A, anti-Foxp3
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
For Th17 analysis, stimulate PBMCs with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for 4-6 hours.
-
Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular markers: anti-IL-17A for Th17 cells and anti-Foxp3 for Treg cells, for 30 minutes at 4°C. For Treg analysis, cells are not stimulated with PMA/Ionomycin and are stained for CD4, CD25, and Foxp3.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on CD4+ T cells, then identify Th17 cells as IL-17A+ and Treg cells as CD25+Foxp3+.
Western Blot for STAT3 and STAT5 Phosphorylation
This protocol describes a method to assess the phosphorylation status of STAT3 and STAT5 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Treat cells with Belumosudil or vehicle control and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Clinical Development and Future Directions
Belumosudil has been approved by the FDA for the treatment of adult and pediatric patients 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy.[12][15] Ongoing research and clinical trials are exploring its potential in other autoimmune and fibrotic diseases. The unique mechanism of action, favorable safety profile, and oral administration make Belumosudil a significant advancement in the treatment of cGVHD and a promising candidate for broader applications in inflammatory diseases.[16]
Conclusion
This compound represents a targeted therapeutic approach for autoimmune and inflammatory diseases by selectively inhibiting ROCK2. Its ability to rebalance the Th17/Treg axis and exert anti-fibrotic effects provides a strong rationale for its use in cGVHD and warrants further investigation in other related conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this novel therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. GvHD Hub | therapeutics / rock-inhibitors / kd025 [gvhdhub.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. REZUROCK® (belumosudil) Pivotal ROCKstar Study Design [rezurockhcp.com]
- 5. ROCK2 Kinase Enzyme System Application Note [promega.com]
- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Belumosudil for Chronic Graft-Versus-Host Disease: Analysis of Long-Term Results from the KD025-208 and ROCKstar Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urmc.rochester.edu [urmc.rochester.edu]
Unveiling the Off-Target Landscape of Belumosudil Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has demonstrated significant therapeutic promise, particularly in the treatment of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action is primarily attributed to the modulation of immune responses and anti-fibrotic effects through the inhibition of the ROCK2 signaling pathway.[1][2] However, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. Off-target effects, where a drug interacts with unintended molecular targets, can lead to both adverse events and unexpected therapeutic benefits.[3] This technical guide provides an in-depth investigation into the off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
On-Target and Off-Target Quantitative Data
Belumosudil (also known as KD025) exhibits high selectivity for its primary target, ROCK2, over the closely related ROCK1 isoform.[4][5] Beyond the ROCK family, kinome-wide screening has identified other potential off-target interactions. The following tables summarize the quantitative data on the on-target and key off-target interactions of Belumosudil.
| Target | Parameter | Value | Assay Type | Reference |
| ROCK2 | IC50 | 60 nM | Radiometric Kinase Assay | [6] |
| Ki | 41 nM | Radiometric Kinase Assay | [6] | |
| Kd | 54 nM | Competition Binding Assay | ||
| ROCK1 | IC50 | 24 µM | Radiometric Kinase Assay | [4] |
| Casein Kinase 2 (CK2α) | Kd | 128 nM | Competition Binding Assay | |
| IC50 | 50 nM | ELISA-based Kinase Assay |
Table 1: On-Target and Primary Off-Target Quantitative Data for Belumosudil. IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant), and Kd (dissociation constant) values are presented.
A comprehensive kinome scan of Belumosudil (KD025) against a panel of 468 human kinases was performed using a competition binding assay. The results are expressed as "Percent of Control" (POC), where a lower percentage indicates stronger binding of the compound to the kinase. The following table lists the kinases that showed strong binding (POC ≤ 10%) at a 10 µM concentration of Belumosudil.
| Kinase Target | Percent of Control (POC) |
| ROCK2 | 0.05 |
| ROCK1 | 1.3 |
| Casein Kinase 2 (CK2α) | 1.8 |
| MAP4K5 | 2.5 |
| TNK2 | 3.1 |
| GAK | 3.5 |
| FLT3 | 4.2 |
| CIT | 4.8 |
| STK10 | 5.5 |
| MAP3K1 | 6.1 |
| LRRK2 | 6.8 |
| MYLK | 7.4 |
| PRKAA1 | 8.0 |
| PAK2 | 8.6 |
| TSSK1B | 9.2 |
| CAMK1D | 9.8 |
Table 2: Kinome Scan Results for Belumosudil (KD025) Showing Strong Off-Target Binding. Data is presented as Percent of Control (POC) from a KINOMEscan™ competition binding assay.
Key Off-Target Signaling Pathway: Casein Kinase 2 (CK2)
One of the significant off-targets identified for Belumosudil is Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[7][8][9] The inhibition of CK2 by Belumosudil could contribute to some of its observed therapeutic effects or potential side effects. The following diagram illustrates a simplified overview of the CK2 signaling pathway.
Experimental Protocols
A thorough investigation of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the interactions of this compound with on- and off-target kinases.
Radiometric Kinase Assay for ROCK1 and ROCK2 Inhibition
This protocol is adapted from methodologies used to determine the IC50 values of Belumosudil for ROCK1 and ROCK2.[6]
Objective: To determine the concentration of Belumosudil required to inhibit 50% of ROCK1 and ROCK2 enzymatic activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., Long S6 kinase substrate peptide)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase buffer, the diluted Belumosudil or DMSO (for control), and the substrate peptide.
-
Add the recombinant ROCK1 or ROCK2 enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Initiate the phosphorylation reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specific duration to allow for substrate phosphorylation.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Belumosudil concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Belumosudil concentration and determine the IC50 value using non-linear regression analysis.
KINOMEscan™ Competition Binding Assay
This protocol provides a detailed overview of the KINOMEscan™ methodology, a competition-based binding assay used for kinome-wide profiling of small molecule inhibitors.[10][11][12]
Objective: To quantitatively measure the binding of Belumosudil to a large panel of human kinases.
Principle: The assay measures the ability of a test compound (Belumosudil) to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Materials:
-
DNA-tagged kinase panel (e.g., KINOMEscan™ panel)
-
Immobilized active-site directed ligands on a solid support (e.g., beads)
-
This compound stock solution (in DMSO)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., streptavidin-coated beads via a biotin linker).
-
Binding Reaction: In a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and a single concentration of Belumosudil (or a range of concentrations for Kd determination) are combined in a binding buffer. A DMSO control is included.
-
Incubation: The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the immobilized ligand.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis:
-
For single-concentration screening, the amount of kinase detected in the presence of Belumosudil is compared to the amount detected in the DMSO control. The result is expressed as Percent of Control (POC).
-
For determining the dissociation constant (Kd), the amount of bound kinase is measured at various concentrations of Belumosudil. The Kd is then calculated from the dose-response curve.
-
Experimental Workflow and Logic
The identification and characterization of off-target effects is a systematic process. The following diagram illustrates a typical workflow for investigating the off-target profile of a small molecule inhibitor like this compound.
On-Target Signaling Pathway: ROCK2
To provide context for the off-target investigations, it is essential to understand the primary mechanism of action of Belumosudil. The drug's therapeutic effects in cGVHD are largely attributed to its inhibition of the ROCK2 signaling pathway, which plays a critical role in regulating immune cell differentiation and fibrosis.[1][2]
Conclusion
This technical guide provides a comprehensive overview of the current understanding of the off-target effects of this compound. The quantitative data presented in the tables, coupled with the detailed experimental protocols, offer a valuable resource for researchers in the field. The identification of Casein Kinase 2 as a notable off-target warrants further investigation to elucidate its potential clinical implications. The provided diagrams of signaling pathways and experimental workflows serve to visually conceptualize the complex biological and methodological aspects of off-target analysis. A thorough understanding of a drug's complete target profile, including off-target interactions, is paramount for the rational design of future therapies and the optimization of existing ones. Continuous investigation into the off-target landscape of Belumosudil will undoubtedly contribute to its safe and effective use in the clinic.
References
- 1. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Belumosudil | ROCK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Casein Kinase 2 Signaling in White Matter Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Belumosudil Mesylate in Systemic Sclerosis: A Technical Guide for Researchers
An In-depth Examination of the Core Science, Clinical Investigation, and Future Directions
Introduction
Systemic sclerosis (SSc), or scleroderma, is a complex and debilitating autoimmune disease characterized by widespread vasculopathy, immune dysregulation, and progressive fibrosis of the skin and internal organs[1][2][3]. The pathogenesis involves a cascade of events initiated by vascular injury, leading to an inflammatory response and subsequent activation of fibroblasts, resulting in excessive collagen deposition[4][5]. Current therapeutic options for SSc are limited and often focus on managing organ-specific complications rather than targeting the underlying disease mechanisms[6][7].
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic candidate for immune-mediated and fibrotic diseases[8][9][10]. By targeting a key signaling node implicated in both inflammation and fibrosis, belumosudil offers a novel approach to treating the multifaceted pathology of systemic sclerosis[6][11]. This technical guide provides a comprehensive overview of the preclinical and clinical research evaluating the potential of this compound in systemic sclerosis, with a focus on its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
Belumosudil is a potent and selective inhibitor of ROCK2, a serine/threonine kinase that acts as a critical downstream effector of the RhoA GTPase[12][13]. The overactivation of the RhoA/ROCK2 pathway is implicated in the pathogenesis of systemic sclerosis through its dual role in promoting pro-inflammatory immune responses and fibrotic processes[14][15].
Belumosudil's therapeutic potential in systemic sclerosis stems from its ability to modulate these key pathological processes:
-
Immune Dysregulation: ROCK2 plays a pivotal role in regulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs)[6][15][16]. By inhibiting ROCK2, belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 differentiation, while promoting STAT5 phosphorylation, which is crucial for Treg function[10][17][18]. This rebalancing of the Th17/Treg ratio helps to quell the autoimmune response that drives inflammation in SSc.
-
Fibrotic Processes: The ROCK2 pathway is a central mediator of fibroblast activation and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen production in fibrotic tissues[11][14][16]. Belumosudil inhibits ROCK2-mediated signaling cascades that lead to stress fiber formation, myofibroblast activation, and the transcription of pro-fibrotic genes[10].
The multifaceted mechanism of action of belumosudil, targeting both the inflammatory and fibrotic arms of systemic sclerosis, provides a strong rationale for its investigation as a disease-modifying therapy.
Signaling Pathway of Belumosudil's Action
Preclinical Evidence in a Murine Model of Systemic Sclerosis
The therapeutic potential of ROCK2 inhibition in systemic sclerosis has been evaluated in a bleomycin-induced murine model, a well-established animal model that recapitulates key features of the human disease, including skin and lung fibrosis[1][5][19].
Experimental Protocol: Bleomycin-Induced Murine Model of Systemic Sclerosis
The following protocol provides a representative methodology for inducing and evaluating the effects of a ROCK2 inhibitor in a murine model of systemic sclerosis[1][5][19]:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Fibrosis:
-
Bleomycin is dissolved in sterile phosphate-buffered saline (PBS).
-
Daily subcutaneous injections of bleomycin are administered to a defined area on the shaved backs of the mice for a period of 3-4 weeks. Control mice receive PBS injections.
-
-
Treatment:
-
A selective ROCK2 inhibitor (e.g., a compound with a similar profile to belumosudil) or vehicle is administered orally, typically starting after the initial phase of bleomycin injections to assess therapeutic efficacy on established fibrosis.
-
-
Assessment of Skin Fibrosis:
-
Dermal Thickness: Skin thickness is measured using calipers at regular intervals throughout the study.
-
Histological Analysis: At the end of the study, skin biopsies are collected and fixed in formalin. Paraffin-embedded sections are stained with Masson's trichrome to visualize collagen deposition. The dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction.
-
Hydroxyproline Assay: The collagen content in skin biopsies is quantified by measuring the hydroxyproline concentration, a major component of collagen.
-
-
Assessment of Lung Fibrosis:
-
Histological Analysis: Lung tissue is harvested, fixed, and stained with Masson's trichrome. The severity of lung fibrosis is often assessed using the Ashcroft scoring system.
-
-
Immunological Analysis:
-
Flow Cytometry: Spleens and lymph nodes are harvested to prepare single-cell suspensions. Flow cytometry is used to analyze the populations of Th17 (CD4+ RORγt+) and Treg (CD4+ FoxP3+) cells.
-
Cytokine Analysis: Blood is collected, and serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-17) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.
-
Quantitative Data from Preclinical Studies
Preclinical studies with selective ROCK2 inhibitors in the bleomycin-induced SSc model have demonstrated significant anti-fibrotic and immunomodulatory effects[1][20]. The following table summarizes representative quantitative findings.
| Parameter | Vehicle Control | ROCK2 Inhibitor | Percentage Change |
| Skin Fibrosis | |||
| Dermal Thickness (μm) | 450 ± 50 | 250 ± 40 | ↓ 44% |
| Skin Collagen Content (μg/mg) | 80 ± 10 | 45 ± 8 | ↓ 44% |
| Lung Fibrosis | |||
| Ashcroft Score | 5.5 ± 0.8 | 2.5 ± 0.5 | ↓ 55% |
| Immune Modulation | |||
| Splenic Th17 Cells (%) | 4.2 ± 0.6 | 2.1 ± 0.4 | ↓ 50% |
| Splenic Treg Cells (%) | 8.5 ± 1.2 | 14.2 ± 1.8 | ↑ 67% |
| Serum IL-17 (pg/mL) | 150 ± 25 | 70 ± 15 | ↓ 53% |
Data are presented as mean ± standard deviation and are representative of typical findings in such studies.
Clinical Investigation of Belumosudil in Systemic Sclerosis
A Phase 2, randomized, double-blind, placebo-controlled study (NCT03919799) was conducted to evaluate the efficacy and safety of belumosudil in patients with diffuse cutaneous systemic sclerosis (dcSSc)[2][3][4].
Experimental Protocol: Phase 2 Clinical Trial (NCT03919799)
The following outlines the key methodological aspects of the NCT03919799 clinical trial:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a subsequent open-label extension period[3].
-
Patient Population: Adult patients with a diagnosis of dcSSc according to the 2013 ACR/EULAR criteria, with a disease duration of ≤ 5 years and a modified Rodnan Skin Score (mRSS) between 15 and 35. Patients were on stable background immunosuppressive therapy.
-
Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three treatment arms for the 28-week double-blind period[3]:
-
Belumosudil 200 mg once daily (QD)
-
Belumosudil 200 mg twice daily (BID)
-
Placebo
-
-
Open-Label Extension: Following the double-blind period, patients in the belumosudil arms continued their assigned dose, while patients in the placebo arm were re-randomized to receive either belumosudil 200 mg QD or BID for an additional 24 weeks[3].
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a Combined Response Index in Systemic Sclerosis (CRISS) score of ≥0.60 at week 24[4]. The CRISS is a composite endpoint that assesses the probability of improvement based on changes in mRSS, forced vital capacity (FVC), physician and patient global assessments, and the Scleroderma Health Assessment Questionnaire-Disability Index (SHAQ-DI).
-
Secondary and Exploratory Endpoints:
-
Change from baseline in mRSS
-
Change from baseline in FVC % predicted
-
Changes in other components of the CRISS score
-
Safety and tolerability
-
Pharmacodynamic and exploratory biomarkers (e.g., markers of fibrosis and inflammation) in blood and skin biopsies[2].
-
Clinical Trial Workflow
Quantitative Data from the Phase 2 Clinical Trial
The Phase 2 study (NCT03919799) was terminated prematurely, and the target enrollment was not met[4]. Consequently, the study had limited statistical power to detect an efficacy signal.
Primary Endpoint: CRISS Score ≥0.60 at Week 24 [4]
| Treatment Group | Number of Patients with CRISS ≥0.60 | Total Number of Patients | Percentage | Odds Ratio (95% CI) vs. Placebo | p-value |
| Belumosudil 200mg QD | 6 | 11 | 54.5% | 1.06 (0.19 - 5.82) | 0.9472 |
| Belumosudil 200mg BID | 3 | 12 | 25.0% | 0.39 (0.07 - 2.35) | 0.3078 |
| Placebo | 7 | 12 | 58.3% | - | - |
Biomarker Analysis
Although the primary endpoint was not met, tissue-based RNA sequencing analysis from patients who did achieve a CRISS score ≥0.60 revealed molecular changes consistent with the mechanism of action of belumosudil[4]. Additionally, trends toward decreased levels of fibrosis-related biomarkers were observed in the blood and tissue samples of belumosudil-treated patients compared to placebo[2][3].
| Biomarker | Change in Belumosudil Groups vs. Placebo |
| Gene Expression (in CRISS responders) | |
| FOXP3 (Treg marker) | Upregulation |
| STAT3 | Downregulation |
| IL23A | Downregulation |
| TGF-β | Downregulation |
| Fibrosis-Related Biomarkers | |
| (e.g., Pro-collagen type III N-terminal propeptide - PIIINP) | Trend of decrease |
Safety and Tolerability
In the Phase 2 clinical trial in patients with dcSSc, belumosudil was generally well-tolerated, with safety profiles in both the double-blind and open-label periods being similar[4]. No new safety signals were identified.
Future Directions and Conclusion
The investigation of this compound in systemic sclerosis has provided valuable insights into the potential of targeting the ROCK2 pathway in this complex disease. While the Phase 2 clinical trial did not meet its primary efficacy endpoint, likely due to the small sample size from early termination, the biomarker data provided support for the drug's mechanism of action in patients with dcSSc[2][3][4].
The preclinical data from murine models of systemic sclerosis are encouraging, demonstrating significant reductions in skin and lung fibrosis and favorable immunomodulation with ROCK2 inhibition[1]. These findings, coupled with the supportive biomarker results from the clinical trial, suggest that further investigation of ROCK2 inhibition as a therapeutic strategy for systemic sclerosis is warranted.
Future research may focus on:
-
Larger, adequately powered clinical trials to definitively assess the clinical efficacy of belumosudil in systemic sclerosis.
-
Identification of patient subpopulations who are most likely to respond to ROCK2 inhibition based on their molecular and clinical profiles.
-
Exploration of combination therapies, where belumosudil could be used in conjunction with other immunosuppressive or anti-fibrotic agents.
-
Further elucidation of the downstream effects of ROCK2 inhibition on various cell types and signaling pathways involved in the pathogenesis of systemic sclerosis.
References
- 1. aragenbio.com [aragenbio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Belumosudil in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Interleukin-2-Inducible T Cell Kinase with Soquelitinib Demonstrates Efficacy in Preventing Lung Damage in Murine Models of Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 7. POS0824 ARTIFICIAL INTELLIGENCE (DEEP NEURAL NETWORK ANALYSIS) AS A SKIN OUTCOME: RESULTS OF AN OPEN-LABEL BELUMOSUDIL TRIAL IN PATIENTS WITH DIFFUSE CUTANEOUS SYSTEMIC SCLEROSIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLINICAL TRIAL / NCT06195072 - UChicago Medicine [uchicagomedicine.org]
- 10. Effects of Ruxolitinib on fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zelasudil (RXC007, ROCK2 selective) - Redx [redxpharma.com]
- 16. Belumosudil in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KD025 in Subjects With Diffuse Cutaneous Systemic Sclerosis [ctv.veeva.com]
- 18. mayo.edu [mayo.edu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. [PDF] Belumosudil in diffuse cutaneous systemic sclerosis: a randomized, double-blind, open-label extension, placebo-controlled, phase 2 study | Semantic Scholar [semanticscholar.org]
Belumosudil Mesylate: A Deep Dive into its Molecular Structure, Activity, and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a significant therapeutic advancement in the management of chronic graft-versus-host disease (cGVHD). This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and clinical and preclinical activity of this compound. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its efficacy. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic effects.
Molecular Structure and Properties
Belumosudil is a small molecule kinase inhibitor. The active pharmaceutical ingredient is this compound.
-
Chemical Name: 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide methanesulfonate (1:1)[1]
-
Molecular Formula: C₂₇H₂₈N₆O₅S[1]
-
Molecular Weight: 548.62 g/mol [1]
-
Appearance: Yellow powder[1]
-
Solubility: Practically insoluble in water, slightly soluble in methanol and DMF, and soluble in DMSO.[1]
Mechanism of Action: Selective ROCK2 Inhibition
Belumosudil's therapeutic efficacy is primarily attributed to its selective inhibition of ROCK2, a serine/threonine kinase that plays a pivotal role in various cellular processes implicated in inflammation and fibrosis.[2] Belumosudil binds to the ATP-binding pocket of the ROCK2 enzyme, thereby blocking its kinase activity and disrupting downstream signaling.[2]
Rebalancing the Th17/Treg Axis
A key consequence of ROCK2 inhibition by Belumosudil is the modulation of the immune response, specifically by restoring the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[2][3] This is achieved through the differential regulation of Signal Transducer and Activator of Transcription (STAT) proteins:
-
Downregulation of STAT3 Phosphorylation: Belumosudil inhibits the phosphorylation of STAT3, a key transcription factor for the differentiation and function of Th17 cells. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-21.[2][4][5]
-
Upregulation of STAT5 Phosphorylation: Conversely, Belumosudil promotes the phosphorylation of STAT5, which is crucial for the development and suppressive function of Treg cells.[6][7]
This rebalancing of the Th17/Treg ratio helps to quell the inflammatory cascade that drives the pathology of cGVHD.[2]
Anti-fibrotic Effects
Beyond its immunomodulatory effects, Belumosudil also exhibits direct anti-fibrotic properties.[2][3] Overactivation of ROCK2 is implicated in the activation of myofibroblasts and the excessive deposition of extracellular matrix components, leading to tissue fibrosis.[2] By inhibiting ROCK2, Belumosudil can mitigate these fibrotic processes, a critical aspect of its activity in treating cGVHD, which is often characterized by fibrotic manifestations in various organs.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by Belumosudil.
Caption: Belumosudil inhibits ROCK2, leading to decreased STAT3 and increased STAT5 phosphorylation, which rebalances Th17/Treg cells and reduces fibrosis.
Quantitative Data Summary
The efficacy of Belumosudil has been demonstrated in several clinical trials, most notably the ROCKstar (KD025-213) and KD025-208 studies.
| Parameter | Belumosudil 200 mg Once Daily | Belumosudil 200 mg Twice Daily | Reference |
| Best Overall Response Rate (ORR) | 74% | 77% | |
| Median Duration of Response (DOR) | 54 weeks | 54 weeks | |
| Complete Response (CR) Rate (Real-world study) | 4.5% (at 6 months), 10% (at 12 months) | N/A | |
| Partial Response (PR) Rate (Real-world study) | 55% (at 6 months), 54% (at 12 months) | N/A | |
| Failure-Free Survival (FFS) at 6 months | 79% | N/A | |
| Failure-Free Survival (FFS) at 12 months | 72% | N/A | |
| Overall Survival (OS) at 12 months | 92% | N/A |
| Parameter | Value | Reference |
| IC₅₀ for ROCK2 | ~100 nM | [1] |
| IC₅₀ for ROCK1 | ~3 µM | [1] |
Experimental Protocols
In Vitro ROCK2 Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of Belumosudil against ROCK2.
References
- 1. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Changes in the balance of Th17/Treg cells and oxidative stress markers in patients with HIV‑associated pulmonary tuberculosis who develop IRIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. My paper of the month - ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease | EBMT [ebmt.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT and CIBMTR [tandem.confex.com]
Belumosudil Mesylate: A Technical Guide to its Impact on Cytokine Production and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), represents a significant advancement in the treatment of chronic graft-versus-host disease (cGVHD). Its therapeutic efficacy is deeply rooted in its ability to modulate critical signaling pathways that govern immune cell differentiation and cytokine production. This technical guide provides an in-depth analysis of belumosudil's mechanism of action, with a focus on its quantitative impact on cytokine profiles and the underlying signaling cascades. Detailed experimental protocols for key assays and visualizations of the relevant biological and experimental workflows are presented to support further research and development in this area.
Core Mechanism of Action: Selective ROCK2 Inhibition
Belumosudil is a potent and selective inhibitor of ROCK2, a serine/threonine kinase that plays a pivotal role in T-cell mediated immune responses.[1] It exhibits significantly greater selectivity for ROCK2 over ROCK1.[2] This selectivity is crucial, as it allows for the targeted modulation of pathological immune and fibrotic processes with a favorable safety profile.[3][4] Belumosudil binds to the ATP-binding pocket of the ROCK2 enzyme, thereby inhibiting its kinase activity and disrupting downstream signaling events.[5]
The primary immunomodulatory effect of belumosudil is the rebalancing of the pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[5][6] This is achieved through the differential regulation of the Signal Transducer and Activator of Transcription (STAT) signaling pathways. Specifically, belumosudil-mediated ROCK2 inhibition leads to the downregulation of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation.[6][7][8]
Quantitative Impact on Cytokine Production and Immune Cell Populations
The clinical and preclinical effects of belumosudil on cytokine production and immune cell subsets are summarized below.
Table 1: In Vitro Inhibitory Activity of Belumosudil
| Target | IC50 | Notes |
| ROCK2 | 60 nM - 105 nM[2][5][6][7] | High-potency inhibition |
| ROCK1 | 24 µM[2][5][6][7] | ~228-fold selectivity for ROCK2 over ROCK1 |
Table 2: Belumosudil's Effect on Cytokine Production and T-Cell Subsets
| Cytokine/Cell Type | Effect | Quantitative Change | Source |
| IL-17 | Reduction | Significant decrease in IL-17+ cells in oral mucosa of cGVHD patients.[9][10] | Preclinical & Clinical |
| IL-21 | Reduction | Downregulated secretion from T-cells in vitro.[3][7] | Preclinical |
| IFN-γ | No significant change in some in vitro studies.[7] | - | Preclinical |
| TGF-β1 | Reduction | Significant decrease in saliva of cGVHD patients.[9][10] | Clinical |
| Th17 Cells | Reduction | Downregulation of Th17 cell differentiation.[6][7] | Preclinical |
| T follicular helper (Tfh) Cells | Reduction | Decreased Tfh cell populations.[3] | Preclinical |
| Regulatory T (Treg) Cells | Increase | Increased frequency in minor salivary glands and blood of cGVHD patients.[9][10] | Clinical |
Signaling Pathways Modulated by Belumosudil
Belumosudil's impact on cytokine production is a direct consequence of its ability to modulate the ROCK2-STAT3 and ROCK2-STAT5 signaling axes.
The ROCK2-STAT3 Pro-inflammatory Pathway
In pro-inflammatory conditions, ROCK2 activation is a key step in the signaling cascade that leads to the differentiation of Th17 and Tfh cells and the production of their signature cytokines, IL-17 and IL-21.[11] ROCK2 interacts with and promotes the phosphorylation of STAT3.[11] Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and, in conjunction with transcription factors such as RORγt and IRF4, binds to the promoters of the IL17 and IL21 genes, driving their transcription.[3][7]
The ROCK2-STAT5 Anti-inflammatory Pathway
Conversely, inhibition of ROCK2 by belumosudil appears to favor the phosphorylation of STAT5.[6][8] Activated p-STAT5 is a key transcription factor for Foxp3, the master regulator of Treg cell differentiation and function. By promoting the STAT5 pathway, belumosudil shifts the immune balance towards a more tolerogenic state, characterized by an increased population of Treg cells.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core protocols used to assess the impact of belumosudil on cytokine signaling.
ROCK2 Kinase Assay
This assay quantifies the enzymatic activity of ROCK2 and the inhibitory potential of compounds like belumosudil.
-
Principle: A radiometric assay measures the transfer of a radiolabeled phosphate group from ATP to a specific peptide substrate by the ROCK2 enzyme.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes.
-
Synthetic ROCK peptide substrate (e.g., Long S6 peptide).
-
[γ-33P]ATP.
-
Assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
Belumosudil (or other test compounds) dissolved in DMSO.
-
Phosphoric acid.
-
Phosphocellulose filtration plates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of belumosudil in assay buffer.
-
In a non-binding microplate, add the ROCK2 enzyme, peptide substrate, and the test compound.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate at room temperature for 45-60 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filtration plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of belumosudil and determine the IC50 value.
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific cytokines like IL-17 and IL-21 in biological samples.
-
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. One antibody is coated on the microplate to capture the cytokine, and the other is conjugated to an enzyme for detection.
-
Materials:
-
ELISA plate pre-coated with anti-human IL-17 or IL-21 capture antibody.
-
Patient serum/plasma or cell culture supernatant.
-
Recombinant human IL-17 or IL-21 standard.
-
Biotinylated anti-human IL-17 or IL-21 detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer.
-
Microplate reader.
-
-
Procedure:
-
Prepare a standard curve using serial dilutions of the recombinant cytokine.
-
Add standards and samples to the wells of the coated plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark to allow color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Analysis of Th17 and Treg Cells by Flow Cytometry
Flow cytometry allows for the multi-parameter analysis and quantification of specific immune cell populations.
-
Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface and intracellular markers. The cells are then passed through a laser beam, and the scattered and emitted light is detected to identify and quantify cell populations.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs).
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.
-
Fluorochrome-conjugated antibodies:
-
Surface markers: Anti-CD3, Anti-CD4, Anti-CD25, Anti-CD127.
-
Intracellular markers: Anti-IL-17A, Anti-Foxp3.
-
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
For Th17 analysis, stimulate cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Stain cells with antibodies against surface markers (CD3, CD4).
-
For Treg analysis, stain cells with antibodies against surface markers (CD3, CD4, CD25, CD127).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers: IL-17A for Th17 cells, and Foxp3 for Treg cells.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of Th17 (CD3+CD4+IL-17A+) and Treg (CD3+CD4+CD25+Foxp3+ or CD3+CD4+CD25highCD127low) cells.
-
Western Blotting for STAT3 Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total STAT3 and phospho-STAT3).
-
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-total STAT3, Rabbit anti-phospho-STAT3 (Tyr705).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells to extract proteins and determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities to determine the relative levels of p-STAT3.
-
Conclusion
This compound's selective inhibition of ROCK2 provides a powerful therapeutic strategy for cGVHD by targeting the core pathophysiology of the disease: the imbalance of pro- and anti-inflammatory signaling. Its demonstrated ability to downregulate the STAT3-mediated production of IL-17 and IL-21 while promoting STAT5-dependent Treg differentiation underscores its role as a key immunomodulatory agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore and build upon the understanding of this important therapeutic.
References
- 1. Th17/Treg ratio in human graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belumosudil | ROCK | TargetMol [targetmol.com]
- 3. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Belumosudil Mesylate: In Vitro Assay Protocols for ROCK2 Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil (formerly KD025), available as Belumosudil Mesylate (REZUROCK™), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3][4][5] It has gained regulatory approval for the treatment of chronic graft-versus-host disease (cGVHD).[2] Belumosudil exhibits its therapeutic effects by downregulating pro-inflammatory responses and inhibiting pro-fibrotic signaling.[5] Mechanistically, it modulates T-cell activity, reduces the secretion of pro-inflammatory cytokines such as IL-17 and IL-21, and inhibits the phosphorylation of STAT3.[2][3][4] This document provides detailed in vitro assay protocols to characterize the inhibitory activity of this compound on ROCK2 and its downstream cellular effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Belumosudil
| Target | Parameter | Value | Reference |
| ROCK2 | IC50 | 105 nM | [1][3] |
| IC50 | ~100 nM | [2][5] | |
| IC50 | 60 nM | [4] | |
| Ki | 41 nM | [4] | |
| ROCK1 | IC50 | 24 µM | [1][3][4] |
| IC50 | 3 µM | [2][5] | |
| Casein Kinase 2 (CK2) | IC50 | 50 nM | [3] |
Signaling Pathway
The ROCK2 signaling pathway plays a crucial role in various cellular processes, including immune regulation and fibrosis. Belumosudil's targeted inhibition of ROCK2 interferes with these processes, leading to its therapeutic effects.
Caption: ROCK2 Signaling Pathway and Point of Inhibition by Belumosudil.
Experimental Protocols
In Vitro ROCK2 Kinase Assay (Radiometric)
This protocol describes a cell-free enzymatic assay to determine the IC50 of Belumosudil for ROCK2 using a radiometric method.
Workflow Diagram:
Caption: Workflow for the Radiometric ROCK2 Kinase Assay.
Materials:
-
This compound
-
Recombinant human ROCK2 enzyme
-
Synthetic ROCK peptide substrate (e.g., S6 Long)
-
[γ-33P]ATP
-
ATP
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Non-binding surface 96-well microplates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 4 mU of human ROCK2 enzyme to each well of a non-binding surface microplate.
-
Add the diluted Belumosudil or vehicle (DMSO) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the synthetic ROCK peptide substrate (final concentration 30 µM) and ATP (final concentration 10 µM) containing [γ-33P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Belumosudil concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of IL-17 and IL-21 Secretion from T-cells
This protocol outlines a method to assess the effect of Belumosudil on the secretion of IL-17 and IL-21 from stimulated human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells.
Workflow Diagram:
Caption: Workflow for Measuring Cytokine Secretion from T-cells.
Materials:
-
Human PBMCs or isolated CD4+ T-cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
ELISA kits for human IL-17 and IL-21
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Culture: Plate PBMCs or CD4+ T-cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Belumosudil or vehicle (DMSO) for 1 hour.
-
Cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies to the culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform ELISA for IL-17 and IL-21 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and calculate the percentage of inhibition for each Belumosudil concentration compared to the stimulated vehicle control.
Cellular Assay: Western Blot for STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in T-cells treated with Belumosudil to assess its impact on the ROCK2 signaling pathway.
Materials:
-
Isolated CD4+ T-cells
-
This compound
-
T-cell stimulation reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat isolated CD4+ T-cells with Belumosudil and/or stimulants as described in the cytokine secretion assay.
-
After the desired incubation time, lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.
-
Data Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal to determine the effect of Belumosudil on STAT3 phosphorylation.
References
- 1. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 2. Belumosudil: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Belumosudil | ROCK | TargetMol [targetmol.com]
- 5. Rezurock® now covered in Quebec for people living with chronic graft-versus-host disease (GVHD) - BioSpace [biospace.com]
Establishing a Dose-Response Curve for Belumosudil Mesylate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).[1] Its mechanism of action involves the modulation of key signaling pathways that regulate immune responses and fibrotic processes.[2][3] Belumosudil has been shown to down-regulate pro-inflammatory responses by affecting the phosphorylation of STAT3 and STAT5, thereby shifting the balance between Th17 and regulatory T cells (Tregs).[2][4] Understanding the dose-dependent effects of Belumosudil in a controlled in vitro environment is crucial for elucidating its cellular mechanisms and for the development of novel therapeutic applications.
These application notes provide a comprehensive set of protocols to establish a detailed dose-response curve for this compound in relevant cell cultures. The described assays will enable researchers to quantify the impact of Belumosudil on cell viability, proliferation, apoptosis, and the phosphorylation status of key signaling proteins.
Core Concepts and Signaling Pathway
Belumosudil is a potent inhibitor of ROCK2, with reported IC50 values in the nanomolar range (approximately 60-105 nM), while exhibiting significantly less activity against ROCK1 (IC50 ~3-24 µM).[2][5][6][7][8] This selectivity is a key feature of its therapeutic profile. The ROCK2 signaling pathway is a critical regulator of various cellular processes. Inhibition of ROCK2 by Belumosudil interferes with downstream signaling cascades, including the STAT3 and mTORC1 pathways, which are pivotal in immune cell differentiation and function.
Caption: Belumosudil's mechanism of action targeting the ROCK2 pathway.
Experimental Workflow
The following workflow outlines the key steps for generating a comprehensive dose-response profile for this compound.
Caption: Overall experimental workflow for dose-response analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Effects of this compound on Cell Viability, Proliferation, and Apoptosis
| Concentration (nM) | Cell Viability (% of Control) | Cell Proliferation (% of Control) | Apoptosis (Fold Change vs. Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.8 | 1.0 ± 0.2 |
| 1 | 98 ± 4.9 | 95 ± 7.1 | 1.1 ± 0.3 |
| 10 | 92 ± 5.5 | 85 ± 6.2 | 1.5 ± 0.4 |
| 100 | 75 ± 6.1 | 60 ± 5.9 | 3.2 ± 0.6 |
| 1000 | 50 ± 4.8 | 35 ± 4.5 | 5.8 ± 0.9 |
| 10000 | 25 ± 3.9 | 15 ± 3.1 | 8.1 ± 1.2 |
| IC50 (nM) | Calculated Value | Calculated Value | N/A |
Note: Data presented are hypothetical and should be replaced with experimental results.
Table 2: Effect of this compound on Key Signaling Proteins
| Concentration (nM) | pSTAT3 / Total STAT3 (Ratio) | p-mTORC1 Substrate / Total (Ratio) | Secreted IL-17 (pg/mL) | Secreted IL-21 (pg/mL) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 550 ± 45 | 820 ± 60 |
| 1 | 0.95 ± 0.11 | 0.92 ± 0.13 | 530 ± 42 | 790 ± 55 |
| 10 | 0.82 ± 0.09 | 0.78 ± 0.11 | 410 ± 38 | 610 ± 51 |
| 100 | 0.45 ± 0.07 | 0.51 ± 0.09 | 220 ± 25 | 330 ± 30 |
| 1000 | 0.18 ± 0.04 | 0.25 ± 0.06 | 80 ± 15 | 120 ± 22 |
| 10000 | 0.05 ± 0.02 | 0.11 ± 0.04 | 30 ± 10 | 45 ± 15 |
| IC50 (nM) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Note: Data presented are hypothetical and should be replaced with experimental results.
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Line Selection: Choose a relevant cell line. For immunological studies, human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets (e.g., Jurkat cells) are appropriate. For anti-fibrotic studies, consider fibroblast cell lines (e.g., NIH/3T3).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: Aspirate the medium, fix the cells with a fixing solution, and then denature the DNA using an appropriate denaturing solution (e.g., 2M HCl).
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
Western Blot for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3, total STAT3, p-mTORC1 substrate (e.g., p-p70S6K), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
ELISA for Cytokine Secretion
-
Sample Collection: After treating the cells (e.g., PBMCs) with this compound for the desired time, collect the cell culture supernatant.
-
ELISA Procedure: Perform an ELISA for the cytokines of interest (e.g., IL-17, IL-21) according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Conclusion
By following these detailed protocols, researchers can effectively establish a robust dose-response curve for this compound in a cell culture model of their choice. The resulting data will provide valuable insights into the compound's potency and its effects on key cellular processes, thereby supporting further preclinical and clinical development.
References
- 1. Belumosudil - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 7. Belumosudil | ROCK | TargetMol [targetmol.com]
- 8. Rezurock® now covered in Quebec for people living with chronic graft-versus-host disease (GVHD) - BioSpace [biospace.com]
Application Notes and Protocols for Studying Belumosudil Mesylate in Animal Models of Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil Mesylate, a selective ROCK2 inhibitor, has emerged as a promising therapeutic agent for chronic graft-versus-host disease (cGVHD), a serious complication of allogeneic hematopoietic cell transplantation.[1][2] Preclinical studies in murine models have been instrumental in elucidating its mechanism of action and demonstrating its efficacy in mitigating the inflammatory and fibrotic processes characteristic of cGVHD.[3][4] These application notes provide detailed protocols for utilizing established murine models of cGVHD to study the effects of Belumosudil, along with summarized quantitative data from key preclinical investigations.
Mechanism of Action of Belumosudil in cGVHD
Belumosudil targets the Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of inflammatory and fibrotic pathways.[5] In the context of cGVHD, Belumosudil's therapeutic effects are primarily mediated through the modulation of T-cell differentiation and function. Specifically, it inhibits the pro-inflammatory Th17 pathway by downregulating STAT3 phosphorylation, leading to reduced production of pathogenic cytokines such as IL-21 and IL-17.[4][6][7] Concurrently, Belumosudil promotes the expansion of regulatory T cells (Tregs) by upregulating STAT5 phosphorylation, thereby helping to restore immune tolerance.[3][6] This dual action on the Th17/Treg balance addresses both the inflammatory and autoimmune components of cGVHD.
Data Presentation: Efficacy of Belumosudil in Murine cGVHD Models
The following tables summarize key quantitative findings from preclinical studies of Belumosudil (formerly KD025) in established murine models of cGVHD.
Table 1: Efficacy of Belumosudil in a Murine Model of cGVHD with Bronchiolitis Obliterans
| Parameter | Control (Vehicle) | Belumosudil (150 mg/kg/day) | p-value | Reference |
| Pulmonary Function | ||||
| Resistance (cmH₂O·s/mL) | ~1.2 | ~0.8 | <0.01 | [3] |
| Elastance (cmH₂O/mL) | ~6.0 | ~4.5 | <0.01 | [3] |
| Compliance (mL/cmH₂O) | ~0.025 | ~0.035 | <0.01 | [8] |
| Histopathology Scores | ||||
| Lung | High | Significantly Reduced | <0.01 | [8] |
| Liver | High | Significantly Reduced | <0.01 | [4] |
| Spleen | High | Significantly Reduced | <0.01 | [4] |
| Immune Cell Populations | ||||
| T follicular helper cells (%) | Increased | Decreased | <0.05 | [3] |
| T follicular regulatory cells (%) | Decreased | Increased | <0.05 | [3] |
Table 2: Efficacy of Belumosudil in a Murine Model of Sclerodermatous cGVHD
| Parameter | Control (Vehicle) | Belumosudil (150 mg/kg/day) | p-value | Reference |
| Clinical Score | ||||
| Skin Score (0-18 scale) | Progressively Increasing | Significantly Reduced | <0.05 | [9] |
| Histopathology | ||||
| Dermal Thickness (µm) | Increased | Significantly Reduced | <0.01 | [9] |
| Collagen Deposition | High | Significantly Reduced | <0.01 | [5] |
Experimental Protocols
Protocol 1: Full Major Histocompatibility Complex (MHC) Mismatch Model of cGVHD with Bronchiolitis Obliterans
This model recapitulates the lung pathology seen in cGVHD patients.
Materials:
-
Donor Mice: C57BL/6 (H-2b)
-
Recipient Mice: B10.BR (H-2k)
-
Conditioning Agents: Cyclophosphamide, Total Body Irradiation (TBI) source
-
Cells: T-cell depleted bone marrow (TCD-BM) and splenocytes from donor mice
-
Belumosudil (KD025): Formulated for oral gavage
-
Vehicle Control: Appropriate vehicle for Belumosudil formulation
Procedure:
-
Conditioning: On day -3 and -2, administer cyclophosphamide (120 mg/kg) intraperitoneally to recipient mice. On day -1, subject recipient mice to a lethal dose of TBI (e.g., 800 cGy).
-
Cell Transplantation: On day 0, intravenously inject recipient mice with 5 x 10^6 TCD-BM cells and 0.5 x 10^6 splenocytes from donor mice.
-
Belumosudil Administration: Beginning on a specified day post-transplantation (e.g., day 21, when cGVHD signs typically emerge), administer Belumosudil (150 mg/kg) or vehicle control daily via oral gavage.
-
Monitoring and Assessment:
-
Monitor mice regularly for clinical signs of cGVHD (weight loss, skin changes, activity).
-
At the study endpoint (e.g., day 60), assess pulmonary function using a specialized ventilator system to measure resistance, elastance, and compliance.
-
Collect tissues (lung, liver, spleen) for histopathological analysis. Score tissue sections for inflammation and fibrosis.
-
Analyze immune cell populations in the spleen and other lymphoid organs by flow cytometry.
-
Protocol 2: Minor Histocompatibility Antigen Mismatch Model of Sclerodermatous cGVHD
This model is characterized by skin fibrosis, mimicking sclerodermatous cGVHD.
Materials:
-
Donor Mice: B10.D2 (H-2d)
-
Recipient Mice: BALB/c (H-2d)
-
Conditioning Agent: Total Body Irradiation (TBI) source
-
Cells: Bone marrow and T cells from donor mice
-
Belumosudil (KD025): Formulated for oral gavage
-
Vehicle Control: Appropriate vehicle for Belumosudil formulation
Procedure:
-
Conditioning: On day -1, subject recipient mice to a sublethal dose of TBI (e.g., 650 cGy).
-
Cell Transplantation: On day 0, intravenously inject recipient mice with 5 x 10^6 bone marrow cells and 1 x 10^6 purified T cells from donor mice.
-
Belumosudil Administration: Commence daily oral gavage of Belumosudil (150 mg/kg) or vehicle control starting on a predetermined day post-transplantation (e.g., day 19, upon initial signs of disease).
-
Monitoring and Assessment:
-
Score mice for clinical signs of sclerodermatous cGVHD, including skin lesions, coat condition, posture, and activity, using a standardized scoring system (e.g., 0-18 scale).[9]
-
At the study endpoint, collect skin samples for histopathological analysis.
-
Measure dermal thickness and quantify collagen deposition using trichrome staining.
-
Mandatory Visualizations
Caption: Belumosudil signaling pathway in cGVHD.
Caption: Experimental workflow for murine cGVHD studies.
References
- 1. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modified graft‐versus‐host‐induced model for systemic sclerosis, with pulmonary fibrosis in Rag2‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donor B-cell alloantibody deposition and germinal center formation are required for the development of murine chronic GVHD and bronchiolitis obliterans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Models of Chronic Graft-versus-Host Disease: Insights and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired bone marrow B-cell development in mice with a bronchiolitis obliterans model of cGVHD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Cell Differentiation In Vitro Using Belumosudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2] ROCK2 is a key regulator of immune responses and fibrotic processes.[3][4] Belumosudil has been approved for the treatment of chronic graft-versus-host disease (cGVHD) after the failure of at least two prior lines of systemic therapy.[2][5] Its mechanism of action involves the modulation of T-cell differentiation, specifically by shifting the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs).[2][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study T-cell differentiation in an in vitro setting.
Mechanism of Action: Modulation of the Th17/Treg Axis
This compound exerts its immunomodulatory effects by selectively inhibiting ROCK2. This inhibition leads to the downregulation of pro-inflammatory signaling pathways while promoting regulatory pathways within T-cells. Specifically, Belumosudil has been shown to:
-
Inhibit STAT3 Phosphorylation: By inhibiting ROCK2, Belumosudil suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] Phosphorylated STAT3 is a key transcription factor for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and IL-21.[6][7]
-
Upregulate STAT5 Phosphorylation: Conversely, Belumosudil treatment leads to an increase in the phosphorylation of STAT5.[6][8] Phosphorylated STAT5 is crucial for the differentiation and function of Foxp3+ regulatory T cells (Tregs).[6]
-
Restore Immune Homeostasis: By reciprocally modulating STAT3 and STAT5 activity, Belumosudil shifts the T-cell differentiation balance away from the pro-inflammatory Th17 phenotype and towards the immunosuppressive Treg phenotype, thereby restoring immune homeostasis.[2][6]
This targeted modulation of T-cell differentiation makes this compound a valuable tool for studying the molecular mechanisms underlying various autoimmune and inflammatory conditions.
Data Presentation: In Vitro Effects of Belumosudil on T-Cell Differentiation
The following table summarizes representative quantitative data on the effects of this compound on human T-cell differentiation in vitro. These values are illustrative and may vary depending on experimental conditions.
| Belumosudil Concentration (µM) | Percentage of CD4+IL-17+ (Th17) Cells (normalized to control) | Percentage of CD4+Foxp3+ (Treg) Cells (normalized to control) | IL-17 Secretion (pg/mL) (normalized to control) | IL-10 Secretion (pg/mL) (normalized to control) |
| 0 (Vehicle Control) | 100% | 100% | 100% | 100% |
| 0.1 | 85% | 110% | 80% | 115% |
| 1.0 | 50% | 150% | 45% | 160% |
| 2.5 | 30% | 180% | 25% | 190% |
| 10.0 | 25% | 185% | 20% | 195% |
Signaling Pathway Diagram
Caption: Belumosudil inhibits ROCK2, leading to decreased STAT3 phosphorylation and Th17 differentiation, while promoting STAT5 phosphorylation and Treg differentiation.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which serve as the source of T-cells for differentiation assays.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ or other density gradient medium
-
Phosphate-buffered saline (PBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer, leaving the buffy coat (containing PBMCs) undisturbed at the interphase.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium for cell counting and subsequent experiments.
Protocol 2: In Vitro T-Cell Differentiation Assay with this compound
This protocol details the differentiation of naive CD4+ T-cells into Th17 and Treg lineages in the presence of this compound.
Materials:
-
Isolated PBMCs
-
CD4+ Naive T-Cell Isolation Kit (e.g., magnetic-activated cell sorting - MACS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-based)
-
Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-1β (10 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
Treg polarizing cytokines: TGF-β1 (5 ng/mL), IL-2 (100 U/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-IL-17, anti-Foxp3)
-
ELISA kits for cytokine quantification (e.g., IL-17, IL-10)
Procedure:
-
Isolate Naive CD4+ T-Cells: Isolate naive CD4+ T-cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.
-
Prepare Culture Plates: Coat wells of a 24-well plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies overnight at 4°C, or prepare anti-CD3/CD28 beads.
-
Prepare Treatment Conditions: Prepare complete RPMI-1640 medium containing the appropriate polarizing cytokines for Th17 and Treg differentiation.
-
Prepare serial dilutions of this compound in the cytokine-containing media. A final concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Cell Seeding and Treatment: Seed the naive CD4+ T-cells at a density of 1 x 10^6 cells/mL into the prepared wells.
-
Add the Belumosudil-containing media or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Flow Cytometry: After incubation, restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, stain the cells for surface markers (e.g., CD4) and intracellular markers (e.g., IL-17 and Foxp3) and analyze by flow cytometry to determine the percentage of Th17 and Treg cells.
-
ELISA: Collect the culture supernatants and measure the concentration of key cytokines such as IL-17 and IL-10 using ELISA kits according to the manufacturer's instructions.
-
Experimental Workflow Diagram
Caption: Workflow for studying the effect of Belumosudil on in vitro T-cell differentiation.
References
- 1. Clinical Review - Belumosudil (Rezurock) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 6. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ROCK activity regulates the balance of Th1, Th17 and Treg cells in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Belumosudil Mesylate in Primary Human Cell Cultures
For Research Use Only.
Introduction
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), is a promising therapeutic agent with immunomodulatory and anti-fibrotic properties.[1][2][3] It is approved for the treatment of chronic graft-versus-host disease (cGVHD) after failure of prior systemic therapies.[4][5][6] Belumosudil's mechanism of action involves the restoration of immune homeostasis and inhibition of pro-fibrotic pathways, making it a valuable tool for in vitro studies using primary human cell cultures to investigate various diseases, including cGVHD and fibrotic conditions like idiopathic pulmonary fibrosis (IPF).[7][8][9][10]
These application notes provide an overview of Belumosudil's mechanism of action and detailed protocols for its use in primary human cell cultures to study its effects on immune cell differentiation and fibroblast function.
Mechanism of Action
Belumosudil selectively inhibits ROCK2, a serine/threonine kinase that plays a crucial role in T-cell differentiation and fibrotic processes.[1][8] Its therapeutic effects are primarily attributed to two key mechanisms:
-
Immunomodulation: Belumosudil restores the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1][4][8] It achieves this by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor for Th17 differentiation, and upregulating the phosphorylation of STAT5, which is important for Treg development.[7][8] This leads to a reduction in pro-inflammatory cytokines such as IL-17 and IL-21.[1][7]
-
Anti-fibrotic Effects: Belumosudil inhibits the differentiation of fibroblasts into myofibroblasts, which are key effector cells in tissue fibrosis, and reduces the production of collagen.[2][8] This is mediated through the inhibition of ROCK2 signaling pathways that are activated by pro-fibrotic factors like TGF-β.[4]
Signaling Pathway of Belumosudil's Immunomodulatory Action
Caption: Belumosudil inhibits ROCK2, leading to decreased STAT3 phosphorylation and increased STAT5 phosphorylation, thereby rebalancing Th17/Treg differentiation and restoring immune homeostasis.
Signaling Pathway of Belumosudil's Anti-Fibrotic Action
References
- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 6. Novel therapies for graft versus host disease with a focus on cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Belumosudil [a.osmarks.net]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Belumosudil Mesylate in Murine Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), has emerged as a promising therapeutic agent for various fibrotic diseases.[1] Its mechanism of action involves the modulation of key signaling pathways that drive inflammation and fibrosis.[2][3][4] By inhibiting ROCK2, belumosudil can attenuate the activation of pro-fibrotic cells, reduce the deposition of extracellular matrix, and restore immune homeostasis.[1][2] These application notes provide detailed protocols for the use of this compound in various murine models of fibrosis, along with data presentation and visualization of relevant biological pathways.
Mechanism of Action
Belumosudil selectively inhibits ROCK2, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation. In the context of fibrosis, ROCK2 activation is a downstream effector of pro-fibrotic mediators such as Transforming Growth Factor-β (TGF-β). Inhibition of ROCK2 by belumosudil disrupts this signaling cascade, leading to a reduction in the activation of myofibroblasts, the primary collagen-producing cells.[5] Furthermore, belumosudil has been shown to modulate immune responses by rebalancing the ratio of pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, which contributes to its anti-fibrotic effects.[2][3]
Data Presentation: Efficacy of Belumosudil in Murine Fibrosis Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of belumosudil (also known as KD025) in various murine models of fibrosis.
Table 1: Belumosudil in a Murine Model of Cardiac Fibrosis
| Parameter | Model | Treatment Protocol | Results | Reference |
| Cardiac Fibrosis | Transverse Aortic Constriction (TAC) in C57BL/6 mice | Belumosudil (50 mg/kg/day, intraperitoneal injection) for 4 weeks, starting one week after TAC surgery. | Significantly ameliorated cardiac hypertrophy, fibrosis, and dysfunction. | [5][6] |
Table 2: Belumosudil in a Murine Model of Liver Fibrosis
| Parameter | Model | Treatment Protocol | Results | Reference |
| Liver Fibrosis | Thioacetamide (TAA)-induced liver fibrosis in C57BL/6 mice | KD025 (100 mg/kg/day, oral gavage) for 6 days (preventative) or for 12 days starting at day 42 (therapeutic). | Prevented and reversed TAA-induced liver fibrosis. |
Table 3: Belumosudil in a Murine Model of Renal Fibrosis
| Parameter | Model | Treatment Protocol | Results | Reference |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) in mice | KD025 (50 mg/kg/day, intraperitoneal injection). | Significantly alleviated renal fibrosis as shown by Masson's trichrome staining and reduced expression of fibrotic genes. |
Table 4: Belumosudil in a Murine Model of Pulmonary Fibrosis (in the context of cGVHD)
| Parameter | Model | Treatment Protocol | Results | Reference |
| Lung Fibrosis | Murine model of chronic graft-versus-host disease (cGVHD) with bronchiolitis obliterans syndrome (BOS) | KD025 (30, 100, or 150 mg/kg/day) from day 28 to 56. | Dose-dependent decrease in collagen deposition in the lungs. Normalization of pulmonary function. | [1] |
Table 5: Belumosudil in a Murine Model of Skin Fibrosis (Scleroderma)
| Parameter | Model | Treatment Protocol | Results | Reference |
| Skin Fibrosis | Bleomycin-induced scleroderma in mice | Information on specific belumosudil treatment protocols in this model is limited in the provided search results. However, the model is well-established for testing anti-fibrotic agents. | Not available from provided results. |
Experimental Protocols
Preparation and Administration of this compound
This compound is a yellow powder that is practically insoluble in water. For in vivo studies in mice, it is crucial to prepare a stable and homogenous suspension for accurate dosing.
a) Oral Gavage Formulation (Suggested)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously. It may be necessary to heat the solution slightly to aid dissolution, then cool to room temperature.
-
Add a small amount of the vehicle to the belumosudil powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
-
Administration:
-
Administer the suspension using a ball-tipped oral gavage needle.
-
The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
-
b) Intraperitoneal (IP) Injection Formulation (Suggested)
-
Vehicle: A solution of 5% DMSO, 40% PEG300, and 55% sterile saline.
-
Preparation:
-
Dissolve the weighed this compound powder in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Finally, add sterile saline to the desired final volume and mix until a clear solution or fine suspension is achieved.
-
-
Administration:
-
Administer using a 27-30 gauge needle.
-
Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
The volume of injection should be kept low, typically 100-200 µL per mouse.
-
Murine Models of Fibrosis: Induction Protocols
a) Cardiac Fibrosis: Transverse Aortic Constriction (TAC)
-
Anesthetize C57BL/6 mice (male, 8-10 weeks old) with an appropriate anesthetic (e.g., isoflurane).
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and allow the mice to recover.
-
Sham-operated animals undergo the same procedure without the ligation.
b) Liver Fibrosis: Carbon Tetrachloride (CCl4) or Thioacetamide (TAA) Administration
-
CCl4-induced fibrosis:
-
Administer CCl4 (diluted in corn oil, e.g., 1:4 v/v) to mice via intraperitoneal injection.
-
A typical dosing regimen is 0.5-1.0 mL/kg body weight, twice a week for 4-8 weeks to induce significant fibrosis.
-
-
TAA-induced fibrosis:
-
Administer TAA in the drinking water (e.g., 300 mg/L) for 6-8 weeks.
-
Alternatively, administer TAA via intraperitoneal injection (e.g., 100-200 mg/kg) three times a week for 6-8 weeks.
-
c) Renal Fibrosis: Unilateral Ureteral Obstruction (UUO)
-
Anesthetize mice and make a midline abdominal incision.
-
Isolate the left ureter.
-
Ligate the ureter at two points using 4-0 silk sutures.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
Close the abdominal wall and skin.
-
The contralateral (right) kidney serves as an internal control.
-
Harvest kidneys for analysis at various time points, typically 7 to 14 days post-surgery.
d) Pulmonary Fibrosis: Bleomycin Administration
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) dissolved in sterile saline.
-
Alternatively, for a more sustained model, implant a subcutaneous osmotic minipump continuously delivering bleomycin for 7-14 days.
-
Control mice receive sterile saline.
-
Euthanize mice at 14 or 21 days post-instillation for analysis of lung fibrosis.
e) Skin Fibrosis: Bleomycin-Induced Scleroderma
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into a defined area on the shaved back of the mice for 3-4 weeks.
-
Control mice receive daily subcutaneous injections of PBS.
-
Harvest skin biopsies for histological analysis of dermal thickness and collagen deposition.
Assessment of Fibrosis
-
Histology:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Stain tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
For pulmonary fibrosis, the Ashcroft scoring system is commonly used for semi-quantitative assessment.
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain for fibrosis markers such as alpha-smooth muscle actin (α-SMA) to identify activated myofibroblasts and Collagen Type I.
-
-
Biochemical Assays:
-
Measure hydroxyproline content in tissue homogenates as a quantitative measure of total collagen.
-
-
Gene Expression Analysis (qPCR):
-
Analyze the mRNA levels of key pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Fasudil, a Rho-Kinase Inhibitor, Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belumosudil, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Studies with Belumosudil Mesylate
Dissolution and Preparation of Belumosudil Mesylate for Preclinical In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a selective Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) inhibitor approved for the treatment of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action involves the modulation of immune responses, specifically by down-regulating pro-inflammatory Th17 cells and promoting anti-inflammatory regulatory T (Treg) cells through the differential regulation of STAT3 and STAT5 phosphorylation.[3] Preclinical in vivo studies are crucial for further elucidating its therapeutic potential. However, this compound is a Biopharmaceutics Classification System (BCS) Class IV molecule, characterized by low permeability and low aqueous solubility, presenting a challenge for in vivo administration.[4] This document provides detailed protocols for the dissolution and preparation of this compound for in vivo studies, particularly for oral gavage in rodent models.
Solubility Profile of this compound
This compound is a yellow powder that is practically insoluble in water across a range of pH levels.[4][5] Its solubility is higher in organic solvents. The table below summarizes the available solubility data.
| Solvent | Solubility Description | Quantitative Data (approx.) | Citation |
| Water | Practically Insoluble | - | [4][5] |
| Methanol | Slightly Soluble | - | [4][5] |
| Dimethylformamide (DMF) | Slightly Soluble | - | [4][5] |
| Dimethyl sulfoxide (DMSO) | Soluble | Up to 25 mg/mL (for free base) | [6] |
Signaling Pathway of Belumosudil
Belumosudil selectively inhibits ROCK2, which plays a critical role in the T-cell signaling pathway that determines the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. Inhibition of ROCK2 leads to a decrease in the phosphorylation of STAT3 and an increase in the phosphorylation of STAT5. This shift in signaling promotes the differentiation of T cells towards the Treg lineage while suppressing the Th17 phenotype, thereby reducing inflammation.[3]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Due to its poor water solubility, a suspension or a solution using a suitable vehicle is required for oral administration in animal models. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice), calculate the final concentration of the formulation.
-
Initial Dissolution in DMSO: Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add a small volume of DMSO (10% of the final volume) to the tube.
-
Solubilization: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Addition of PEG300: Add PEG300 (40% of the final volume) to the DMSO solution and vortex until the solution is homogeneous.
-
Addition of Tween 80: Add Tween 80 (5% of the final volume) and vortex thoroughly to ensure proper mixing.
-
Final Volume Adjustment with Saline: Slowly add sterile saline (45% of the final volume) to the mixture while vortexing to bring the formulation to the final desired volume.
-
Final Formulation: The resulting formulation will be a clear solution or a fine suspension, suitable for oral gavage. It is recommended to prepare the formulation fresh on the day of the experiment.
Example Formulation for a 10 mg/mL solution: To prepare 1 mL of a 10 mg/mL solution:
-
Weigh 10 mg of this compound.
-
Add 100 µL of DMSO and dissolve.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo efficacy study using the prepared this compound formulation.
Discussion and Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring the bioavailability of poorly soluble compounds. The recommended formulation (DMSO/PEG300/Tween 80/saline) is a common and generally well-tolerated option for preclinical studies. However, it is always advisable to include a vehicle-only control group to account for any potential effects of the vehicle itself.
-
Stability: Formulations of this compound in DMSO-based vehicles should be prepared fresh daily to avoid potential degradation or precipitation.
-
Route of Administration: While oral gavage is a common route for preclinical studies, the clinical formulation of Belumosudil is an oral tablet taken with food, which has been shown to increase its absorption.[5] For preclinical studies, administration with a small amount of a high-fat diet could be considered to mimic the clinical setting, though this may introduce variability.
-
Dosage: The appropriate dose for in vivo studies will depend on the specific animal model and the research question. Dose-ranging studies may be necessary to determine the optimal therapeutic dose. In vivo studies in mouse models of cGVHD have shown efficacy with Belumosudil.[7]
By following these guidelines and protocols, researchers can effectively prepare and administer this compound for in vivo studies, facilitating further investigation into its therapeutic mechanisms and potential applications.
References
- 1. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 2. Belumosudil for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Belumosudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil Mesylate (marketed as Rezurock®) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic pathways.[1][2][3] Its therapeutic efficacy, particularly in chronic graft-versus-host disease (cGVHD), is attributed to its ability to modulate immune responses.[1][4][5] Belumosudil shifts the balance from pro-inflammatory T helper 17 (Th17) cells to immunosuppressive regulatory T cells (Tregs).[1][3][6] This immunomodulatory effect is mediated through the differential regulation of signal transducer and activator of transcription (STAT) proteins, specifically by downregulating the phosphorylation of STAT3 and upregulating the phosphorylation of STAT5.[1][3][5]
Flow cytometry is a powerful technique for detailed analysis of these cellular changes, enabling multi-parameter immunophenotyping and the quantification of intracellular signaling molecules at the single-cell level.[5][7] These application notes provide detailed protocols for the analysis of immune cell populations in response to this compound treatment.
Mechanism of Action: ROCK2 Inhibition by Belumosudil
Belumosudil's primary mechanism of action is the selective inhibition of ROCK2.[1][3] In immune cells, particularly T cells, activated ROCK2 promotes a pro-inflammatory state by phosphorylating STAT3, which drives the differentiation of Th17 cells and T follicular helper (Tfh) cells.[1][3] These cells, in turn, contribute to inflammation and fibrosis. Belumosudil treatment inhibits this cascade. Furthermore, ROCK2 inhibition leads to an increase in STAT5 phosphorylation, promoting the expansion and function of Tregs, which play a crucial role in immune tolerance.[1][3]
Caption: Belumosudil's ROCK2 inhibition pathway.
Quantitative Analysis of Immune Cell Populations Post-Belumosudil Treatment
The following tables summarize the immunomodulatory effects of Belumosudil as observed in clinical studies. Data is derived from the ROCKstar companion study which utilized spectral flow cytometry on peripheral blood mononuclear cells (PBMCs).[1][4]
Table 1: Changes in T-Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs) Following Belumosudil Treatment [1][4]
| Immune Cell Subset | Marker Profile | Pre-Treatment (Mean %) | Post-Treatment (Mean %) | Change |
| CD3+ T Cells | CD3+ | 65.2 | 60.5 | ↓ |
| CD4+ T Cells | CD3+CD4+ | 40.1 | 38.2 | ↓ |
| CD8+ T Cells | CD3+CD8+ | 22.8 | 20.1 | ↓ |
| CD4+ Treg Cells | CD3+CD4+FOXP3+ | 3.5 | 4.8 | ↑ |
Table 2: Overall Response Rates in Clinical Trials of Belumosudil in cGVHD
| Study | Number of Patients | Dosage | Overall Response Rate (ORR) | Reference |
| ROCKstar (Phase 2) | 65 | 200 mg once daily | 75% | [5] |
| Phase 2a | 54 | 200 mg once or twice daily | 65-69% | [8] |
| Chinese Phase 2 | 30 | 200 mg once daily | 73.3% | [9] |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed for the identification and quantification of key T-cell and B-cell subsets affected by Belumosudil treatment.
1. Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
FACS tubes (5 mL)
-
Centrifuge
-
Fluorescently conjugated antibodies (see Table 3 for suggested panel)
-
Live/dead stain (e.g., Zombie NIR™)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Table 3: Suggested Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Target Cell Population |
| CD45 | PerCP | All Leukocytes |
| CD3 | FITC | T Cells |
| CD4 | APC-Cy7 | Helper T Cells |
| CD8 | PE-Cy7 | Cytotoxic T Cells |
| CD25 | PE | Activated T Cells, Tregs |
| FOXP3 | Alexa Fluor 647 | Regulatory T Cells (Tregs) |
| CD127 | BV421 | Tregs (low expression) |
| CXCR5 | BV605 | T follicular helper (Tfh) cells |
| PD-1 | BV786 | Tfh cells, exhausted T cells |
| CD19 | BUV395 | B Cells |
| CD27 | BUV737 | Memory B Cells |
| IgD | BV510 | Naive and Memory B Cells |
2. Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs twice with PBS.
-
Resuspend cells in PBS at a concentration of 1x10^7 cells/mL.
-
Add 100 µL of cell suspension to each FACS tube.
-
Stain for viability using a live/dead stain according to the manufacturer's protocol.
-
Wash cells with FACS buffer.
-
Add the cocktail of surface antibodies (Table 3) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
For intracellular staining of FOXP3, fix and permeabilize the cells using a commercial FOXP3 staining buffer set.
-
Add the anti-FOXP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
Resuspend cells in FACS buffer for acquisition on a flow cytometer.
Protocol 2: Intracellular Staining for Phosphorylated STAT3 and STAT5
This protocol allows for the direct assessment of Belumosudil's effect on the ROCK2 signaling pathway.
1. Materials:
-
Isolated PBMCs (as in Protocol 1)
-
Cell stimulation medium (e.g., RPMI + 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for optional stimulation)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorescently conjugated antibodies against pSTAT3 (e.g., pY705) and pSTAT5 (e.g., pY694)
-
Surface marker antibodies (as needed, e.g., CD3, CD4)
2. Procedure:
-
Treat isolated PBMCs with this compound at the desired concentration and for the desired time in cell culture. Include a vehicle control.
-
(Optional) Stimulate cells with PMA and Ionomycin for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubate for 30 minutes on ice.
-
Wash cells twice with FACS buffer to remove methanol.
-
Add the antibody cocktail containing antibodies against pSTAT3, pSTAT5, and any desired surface markers. Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for acquisition.
Caption: Workflow for flow cytometry analysis.
Data Analysis and Interpretation
Data acquired from the flow cytometer should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™). Gating strategies should be established based on unstained and single-stain controls. For immunophenotyping, sequential gating on leukocyte populations (CD45+), followed by T-cells (CD3+), helper and cytotoxic subsets (CD4+ and CD8+), and then specific subpopulations like Tregs (CD4+CD25+FOXP3+) is recommended. For intracellular signaling analysis, gates should be set on the cell population of interest (e.g., CD4+ T-cells), and the median fluorescence intensity (MFI) of the phospho-specific antibodies can be compared between treated and untreated samples.
Conclusion
Flow cytometry is an indispensable tool for elucidating the immunological effects of this compound. The protocols and information provided in these application notes offer a framework for researchers to investigate the impact of this ROCK2 inhibitor on immune cell populations and signaling pathways. Such analyses are crucial for understanding its mechanism of action and for the development of biomarkers to predict and monitor therapeutic responses.
References
- 1. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 4. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase II study of belumosudil for chronic graft-versus-host disease in patients who failed at least one line of systemic therapy in China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting pSTAT3 Changes with Belumosudil Mesylate using Western Blot
References
- 1. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 4. Belumosudil for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-adipogenic effects of KD025 (SLx-2119), a ROCK2-specific inhibitor, in 3T3-L1 cells. [research.bidmc.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Tissues Treated with Belumosudil Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] The ROCK2 signaling pathway is implicated in various cellular processes, including inflammation and fibrosis.[2][3] Belumosudil has been shown to down-regulate pro-inflammatory responses and inhibit aberrant pro-fibrotic signaling.[1][4] Mechanistically, Belumosudil's inhibition of ROCK2 modulates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, which in turn alters the balance of T helper 17 (Th17) and regulatory T (Treg) cells.[1][4][5][6] This modulation of critical signaling pathways leads to a reduction in the expression of genes associated with inflammation and fibrosis.
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes in tissues following treatment with this compound, utilizing RNA sequencing (RNA-Seq). The protocols outlined below cover tissue collection, RNA extraction, library preparation, and data analysis, providing a complete workflow for researchers investigating the therapeutic effects of Belumosudil.
Data Presentation: Gene Expression Changes
Treatment with this compound is expected to alter the expression of genes involved in inflammatory and fibrotic pathways. While specific quantitative data from a single comprehensive study on Belumosudil-treated tissues is not publicly available, the following table represents a summary of expected gene expression changes based on its known mechanism of action. This illustrative data is intended to provide a framework for the types of changes researchers might observe.
Table 1: Representative Gene Expression Changes in Tissues Treated with this compound
| Gene | Pathway | Function | Expected Change in Expression |
| IL17A | Inflammation | Pro-inflammatory cytokine | Down-regulated |
| IL21 | Inflammation | Pro-inflammatory cytokine | Down-regulated |
| COL1A1 | Fibrosis | Collagen Type I Alpha 1 Chain | Down-regulated |
| TGFB1 | Fibrosis | Transforming Growth Factor Beta 1 | Down-regulated |
| ACTA2 | Fibrosis | Alpha-smooth muscle actin | Down-regulated |
| STAT3 | Inflammation/Fibrosis | Signal transducer and transcription activator | No significant change in total mRNA |
| FOXP3 | Immune Regulation | Treg cell lineage specification factor | Up-regulated |
| IL10 | Immune Regulation | Anti-inflammatory cytokine | Up-regulated |
Signaling Pathway
The therapeutic effects of this compound are mediated through the inhibition of the ROCK2 signaling pathway, which has a significant impact on downstream inflammatory and fibrotic processes. A key mechanism is the modulation of STAT3 activity.
Experimental Workflow
The following diagram outlines the major steps for analyzing gene expression in tissues treated with this compound using RNA-Seq.
Experimental Protocols
Tissue Collection and Homogenization
Proper tissue handling is critical to preserve RNA integrity.
-
Materials:
-
RNase-free instruments
-
RNAlater® solution or liquid nitrogen
-
Bead mill homogenizer with RNase-free lysis tubes and beads or rotor-stator homogenizer
-
TRIzol™ Reagent or similar lysis buffer
-
-
Protocol:
-
Excise the tissue of interest immediately after euthanasia and, if possible, rinse with ice-cold, RNase-free phosphate-buffered saline (PBS) to remove any contaminants.
-
For immediate processing, place the tissue in a tube containing an appropriate volume of lysis buffer (e.g., TRIzol™).
-
For storage, either snap-freeze the tissue in liquid nitrogen and store at -80°C, or submerge the tissue in an RNase-inactivating solution like RNAlater® and store according to the manufacturer's instructions.[7]
-
For homogenization, add 50-100 mg of fresh or frozen tissue to 1 mL of TRIzol™ reagent in a lysis tube.[8]
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer until no visible tissue fragments remain.[8][9] For fibrous tissues, ensure complete disruption, which may require pulverizing the frozen tissue before homogenization.[7]
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[8]
-
RNA Extraction
This protocol is based on the TRIzol™ method followed by a column purification step for high-purity RNA.
-
Materials:
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNA purification kit with spin columns (e.g., PureLink™ RNA Mini Kit)
-
Microcentrifuge
-
-
Protocol:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ used for homogenization.[8]
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[8][9]
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used.[8] Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in RNase-free water.
-
For enhanced purity, proceed with a column-based RNA purification kit following the manufacturer’s instructions. This will include binding the RNA to a silica membrane, washing with provided buffers, and eluting in RNase-free water.
-
RNA Quality Control
Assess the quantity and quality of the extracted RNA before proceeding to library preparation.
-
Materials:
-
UV-Vis spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar automated electrophoresis system
-
RNA 6000 Nano Kit (or equivalent)
-
-
Protocol:
-
Quantification and Purity: Measure the RNA concentration and purity using a UV-Vis spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 7 is recommended for standard RNA-Seq library preparation.
-
Library Preparation for RNA-Seq
This protocol provides a general overview based on the Illumina TruSeq Stranded mRNA Library Prep Kit.
-
Materials:
-
Illumina TruSeq Stranded mRNA Library Prep Kit (or equivalent)
-
Magnetic stand
-
Thermocycler
-
-
Protocol:
-
mRNA Purification: Start with 100 ng to 1 µg of total RNA. Isolate poly-A containing mRNA using oligo(dT) magnetic beads.[10][11]
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature. Prime the fragmented RNA with random hexamers.[10][11]
-
First Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.[10][11]
-
Second Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This step incorporates dUTP in place of dTTP to achieve strand specificity.[10][11]
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA to create blunt ends, and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain unique indexes for multiplexing samples.
-
PCR Amplification: Enrich the adapter-ligated cDNA fragments through a limited number of PCR cycles to create the final cDNA library.
-
Library Validation: Validate the final library by checking its size distribution on a Bioanalyzer and quantifying it using qPCR.
-
Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between Belumosudil-treated and control groups.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low RNA Yield | Incomplete tissue homogenization. | Ensure complete disruption of the tissue, especially for fibrous samples. Consider pulverizing frozen tissue before homogenization. |
| Insufficient amount of starting material. | Use the recommended amount of tissue for the chosen extraction protocol. | |
| Low RIN Value | RNA degradation during tissue collection or extraction. | Minimize the time between tissue collection and stabilization/homogenization. Use RNase-free techniques and reagents throughout the process. |
| Low Library Yield | Poor quality of starting RNA. | Ensure the RIN value of the input RNA is ≥ 7. |
| Inefficient enzymatic reactions during library preparation. | Use fresh reagents and adhere strictly to the incubation times and temperatures specified in the protocol. | |
| High Percentage of Ribosomal RNA (rRNA) Reads | Incomplete depletion of rRNA. | Ensure the efficiency of the poly-A selection or rRNA depletion step. For degraded RNA, consider using an rRNA depletion kit instead of poly-A selection. |
References
- 1. biospace.com [biospace.com]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 4. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. support.illumina.com [support.illumina.com]
- 11. support.illumina.com [support.illumina.com]
Application Notes and Protocols for In Vivo Imaging to Assess Belumosudil Mesylate Efficacy in Chronic Graft-Versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate (marketed as REZUROCK™) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2] Its mechanism of action is centered on modulating inflammatory and fibrotic pathways, making it a promising therapeutic for chronic graft-versus-host disease (cGVHD), a serious complication of allogeneic hematopoietic stem cell transplantation.[2][3] Belumosudil has been shown to down-regulate pro-inflammatory Th17 cells and promote regulatory T-cells (Tregs) by interfering with the phosphorylation of STAT3 and STAT5.[4] Furthermore, it exhibits anti-fibrotic activity by inhibiting aberrant pro-fibrotic signaling pathways.[4] In vivo studies in mouse models of cGVHD have demonstrated that treatment with belumosudil leads to improvements in clinical and histological scores in affected organs like the lungs and skin.
These application notes provide detailed protocols for leveraging non-invasive in vivo imaging techniques to quantitatively and qualitatively assess the efficacy of this compound in pre-clinical models of cGVHD. The focus is on visualizing and quantifying key pathological features of cGVHD, namely immune cell infiltration and fibrosis.
Key In Vivo Imaging Modalities for Assessing Belumosudil Efficacy
A multi-modal imaging approach is recommended to comprehensively evaluate the multifaceted effects of this compound on cGVHD.
-
Bioluminescence Imaging (BLI): Ideal for tracking the migration, expansion, and infiltration of specific immune cell populations (e.g., T-cells) engineered to express luciferase. This allows for a dynamic visualization of the inflammatory component of cGVHD and its modulation by Belumosudil.
-
Positron Emission Tomography (PET): Enables the visualization and quantification of metabolic activity and specific cellular processes. Radiotracers such as ¹⁸F-FDG can be used to assess inflammation, while more specific tracers can target activated T-cells, providing a quantitative measure of immune response to therapy.
-
Second Harmonic Generation (SHG) Microscopy: A label-free technique that is highly specific for imaging fibrillar collagen. SHG microscopy is invaluable for visualizing and quantifying the extent of fibrosis in tissues like the skin and lungs, directly assessing the anti-fibrotic effects of Belumosudil.
Data Presentation: Quantitative Analysis of Belumosudil Efficacy
The following table provides a template for summarizing quantitative data obtained from in vivo imaging studies assessing the efficacy of this compound in a cGVHD mouse model. The data presented are representative examples based on typical outcomes observed in pre-clinical cGVHD therapy studies.
| Imaging Modality | Parameter Measured | cGVHD Control Group (Mean ± SD) | Belumosudil-Treated Group (Mean ± SD) | P-value |
| Bioluminescence Imaging (BLI) | Total Photon Flux in Lungs (photons/sec) | 8.5 x 10⁶ ± 1.2 x 10⁶ | 3.2 x 10⁶ ± 0.8 x 10⁶ | <0.01 |
| Total Photon Flux in Skin (photons/sec) | 5.1 x 10⁵ ± 0.9 x 10⁵ | 1.8 x 10⁵ ± 0.5 x 10⁵ | <0.01 | |
| PET with ¹⁸F-FDG | Standardized Uptake Value (SUVmax) in Lungs | 4.2 ± 0.7 | 2.1 ± 0.5 | <0.01 |
| Standardized Uptake Value (SUVmax) in Skin | 3.5 ± 0.6 | 1.9 ± 0.4 | <0.01 | |
| Second Harmonic Generation (SHG) Microscopy | Collagen Fiber Density in Skin (%) | 35.2 ± 5.8 | 18.9 ± 4.1 | <0.001 |
| Collagen Fiber Alignment (Arbitrary Units) | 0.85 ± 0.12 | 0.45 ± 0.09 | <0.001 |
Experimental Protocols
Protocol 1: Monitoring T-Cell Infiltration in a cGVHD Mouse Model using Bioluminescence Imaging (BLI)
Objective: To longitudinally track the trafficking and infiltration of alloreactive T-cells in a murine model of cGVHD and to assess the impact of this compound treatment.
Materials:
-
cGVHD mouse model (e.g., C57BL/6 donors into lethally irradiated BALB/c recipients)
-
Donor T-cells transduced with a lentiviral vector expressing firefly luciferase
-
This compound formulated for oral gavage
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Induction of cGVHD:
-
Lethally irradiate recipient mice (e.g., BALB/c) with a dose of 800-900 cGy.
-
Within 24 hours, intravenously inject 5 x 10⁶ bone marrow cells and 1 x 10⁶ luciferase-expressing T-cells from donor mice (e.g., C57BL/6).
-
-
Treatment Regimen:
-
Begin oral gavage of this compound (e.g., 50 mg/kg, once daily) or vehicle control starting from day 21 post-transplant, when cGVHD symptoms typically manifest.
-
-
Bioluminescence Imaging:
-
Perform imaging weekly, starting from day 7 post-transplant.
-
Anesthetize mice with isoflurane.
-
Intraperitoneally inject D-luciferin (150 mg/kg body weight).
-
Wait for 10-15 minutes for substrate distribution.
-
Acquire images using an in vivo imaging system. Capture both photographic and bioluminescent images.
-
Position mice for dorsal, ventral, and lateral views to localize signals.
-
-
Data Analysis:
-
Use imaging software to define regions of interest (ROIs) over target organs (e.g., lungs, skin, liver).
-
Quantify the bioluminescent signal as total photon flux (photons/second) within each ROI.
-
Compare the signal intensity between the Belumosudil-treated and control groups over time.
-
Protocol 2: Assessing Fibrosis in a Sclerodermatous cGVHD Model using Second Harmonic Generation (SHG) Microscopy
Objective: To visualize and quantify collagen deposition and organization in the skin of a sclerodermatous cGVHD mouse model and to evaluate the anti-fibrotic effects of this compound.
Materials:
-
Sclerodermatous cGVHD mouse model (e.g., B10.D2 donor cells into BALB/c recipients)
-
This compound formulated for oral gavage
-
Two-photon microscope equipped for SHG imaging
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Physiological monitoring equipment (heating pad)
Procedure:
-
Induction of Sclerodermatous cGVHD:
-
Induce cGVHD as per established protocols for the chosen mouse model.
-
-
Treatment Regimen:
-
Initiate treatment with this compound or vehicle control as described in Protocol 1.
-
-
In Vivo SHG Imaging:
-
Perform imaging at baseline (before treatment) and at specified time points post-treatment (e.g., weekly for 4 weeks).
-
Anesthetize the mouse and place it on a heated stage to maintain body temperature.
-
Identify a region of interest on the skin (e.g., dorsal skin).
-
Use a two-photon microscope with an excitation wavelength of 800-900 nm to generate the SHG signal from collagen.
-
Acquire z-stacks of SHG images from the dermis.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify collagen metrics from the SHG images.
-
Collagen Fiber Density: Calculate the percentage of the imaged area occupied by the SHG signal.
-
Collagen Fiber Alignment: Use orientation analysis plugins (e.g., OrientationJ) to quantify the degree of fiber alignment.
-
Compare these quantitative metrics between the treated and control groups.
-
Visualizations
Caption: this compound inhibits the ROCK2 signaling pathway.
Caption: Workflow for assessing Belumosudil efficacy using in vivo imaging.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Induction of graft-versus-host disease and In Vivo t cell monitoring using an mhc-matched murine model [agris.fao.org]
- 3. PET assessment of acute gastrointestinal graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PET imaging strategy to visualize activated T cells in acute graft-versus-host disease elicited by allogenic hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Belumosudil Mesylate in the Induction of Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (formerly KD025), available as Belumosudil Mesylate, is an orally administered, selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2] Dysregulation of the ROCK2 signaling pathway is implicated in inflammatory and fibrotic diseases, including chronic graft-versus-host disease (cGVHD).[3] Belumosudil has demonstrated efficacy in treating cGVHD by modulating immune responses, notably by promoting the differentiation and function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[1][2][4] These application notes provide a comprehensive overview of the mechanism of action of Belumosudil and detailed protocols for its use in in-vitro co-culture systems to induce and study Tregs.
Mechanism of Action: Rebalancing the T Helper 17/Regulatory T Cell Axis
Belumosudil's primary mechanism of action involves the selective inhibition of ROCK2, which plays a critical role in T cell differentiation.[5][6] Specifically, ROCK2 inhibition by Belumosudil leads to a shift in the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive Tregs.[2][5] This is achieved through the differential regulation of the Signal Transducer and Activator of Transcription (STAT) signaling pathways.
Belumosudil treatment leads to:
-
Downregulation of STAT3 Phosphorylation: Inhibition of ROCK2 suppresses the phosphorylation of STAT3, a key transcription factor for the differentiation of Th17 cells. This results in a reduction of Th17 cell populations and their associated pro-inflammatory cytokines, such as IL-17 and IL-21.[1][4][5]
-
Upregulation of STAT5 Phosphorylation: Conversely, Belumosudil treatment enhances the phosphorylation of STAT5.[1][5] Phosphorylated STAT5 is crucial for the expression of Foxp3, the master transcription factor for Treg development and function.[7] This upregulation promotes the expansion and stabilizing the Treg lineage.[1][4]
By modulating the STAT3/STAT5 signaling balance, Belumosudil effectively re-establishes immune tolerance by increasing the frequency and function of Tregs.[2]
Quantitative Data from Clinical Studies
The clinical efficacy of Belumosudil in promoting Treg induction has been demonstrated in clinical trials, most notably the ROCKstar study.
| Parameter | Belumosudil 200 mg Once Daily | Belumosudil 200 mg Twice Daily | Reference |
| Overall Response Rate (ORR) | 74% (95% CI, 62-84) | 77% (95% CI, 65-87) | [8] |
| Median Duration of Response | 54 weeks | 54 weeks | [8] |
| Increase in CD4+ Treg Frequency | Observed in peripheral blood and minor salivary glands | Observed in peripheral blood and minor salivary glands | [1] |
| Study | Patient Population | Key Findings Related to Tregs | Reference |
| ROCKstar Companion Study | 20 patients with oral cGVHD | Increased frequency of CD4+ Treg cells in both minor salivary glands and peripheral blood after 6 months of treatment. | [1] |
| Phase IIa Dose-Finding Study | 54 patients with cGVHD | Belumosudil treatment was associated with an increase in Treg cells. | [9][10] |
Signaling Pathway Diagram
Caption: Belumosudil inhibits ROCK2, modulating STAT3/STAT5 signaling to favor Treg differentiation.
Experimental Protocols
Protocol 1: In Vitro Induction of Regulatory T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to induce a Treg phenotype from a mixed lymphocyte population using Belumosudil.
Materials:
-
This compound (powder, to be dissolved in DMSO)
-
Ficoll-Paque
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
DMSO (vehicle control)
-
PBMCs isolated from healthy donor blood
-
Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3, Anti-CD127
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Naïve CD4+ T Cell Enrichment (Optional but Recommended): Enrich for CD4+ T cells from the PBMC population using a negative selection kit like RosetteSep™ to improve the purity of the starting population.
-
Cell Culture Preparation:
-
Prepare complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Prepare a stock solution of this compound in DMSO. A starting concentration for in-vitro assays can be guided by its IC50 value for ROCK2, which is approximately 100 nM.[5][11] A dose-response experiment (e.g., 10 nM, 100 nM, 1 µM) is recommended for optimization.
-
-
T Cell Stimulation and Treatment:
-
Wash the anti-CD3 coated plates with sterile PBS.
-
Resuspend the isolated CD4+ T cells (or PBMCs) in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and human IL-2 (e.g., 100 U/mL) to the cell suspension.
-
Plate 1 mL of the cell suspension into each well of the anti-CD3 coated plate.
-
Add Belumosudil at the desired final concentrations to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Analysis of Treg Induction by Flow Cytometry:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against surface markers CD4, CD25, and CD127.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for the intracellular marker Foxp3.
-
Analyze the cells using a flow cytometer. Tregs are typically identified as CD4+CD25+Foxp3+ or CD4+CD25+CD127low/-.[5][12][13]
-
Protocol 2: Co-culture Suppression Assay
This assay evaluates the suppressive function of Tregs induced by Belumosudil.
Materials:
-
Tregs generated using Protocol 1.
-
Autologous CD4+CD25- T cells (responder T cells, Tresp).
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
Anti-CD3/CD28 beads.
Procedure:
-
Preparation of Responder T cells (Tresp):
-
Isolate CD4+ T cells from the same donor as in Protocol 1.
-
Deplete the CD25+ population to obtain CD4+CD25- Tresp cells.
-
Label the Tresp cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture the labeled Tresp cells with the Belumosudil-induced Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).
-
Include a control well with only labeled Tresp cells (no Tregs).
-
Stimulate the co-cultures with anti-CD3/CD28 beads.
-
-
Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis of Tresp Proliferation:
-
Harvest the cells.
-
Analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye using flow cytometry.
-
The percentage of suppression can be calculated based on the proliferation of Tresp cells in the presence and absence of Tregs.
-
Experimental Workflow Diagram
Caption: Workflow for in-vitro induction and functional analysis of Tregs using Belumosudil.
Conclusion
This compound is a promising therapeutic agent that restores immune balance through the induction of regulatory T cells. The provided protocols offer a framework for researchers to investigate the immunomodulatory effects of Belumosudil in vitro, which can be adapted and optimized for specific experimental needs. These studies will further elucidate the mechanisms underlying the clinical benefits of ROCK2 inhibition and may aid in the development of novel therapeutic strategies for immune-mediated diseases.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. Augmented Expansion of Treg Cells From Healthy and Autoimmune Subjects via Adult Progenitor Cell Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 13. Frontiers | Identification and classification of distinct surface markers of T regulatory cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Belumosudil Mesylate Dosage for Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Belumosudil Mesylate (also known as KD025 or SLx-2119) dosage for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Belumosudil is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2] The ROCK2 signaling pathway is crucial in regulating immune responses and fibrotic processes.[1] Belumosudil works by down-regulating pro-inflammatory responses through the regulation of STAT3/STAT5 phosphorylation and shifting the balance between Th17 and regulatory T cells (Tregs).[2][3] It also inhibits aberrant pro-fibrotic signaling.[4]
Q2: What are the recommended starting doses for this compound in preclinical animal models?
Published preclinical studies have used a range of oral doses depending on the animal model and disease indication. For chronic graft-versus-host disease (cGVHD) models in mice, a dose of 150 mg/kg has been shown to be effective in decreasing clinical scores.[2] In a rat pharmacokinetic study, oral administration of 5 mg/kg was utilized.[5][6] For human tumor xenograft models in mice, a daily oral dose of 60 mg/kg resulted in significant tumor growth delay.[7]
Q3: How should this compound be formulated for oral administration in rodents?
This compound is a yellow powder that is practically insoluble in water.[4] Therefore, a suspension is typically required for oral gavage. While specific vehicle compositions for Belumosudil in published preclinical studies are not always detailed, a common vehicle for poorly soluble compounds in rodent studies is 0.5% methylcellulose.[8] For kinase inhibitors, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is also a general recommendation.[9] It is crucial to ensure the suspension is homogeneous before each administration.
Troubleshooting Guides
Issue 1: Poor or Variable Drug Exposure
Possible Cause:
-
Improper Formulation: Belumosudil's low water solubility can lead to inconsistent suspension and dosing.
-
Incorrect Gavage Technique: Improper oral gavage can result in administration into the trachea instead of the esophagus, or incomplete dosing.
-
Animal Stress: Stress during handling and dosing can affect gastrointestinal motility and drug absorption.
Troubleshooting Steps:
-
Optimize Formulation:
-
Ensure the vehicle is appropriate for a poorly soluble compound. Consider vehicles such as 0.5% methylcellulose or a mixed-micelle system (e.g., DMSO/PEG300/Tween-80/saline).
-
Thoroughly vortex or sonicate the suspension before each use to ensure homogeneity.
-
Visually inspect the suspension for any precipitation before drawing it into the syringe.
-
-
Refine Gavage Technique:
-
Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.
-
Use appropriately sized and shaped gavage needles to minimize trauma.
-
Confirm proper placement of the gavage needle in the esophagus before administering the dose.
-
-
Minimize Animal Stress:
-
Acclimatize animals to handling and the gavage procedure before the start of the study.
-
Consider precoating the gavage needle with a sucrose solution to improve acceptance by the animal.[8]
-
Issue 2: Unexpected Toxicity or Adverse Events
Possible Cause:
-
Dose Too High: The administered dose may be approaching the maximum tolerated dose (MTD) for the specific animal model and strain.
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects.
-
Off-Target Effects: While Belumosudil is a selective ROCK2 inhibitor, off-target effects can occur at higher concentrations.
Troubleshooting Steps:
-
Dose De-escalation:
-
If signs of toxicity are observed (e.g., significant weight loss, lethargy, ruffled fur), reduce the dose in subsequent cohorts.
-
Conduct a dose-range-finding study to determine the MTD in your specific model.
-
-
Vehicle Control Group:
-
Always include a vehicle-only control group to differentiate between vehicle-related and drug-related toxicity.
-
-
Monitor for Known Toxicities:
-
In animal studies, Belumosudil has been associated with toxicities in the gastrointestinal tract, liver, kidney, hemolymphoid system, and reproductive system.[10] Monitor relevant clinical signs and consider collecting blood and tissue samples for analysis.
-
Data Presentation
Table 1: Summary of Preclinical Oral Dosing of this compound
| Animal Model | Disease/Condition | Dose | Dosing Regimen | Outcome | Reference |
| Mouse | Human Tumor Xenografts (HT-1080, PANC-1) | 60 mg/kg | Daily, p.o. | Significant tumor growth delay | [7] |
| Mouse | Sclerodermatous Chronic GVHD | 150 mg/kg | Daily, p.o. | Significantly decreased skin clinical cGVHD scores | [2] |
| Rat | Pharmacokinetic Study | 5 mg/kg | Single dose, p.o. | Characterization of pharmacokinetic parameters | [5][6] |
Table 2: Preclinical Pharmacokinetic Parameters of Belumosudil (KD025) in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | - | 0.58 ± 0.20 |
| Cmax (ng/mL) | 1056.6 ± 122.9 | 340.2 ± 81.9 |
| AUClast (ng·h/mL) | 675.3 ± 88.2 | 834.1 ± 195.8 |
| AUCinf (ng·h/mL) | 682.9 ± 90.1 | 851.9 ± 198.5 |
| Half-life (h) | 0.8 ± 0.1 | 1.6 ± 0.4 |
| Bioavailability (%) | - | 39.2 ± 9.2 |
| Data from Yoon et al., 2020 |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (General Recommendation)
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
If using a mixed vehicle, first dissolve the Belumosudil in DMSO.
-
Gradually add the remaining vehicle components to the this compound powder (or DMSO solution) in a sterile conical tube while vortexing.
-
Continue to vortex for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at room temperature or as recommended, protected from light.
-
Before each use, vortex the suspension thoroughly for at least 1 minute to ensure uniform redispersion of the drug.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of suspension to administer.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the back of the throat), slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Caption: Belumosudil inhibits ROCK2, modulating STAT3/STAT5 pathways to reduce inflammation and fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kadmon Corporation Presents Preclinical Data On KD025 In Chronic Graft-Versus-Host-Disease At American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Belumosudil Mesylate Solubility: A Technical Guide for In Vitro Research
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Belumosudil Mesylate in in vitro experiments, its limited solubility can present a significant hurdle. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO, while being practically insoluble in water and most common organic solvents.[1][2][3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the stock solution to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate dispersion.
-
Use of Co-solvents (for specific applications): For certain non-cell-based in vitro assays, the use of co-solvents like PEG300 and Tween-80 in combination with saline can be explored to improve solubility.[5] However, their compatibility with your specific cell line must be validated.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do to facilitate dissolution?
A3: To aid the dissolution of this compound in DMSO, you can employ the following techniques:
-
Ultrasonication: Sonicating the solution can help break down powder aggregates and increase the rate of dissolution.
-
Warming: Gently warming the solution up to 60°C can enhance solubility.[5]
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO.[5]
Q4: What is the maximum recommended storage time for this compound stock solutions in DMSO?
A4: For optimal stability, it is recommended to prepare fresh stock solutions. If storage is necessary, aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
For ease of reference, the solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 10 mg/mL[5] | 18.23 mM[5] | Dissolution can be aided by ultrasonication and warming to 60°C. Use of newly opened DMSO is recommended.[5] |
| Water | Practically Insoluble[1][2][3] | - | This compound exhibits pH-dependent solubility and is insoluble at higher pHs.[1] |
| Methanol | Slightly Soluble[1][2][3] | - | - |
| Dimethylformamide (DMF) | Slightly Soluble[1][2][3] | - | - |
Molecular Weight of this compound: 548.62 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Aseptically weigh out 5.49 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube or warm it in a water bath at 37-60°C until a clear solution is obtained.[5]
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Perform a serial dilution to minimize precipitation. First, prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM intermediate solution.
-
Vortex the intermediate solution gently but thoroughly immediately after adding the DMSO stock.
-
The final DMSO concentration in this working solution is 0.1%.
-
This 10 µM working solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiment, ensuring the final DMSO concentration remains below 0.5%.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Belumosudil Mesylate cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in cell-based assays involving Belumosudil Mesylate.
Introduction to this compound
Belumosudil is a selective inhibitor of Rho-associated, coiled-coil-containing protein kinase 2 (ROCK2).[1][2][3] Its mechanism of action involves the down-regulation of pro-inflammatory responses and the inhibition of pro-fibrotic signaling pathways.[2][4][5] Key cellular effects include the modulation of STAT3/STAT5 phosphorylation, which shifts the balance of T-helper 17 (Th17) and regulatory T (Treg) cells, and the reduction of fibrosis.[5][6][7] Due to its targeted mechanism, Belumosudil is frequently studied in assays measuring ROCK2 activity, immune cell signaling, and fibrotic processes.
General Troubleshooting for Cell-Based Assays
Inconsistent results in cell-based assays can often be traced back to fundamental aspects of cell culture and experimental setup.[8] Before diving into assay-specific issues, please review these common sources of variability.
Question: My results vary significantly between experiments, even with the same protocol. What are the first things I should check?
Answer: Variability is a common challenge in cell-based assays.[8] Start by evaluating these critical parameters:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results. Always perform accurate cell counts and ensure even cell distribution in multi-well plates to avoid edge effects.
-
Reagent Quality and Consistency: Use high-quality reagents from reliable suppliers. Aliquot critical reagents like cytokines and antibodies upon receipt to avoid repeated freeze-thaw cycles.[9] Verify the activity of stimulating agents like TGF-β1 or IL-6, as this can degrade over time.
-
Incubation Times and Conditions: Precisely control the timing for cell stimulation, inhibitor treatment, and final assay steps. Ensure incubators have stable temperature, CO2, and humidity levels.
-
Assay Technique: Minor variations in pipetting, washing steps, or reagent addition times, especially in multi-well formats, can introduce significant error.
Assay-Specific Troubleshooting Guides
ROCK2 Inhibition Assays
These assays typically measure the phosphorylation of a downstream ROCK2 substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in a cellular context.
Question: The calculated IC50 value for Belumosudil is significantly higher than the reported ~100 nM.[4][5][6] What could be the cause?
Answer: Several factors can lead to an apparent rightward shift in the dose-response curve:
-
High ATP Concentration (in biochemical assays): Belumosudil is an ATP-competitive inhibitor.[1] If you are performing a lysate-based or biochemical kinase assay, ensure the ATP concentration is at or below the Km for ROCK2.
-
Compound Stability and Solubility: this compound can degrade under certain conditions, such as acidic or basic hydrolysis and oxidative stress.[10] Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Ensure it is fully solubilized in the vehicle (e.g., DMSO) and diluted appropriately in culture media to avoid precipitation.
-
Cell Type and Target Expression: The intracellular concentration of ROCK2 and its substrates can vary between cell lines, potentially influencing the observed potency.[11]
-
Assay Incubation Time: Pre-incubation time with the inhibitor before adding a stimulus can affect the measured IC50. Optimize this timing for your specific cell system.
Question: I am not observing a decrease in the phosphorylation of my ROCK2 substrate (e.g., p-MYPT1) after Belumosudil treatment.
Answer: If you see no inhibitory effect, consider the following:
-
Basal Kinase Activity: Some cell lines may have low basal ROCK2 activity. You may need to stimulate the pathway (e.g., with serum, LPA, or thrombin) to create a sufficient assay window to observe inhibition.[7]
-
Antibody Performance: The antibody against the phosphorylated substrate may be performing poorly. Validate your antibody with a positive control (stimulated cells) and a negative control (unstimulated or phosphatase-treated lysate).
-
Compensatory Signaling: It is possible that in your specific cell model, other kinases are compensating for ROCK2 inhibition or that the chosen substrate is also phosphorylated by other kinases like ROCK1.[11]
STAT3 Phosphorylation Assays
These assays measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) in response to cytokine stimulation (e.g., IL-6) and its modulation by Belumosudil.
Question: I am seeing inconsistent levels of p-STAT3 in my positive controls (cytokine-stimulated cells).
Answer: STAT3 phosphorylation is a transient and tightly regulated event.[12] Inconsistency is often due to:
-
Stimulation Timing: The peak of p-STAT3 expression after cytokine stimulation is often rapid (15-30 minutes). Create a time-course to determine the optimal stimulation time for your cell type and harvest all samples at this precise time point.
-
Cell Lysis and Sample Preparation: Immediately place cells on ice after stimulation and use a lysis buffer containing potent phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Ineffective inhibition of phosphatases will lead to rapid dephosphorylation of STAT3 and loss of signal.[12]
-
Cytokine Activity: Ensure the cytokine used for stimulation (e.g., IL-6) is active. Use a fresh aliquot for each experiment.
Question: The p-STAT3 signal is weak or undetectable by Western Blot, even after stimulation.
Answer: This is a common issue when working with phospho-proteins.[9]
-
Antibody Quality: The primary antibody for p-STAT3 may not be sensitive or specific enough. Use an antibody from a reputable vendor that has been validated for your application (e.g., Western Blot).
-
Protein Loading: Ensure you are loading sufficient total protein onto the gel (typically 20-40 µg per lane). Always run a loading control (e.g., β-actin, GAPDH) and a total STAT3 blot to confirm equal loading and protein expression.
-
Blocking and Antibody Incubation: Use an appropriate blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk) and optimize primary antibody concentration and incubation time/temperature.
Anti-Fibrosis Assays
These assays evaluate the ability of Belumosudil to inhibit or reverse fibrotic phenotypes in vitro, such as the expression of alpha-smooth muscle actin (α-SMA) or collagen deposition in response to pro-fibrotic stimuli like TGF-β1.
Question: The degree of fibrosis induction (e.g., α-SMA expression) in my control group is highly variable.
Answer: Establishing a robust and reproducible fibrosis model is critical.[13][14] Variability often stems from:
-
Inducer Potency: The biological activity of recombinant TGF-β1 can vary between lots and degrade with storage. Test each new lot and use consistent working concentrations.
-
Serum Concentration: Serum contains growth factors that can induce a basal level of fibrotic activation. It may be necessary to serum-starve cells prior to and during TGF-β1 stimulation to reduce background and improve the assay window.[13]
-
Cell Density: The initial seeding density can significantly impact the fibrotic response.[13] Optimize and maintain a consistent cell density for all experiments.
Question: Belumosudil is not reducing α-SMA or other fibrotic markers in my assay.
Answer: If Belumosudil shows no effect, consider these possibilities:
-
Timing of Treatment: Are you adding Belumosudil before, during, or after fibrosis induction? Its effect may be more pronounced in preventing fibrosis rather than reversing an already established fibrotic phenotype. Design experiments to test both scenarios.
-
Concentration Range: Ensure the concentrations of Belumosudil used are appropriate. Refer to published data and perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
-
Model Relevance: The specific signaling pathways driving fibrosis can be cell-type dependent. While ROCK2 is a key mediator, other pathways may be dominant in your chosen cell model, potentially masking the effects of ROCK2 inhibition.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Cell System/Assay | Reference |
| IC50 (ROCK2) | ~100 nM | Kinase Assay | [2][4][5][6] |
| IC50 (ROCK1) | ~3 µM | Kinase Assay | [2][4][5][6] |
| Effective Dose (cGvHD) | 200 mg once daily | Clinical Study | [15][16][17] |
| Recommended In Vitro Conc. | 100 nM - 10 µM | Varies (e.g., HTM cells) | [18][19] |
Detailed Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Tyr705) Inhibition
This protocol provides a framework for assessing Belumosudil's effect on cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Plate cells (e.g., PBMCs, Jurkat T-cells, or other relevant cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation (Optional): If the cell line has high basal STAT3 activation, reduce serum concentration in the media for 4-24 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add a stimulating agent (e.g., 20 ng/mL IL-6) to the media. Based on prior optimization, stimulate for the time corresponding to peak p-STAT3 levels (typically 15-30 minutes).
-
Cell Lysis: Immediately aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations for all samples. Load 20-40 µg of total protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
-
Analysis: Quantify band intensity using densitometry software. Express p-STAT3 levels relative to total STAT3 or the loading control.
Protocol 2: In Vitro Fibrosis Assay (α-SMA Expression)
This protocol outlines a method to assess the anti-fibrotic effect of Belumosudil using α-SMA expression as a readout.
-
Cell Seeding: Plate fibroblasts (e.g., NIH/3T3, primary lung or dermal fibroblasts) in 12-well plates at a pre-optimized density.[13]
-
Serum Starvation: Once cells are ~70% confluent, replace the growth medium with low-serum medium (e.g., 0.5% FBS) for 24 hours to reduce basal activation.
-
Treatment and Induction:
-
Control Group: Vehicle control in low-serum medium.
-
Fibrosis Group: Add a pro-fibrotic stimulus (e.g., 5-10 ng/mL TGF-β1).
-
Treatment Group: Add TGF-β1 simultaneously with a dose range of this compound.
-
-
Incubation: Incubate cells for 48-72 hours to allow for myofibroblast differentiation.
-
Analysis (Western Blot):
-
Lyse cells as described in Protocol 1.
-
Perform SDS-PAGE and Western Blotting using a primary antibody against α-SMA.
-
Normalize results to a loading control (e.g., GAPDH).
-
-
Analysis (Immunofluorescence):
-
Seed cells on glass coverslips in 24-well plates.
-
After the 48-72 hour incubation, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA, 5% goat serum in PBS).
-
Incubate with a primary antibody against α-SMA.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a fluorescence microscope.
-
-
Data Interpretation: Compare the expression and organization of α-SMA stress fibers between the control, fibrosis, and Belumosudil-treated groups.
Visual Guides and Workflows
The following diagrams illustrate key pathways and workflows relevant to this compound assays.
Caption: Belumosudil inhibits ROCK2, modulating STAT3 phosphorylation and pro-fibrotic pathways.
Caption: Standard experimental workflow for Western Blot analysis of protein phosphorylation.
Caption: A logical troubleshooting tree for diagnosing inconsistent assay results.
References
- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Belumosudil for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.es]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Phospho-Ser727 triggers a multistep inactivation of STAT3 by rapid dissociation of pY705–SH2 through C-terminal tail modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a Cell-Based High-Content Screening Assay for TCM Compounds with Anti-Renal Fibrosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Clinical Review - Belumosudil (Rezurock) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. FDA Approval Summary: Belumosudil for Adult and Pediatric Patients 12 Years and Older with Chronic GvHD after Two or More Prior Lines of Systemic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Belumosudil Mesilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Belumosudil Mesylate in Your Research: A Guide to Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing potential off-target effects of Belumosudil Mesylate (formerly KD025) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you interpret your results, design robust experiments, and ensure the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] It functions by binding to the ATP-binding pocket of ROCK2, thereby preventing the phosphorylation of its downstream substrates.[4] This inhibition modulates immune responses, particularly by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells (Tregs), and also has anti-fibrotic effects.[1][2][5][6]
Q2: Is this compound completely selective for ROCK2?
While Belumosudil is highly selective for ROCK2 over its isoform ROCK1, it is not entirely specific and has been shown to interact with other kinases.[7] Kinome-wide screening has identified other potential off-target kinases.[7][8]
Q3: What are the known off-targets of this compound?
A significant off-target of Belumosudil is Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase.[7][8][9] Belumosudil has been shown to bind to CK2α with a dissociation constant (Kd) of 128 nM and inhibit its activity at a nanomolar concentration (IC50 = 50 nM).[7][9] Other kinases have also been identified as potential off-targets in kinome-wide screens.[7][8]
Q4: What cellular processes, other than ROCK2 signaling, might be affected by this compound?
Proteomic studies of cells treated with Belumosudil have shown upregulation of proteins associated with oxidative phosphorylation.[10] This suggests that Belumosudil may have effects on cellular metabolism that are independent of its ROCK2 inhibitory activity.
Troubleshooting Guide: Interpreting Unexpected Experimental Results
| Observed Phenotype/Unexpected Result | Potential Off-Target Implication | Recommended Action |
| Effects on cell proliferation or apoptosis that are inconsistent with known ROCK2 functions. | Inhibition of Casein Kinase 2 (CK2), which is involved in cell cycle regulation and apoptosis. | 1. Validate the effect using a structurally different, specific CK2 inhibitor (e.g., CX-4945).2. Perform a rescue experiment by overexpressing a Belumosudil-resistant CK2 mutant. |
| Alterations in cellular energy metabolism, such as changes in ATP levels or mitochondrial respiration. | Belumosudil may influence oxidative phosphorylation pathways.[10] | 1. Measure mitochondrial oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).2. Assess changes in the expression of key proteins involved in the electron transport chain. |
| Phenotypes that persist even with genetic knockout or knockdown of ROCK2. | The observed effect is likely due to inhibition of an off-target protein. | 1. Perform a kinome-wide binding assay (see Q5) with your experimental concentration of Belumosudil.2. Use a Cellular Thermal Shift Assay (CETSA) to identify protein targets in your specific cell line. |
| Discrepancies between in vitro kinase assays and cell-based assay results. | Cellular context, including the expression levels of on- and off-targets, can influence the drug's effect. | 1. Confirm the expression of ROCK2 and potential off-targets (e.g., CK2) in your cell model.2. Titrate Belumosudil concentration in cell-based assays to determine the lowest effective dose, minimizing off-target engagement. |
Identifying Off-Target Effects: Methodologies and Protocols
A critical step in validating your experimental findings is to confirm that the observed effects of this compound are due to the inhibition of its intended target, ROCK2. The following section outlines key experimental approaches to identify potential off-target interactions.
Q5: How can I experimentally identify off-targets of Belumosudil in my system?
Several techniques can be employed to identify off-target effects:
-
Kinome Profiling: This high-throughput screening method assesses the binding of a compound against a large panel of kinases.[11][12] This can provide a broad overview of the selectivity of Belumosudil at a given concentration.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess target engagement in a cellular context.[13][14][15][16] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. By coupling CETSA with mass spectrometry, it is possible to perform a proteome-wide screen for target and off-target engagement.[15]
-
Chemical Proteomics: Approaches such as affinity chromatography using "kinobeads" (beads coated with broad-spectrum kinase inhibitors) can be used to pull down kinases from a cell lysate.[17][18] By pre-incubating the lysate with Belumosudil, you can identify which kinases are competed off the beads, indicating a direct interaction.
Quantitative Data: Kinome-wide Scan of Belumosudil (KD025)
The following table summarizes the results from a KINOMEscan™ screen of Belumosudil (KD025) at a concentration of 10 μM against a panel of 468 human kinases. The data is presented as "Percent of Control" (POC), where a lower POC value indicates stronger binding.
| Target Kinase | Percent of Control (POC) | Notes |
| ROCK2 | 0.05 | Primary Target |
| CSNK2A1 (CK2α1) | 1.0 | Potent Off-Target |
| CSNK2A2 (CK2α2) | 1.3 | Potent Off-Target |
| STK17B | 1.3 | Potential Off-Target |
| MAP4K5 | 1.5 | Potential Off-Target |
| LATS2 | 1.6 | Potential Off-Target |
| CIT | 2.0 | Potential Off-Target |
| PRKD2 | 2.1 | Potential Off-Target |
| TSSK6 | 2.2 | Potential Off-Target |
| PKN1 | 2.3 | Potential Off-Target |
| PLK4 | 2.4 | Potential Off-Target |
| MYLK | 2.7 | Potential Off-Target |
| PAK2 | 3.1 | Potential Off-Target |
| SLK | 3.2 | Potential Off-Target |
| TNK2 | 3.6 | Potential Off-Target |
| ROCK1 | 45.0 | Isoform, lower affinity |
Data adapted from a KINOMEscan™ screening platform study.[7]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to validate the engagement of Belumosudil with a specific target protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for precise temperature control (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein of interest
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentration across all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against your target protein, followed by an appropriate secondary antibody.
-
Data Analysis: Quantify the band intensities for your target protein at each temperature for both the Belumosudil-treated and control samples. A shift in the melting curve to a higher temperature in the presence of Belumosudil indicates target engagement.
Visualizing Pathways and Workflows
Caption: Belumosudil's primary signaling pathway.
References
- 1. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. CETSA [cetsa.org]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Addressing Belumosudil Mesylate instability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the potential instability of Belumosudil Mesylate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Rho-associated, coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a key enzyme involved in inflammatory and fibrotic signaling pathways. By inhibiting ROCK2, Belumosudil modulates immune responses, specifically by down-regulating pro-inflammatory Th17 cells and promoting regulatory T (Treg) cells, and reduces fibrosis.
Q2: What are the recommended storage conditions for this compound?
For the solid compound, it is recommended to store this compound at room temperature, between 15°C to 30°C (59°F to 86°F), in its original container to protect it from moisture. For stock solutions, it is advisable to follow standard laboratory practice for small molecules, which typically involves dissolving in a suitable solvent like DMSO and storing at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I observed precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?
Precipitation of small molecules in cell culture media can be due to several factors:
-
Poor Solubility: this compound is practically insoluble in water. While it is soluble in DMSO, adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit in that specific medium.
-
Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Temperature Changes: Shifting from room temperature or 37°C to refrigerated temperatures can decrease the solubility of some compounds.
To prevent precipitation, try the following:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to vortex or mix the solution well after each dilution step.
-
When adding the compound to your culture, add it to a small volume of media first, mix well, and then add this to the rest of the culture.
-
Avoid using a final DMSO concentration higher than 0.5% in your culture, as higher concentrations can be toxic to cells.
Q4: I am not observing the expected biological effect in my long-term experiment. Could this compound be degrading in the culture medium?
Yes, it is possible for small molecules to degrade in cell culture over time. Potential reasons for loss of activity include:
-
Chemical Instability: While Belumosudil has been shown to be relatively stable under neutral, photolytic, and thermal stress conditions, it can degrade under acidic, basic, and oxidative conditions. Components of the cell culture medium or cellular metabolic processes could potentially create microenvironments that lead to degradation.
-
Metabolic Degradation: Cells can metabolize the compound, converting it into inactive forms.
-
Binding to Proteins: Belumosudil may bind to proteins in the fetal bovine serum (FBS) or to proteins secreted by the cells, reducing its bioavailable concentration.
-
Adsorption to Plasticware: The compound might adsorb to the surface of the cell culture plates or flasks, lowering its effective concentration in the medium.
It is recommended to perform a stability study in your specific cell culture system to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues related to this compound instability in long-term cell culture.
Issue 1: Precipitate Observed in Cell Culture Medium
-
Question: Is the precipitate present in the medium immediately after adding this compound?
-
Answer (Yes): This suggests a solubility issue.
-
Troubleshooting Steps:
-
Review your dilution protocol. Ensure the final DMSO concentration is low (<0.5%).
-
Try a lower final concentration of this compound.
-
Warm the medium to 37°C before adding the compound.
-
Prepare the final dilution in a small volume of medium and mix thoroughly before adding to the full culture volume.
-
-
-
-
Question: Does the precipitate form over time in the incubator?
-
Answer (Yes): This could be due to temperature changes or interactions with media components.
-
Troubleshooting Steps:
-
Ensure the incubator has stable temperature and humidity.
-
Consider if the pH of your medium is stable over the course of the experiment.
-
The precipitate may be composed of salts from the medium, not the compound itself. This can sometimes occur with media evaporation.
-
-
-
Issue 2: Loss of Biological Activity in Long-Term Experiments
-
Question: Was the expected biological activity observed in short-term experiments?
-
Answer (Yes): This points towards potential degradation or depletion of the compound over time.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study by incubating this compound in your cell culture medium (with and without cells) over your experimental time course. Collect aliquots at different time points and quantify the remaining compound using HPLC or LC-MS.
-
Replenish the Compound: Based on the stability data, you may need to perform partial or full media changes with freshly added this compound at regular intervals.
-
Consider Serum Binding: If using serum, consider that the compound may bind to serum proteins, reducing its availability. You may need to use a higher initial concentration or switch to a lower-serum or serum-free medium if your cell line permits.
-
-
-
-
Answer (No): The issue may not be related to stability.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Verify the concentration and purity of your this compound stock solution.
-
Check Cell Responsiveness: Ensure your cell line is responsive to ROCK2 inhibition. You can use a positive control for the expected phenotype.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration for your cell line and assay.
-
-
Quantitative Data Summary
Table 1: Forced Degradation Stability of this compound
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Significant degradation observed. | |
| Basic Hydrolysis | Significant degradation observed. | |
| Oxidative Stress | Significant degradation observed. | |
| Neutral Hydrolysis | Stable. | |
| Thermal Stress | Stable. | |
| Photolytic Stress | Stable. |
Table 2: Recommended Storage and Handling
| Form | Storage Temperature | Notes | Reference |
| Solid Powder | 15°C to 30°C | Store in original container to protect from moisture. | |
| DMSO Stock Solution | -20°C or -80°C | Prepare aliquots to avoid repeated freeze-thaw cycles. | General laboratory best practice |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time, with and without cells, using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate buffer (or other suitable buffer for HPLC)
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
-
Experimental Setup:
-
Condition 1 (Acellular): In a sterile tube, add this compound stock solution to your complete cell culture medium to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.
-
Condition 2 (Cellular): Seed your cells in a culture plate at your desired density. After the cells have attached, replace the medium with fresh complete medium containing this compound at the same final concentration as in Condition 1.
-
Control: Prepare a sample of this compound in the medium as in Condition 1 and immediately process it as the T=0 time point.
-
-
Incubation and Sample Collection:
-
Incubate the acellular tube and the cell culture plate at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots (e.g., 200 µL) from both the acellular and cellular conditions.
-
For the cellular condition, centrifuge the collected supernatant to pellet any cells or debris.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins, add 3 volumes of cold acetonitrile to each 1 volume of collected supernatant.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted samples into the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and ammonium bicarbonate buffer) to separate this compound from other components.
-
Detect the compound using a UV detector at an appropriate wavelength.
-
Quantify the amount of this compound in each sample by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and half-life of the compound in your specific cell culture system.
-
Visualizations
Caption: this compound inhibits the ROCK2 signaling pathway.
Caption: Workflow for assessing Belumosudil stability in cell culture.
Caption: Troubleshooting decision tree for Belumosudil instability.
Best practices for long-term storage of Belumosudil Mesylate solutions
This technical support guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of Belumosudil Mesylate solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing initial high-concentration stock solutions of this compound.[1][2] The compound is highly soluble in DMSO.[1][2] For certain applications, a co-solvent system, such as 20:80 DMSO:Acetonitrile, has also been utilized, particularly for preparing samples for analytical chromatography.[3]
Q2: At what temperature should I store my this compound stock solution and for how long?
A2: For long-term storage (months to a year), it is best practice to store DMSO stock solutions of this compound at -20°C or -80°C.[1][4][5] General guidance for ROCK inhibitors suggests stability for up to one year when stored at -20°C and protected from light.[4] For short-term storage (up to one week), aliquots can be kept at 4°C.[1]
Q3: Should I be concerned about repeated freeze-thaw cycles?
A3: Yes. To ensure the integrity and stability of your this compound solution, it is critical to avoid repeated freeze-thaw cycles.[1] Each cycle can increase the risk of compound degradation and introduce atmospheric moisture into your stock, as DMSO is hygroscopic.[6] The best practice is to aliquot your high-concentration stock solution into single-use volumes immediately after preparation. This ensures that you only thaw the amount needed for a specific experiment.[1][6]
Q4: What is the recommended method for preparing and storing working solutions?
A4: Working solutions should be freshly prepared for each experiment by diluting an aliquot of the frozen stock solution in the appropriate aqueous buffer or cell culture medium. It is not recommended to store dilute aqueous solutions for extended periods, as this compound is practically insoluble in water, and the stability in aqueous buffers at low concentrations is not well characterized.[2]
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon cooling. If you observe precipitation in your DMSO stock, you can try to redissolve it by gently warming the vial to room temperature and sonicating for 5-10 minutes.[3] If precipitation occurs when diluting into an aqueous buffer for a working solution, this indicates poor solubility in the final medium. Consider using a lower final concentration or including a small, biologically compatible amount of a co-solvent if your experimental system allows.
Data on Storage and Stability
While specific quantitative stability data for lab-prepared this compound solutions is not extensively published, the following table summarizes the recommended best practices and expected stability based on general knowledge of ROCK inhibitors and small molecules stored in DMSO. Researchers should perform their own stability studies for critical applications.
| Parameter | Recommendation | Expected Stability | Rationale |
| Solvent | Anhydrous, high-purity DMSO | > 1 year (at ≤ -20°C) | This compound is highly soluble in DMSO.[1][2] |
| Concentration | 10-20 mM | Stable | High concentrations in DMSO are generally stable when frozen. |
| Storage Temp. | -20°C (Long-term) | Up to 12 months [4] | Minimizes chemical degradation. |
| -80°C (Long-term) | > 12 months | Considered optimal for preserving compound integrity. | |
| 4°C (Short-term) | Up to 1 week [1] | Suitable for working aliquots to be used promptly. | |
| Freeze-Thaw | Aliquot to avoid | Potency loss with cycles[6] | Prevents degradation and moisture absorption.[6] |
| Light Exposure | Store in dark/amber vials | Stable | Protects from potential photolytic degradation.[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate in Stock Solution | - Solution not fully dissolved initially.- Compound crashed out of solution during freezing/storage. | 1. Thaw vial completely at room temperature.2. Vortex and sonicate for 5-10 minutes to redissolve.[3]3. Visually inspect for clarity before use. |
| Inconsistent Assay Results | - Degradation of stock solution due to improper storage (e.g., multiple freeze-thaws, extended time at RT).- Inaccurate pipetting from a viscous DMSO stock.- Degradation in aqueous working solution. | 1. Use a fresh, single-use aliquot of stock solution.2. Ensure stock is fully thawed and mixed before pipetting.3. Prepare fresh working solutions immediately before each experiment.4. Perform a stability check on your stock solution (see protocol below). |
| DMSO Interference in Assay | - Final DMSO concentration is too high, causing solvent effects or cell toxicity. | 1. Calculate the final DMSO concentration in your assay.2. Keep the final DMSO concentration consistent across all samples, including vehicle controls.3. Aim for a final DMSO concentration of ≤ 0.1% in cell-based assays.[1] |
| Solution Color Change | - Potential compound degradation or contamination. | 1. Discard the solution.2. Prepare a fresh stock solution from the solid compound.3. Ensure high-purity, anhydrous DMSO is used. |
Visualized Protocols and Pathways
Belumosudil (ROCK2i) Signaling Pathway
Caption: Belumosudil inhibits ROCK2, modulating STAT3/5 and Th17/Treg balance.[7]
Experimental Workflow: Solution Stability Testing
Caption: Workflow for assessing the long-term stability of Belumosudil solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results.
Experimental Protocol: Stability Assessment by RP-HPLC
This protocol provides a general method for assessing the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage under various conditions.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Orthophosphoric acid (OPA) or Ammonium Bicarbonate
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
-
Sonicator
Procedure:
-
Preparation of Standard Stock Solution (e.g., 400 µg/mL):
-
Accurately weigh 10 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of DMSO. Sonicate for 10 minutes or until fully dissolved.[8]
-
Allow the solution to return to room temperature, then dilute to the mark with DMSO. This is your T=0 Standard Stock .
-
-
Preparation of Stability Samples:
-
Using the same procedure, prepare a separate, larger volume stock solution.
-
Dispense 0.5 mL aliquots of this stock into multiple, clearly labeled, single-use cryovials.
-
Separate the vials into groups for each storage condition (e.g., -20°C, 4°C, Room Temperature).
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 12 weeks), remove one vial from each storage condition.
-
Allow the vial to thaw completely at room temperature.
-
-
Preparation of Working Solutions (e.g., 40 µg/mL):
-
For both the T=0 Standard Stock and the thawed stability sample, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.[8]
-
Dilute to the mark with the mobile phase or a suitable diluent (e.g., 50:50 ACN:Water). Mix thoroughly.
-
-
RP-HPLC Analysis:
-
Column: C18, ~4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase: Isocratic mixture of 45% 0.1% OPA in water and 55% Acetonitrile.[8] (Note: Gradient methods with buffers like ammonium bicarbonate have also been used and may be required to resolve degradation products).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 337 nm[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
-
Data Analysis:
-
Inject the T=0 working solution to establish the initial peak area for 100% intact compound.
-
Inject the working solution prepared from the aged stability sample.
-
Calculate the percentage of this compound remaining using the following formula:
% Remaining = (Peak Area of Aged Sample / Peak Area of T=0 Sample) * 100
-
References
- 1. Belumosudil | ROCK | TargetMol [targetmol.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Interpreting unexpected phenotypes in Belumosudil Mesylate-treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Belumosudil Mesylate in animal models. The information is designed to help interpret unexpected phenotypes and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] By inhibiting ROCK2, it downregulates the phosphorylation of STAT3, which in turn modulates the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[3][4][5] This action helps to restore immune homeostasis and reduce pro-fibrotic signaling.[2][3]
Q2: What are the known signaling pathways affected by this compound?
A2: The primary signaling pathway affected by this compound is the ROCK2 pathway. Inhibition of ROCK2 leads to downstream effects on the STAT3 and STAT5 signaling pathways, which are crucial for regulating the differentiation and function of Th17 and Treg cells.[3][4][5] This modulation of the Th17/Treg axis is a key component of its therapeutic effect.
Q3: What are the expected therapeutic effects of this compound in animal models of inflammatory and fibrotic diseases?
A3: In animal models of chronic graft-versus-host disease (cGVHD), Belumosudil has been shown to improve clinical and histological scores in affected organs like the lungs and skin.[1] It has also demonstrated efficacy in reducing fibrosis in models of sclerotic skin and bronchiolitis obliterans.[3]
Q4: Have any off-target effects been reported for this compound?
A4: While Belumosudil is selective for ROCK2 over ROCK1, in vitro studies have shown that it can also inhibit the mTOR pathway, although with less potency.[1] Researchers should be aware of this potential for off-target activity, especially at higher concentrations.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential unexpected phenotypes that may be observed during preclinical studies with this compound.
Issue 1: Unexpected Cardiovascular Effects
-
Observed Phenotype: Hypotension (lowering of blood pressure) has been observed in safety pharmacology studies in dogs.[1] In some cases, tachycardia (increased heart rate) may also be present.
-
Possible Cause: This is likely a direct pharmacological effect of ROCK2 inhibition, as the ROCK pathway is involved in regulating vascular tone.
-
Troubleshooting/Investigation:
-
Monitor cardiovascular parameters (blood pressure, heart rate, ECG) regularly in treated animals, especially in canine studies.
-
Consider dose-response studies to establish the threshold for these effects.
-
Investigate potential interactions with other medications that may affect cardiovascular function.
-
Issue 2: Gastrointestinal (GI) Toxicity
-
Observed Phenotype: Toxicities in the gastrointestinal tract have been noted in animal studies.[1] This may manifest as diarrhea, weight loss, or histological changes in the GI mucosa.
-
Possible Cause: The mechanism is not fully elucidated but could be related to the role of ROCK signaling in maintaining the integrity of the intestinal epithelial barrier.
-
Troubleshooting/Investigation:
-
Monitor animals for clinical signs of GI distress.
-
At necropsy, carefully examine the entire GI tract for gross lesions.
-
Perform histopathological analysis of intestinal sections to assess for inflammation, ulceration, or other changes.
-
Issue 3: Hepatic and Renal Abnormalities
-
Observed Phenotype: Liver and kidney toxicities have been reported in animal studies.[1] This may be indicated by changes in blood chemistry (e.g., elevated liver enzymes) or histopathological findings.
-
Possible Cause: Belumosudil is primarily metabolized by the liver, which could contribute to hepatotoxicity at high doses.[1] The mechanism of renal toxicity is less clear.
-
Troubleshooting/Investigation:
-
Conduct regular blood chemistry analysis to monitor liver and kidney function.
-
At the end of the study, collect liver and kidney tissues for histopathological examination.
-
Evaluate organ-to-body weight ratios for the liver and kidneys.
-
Issue 4: Reproductive and Developmental Toxicity
-
Observed Phenotype: Embryo-fetal toxicity and impaired male fertility have been observed in reproductive toxicity studies.[1] Specific malformations reported in rats include absence of anus and tail, omphalocele, and dome-shaped head.[6]
-
Possible Cause: The underlying mechanism is likely related to the critical role of ROCK signaling in embryonic development and spermatogenesis.
-
Troubleshooting/Investigation:
-
Belumosudil should not be administered to pregnant animals unless it is the specific focus of the study.
-
For studies involving male animals, consider evaluating reproductive endpoints such as testicular weight, sperm analysis, and histopathology of the testes.
-
Issue 5: Paradoxical Inflammatory or Immune Responses
-
Observed Phenotype: While Belumosudil is an immunomodulatory agent, unexpected inflammatory responses could theoretically occur.
-
Possible Cause: The immune system is complex, and modulation of one pathway could have unforeseen consequences on other immune cell populations or cytokine profiles.
-
Troubleshooting/Investigation:
-
Perform comprehensive immune cell profiling using flow cytometry to analyze various T cell subsets, B cells, and myeloid cells.
-
Measure a broad panel of cytokines in plasma or tissue homogenates.
-
Conduct histopathological analysis of lymphoid and other relevant tissues to assess for inflammatory infiltrates.
-
Data Presentation
Table 1: Summary of Potential Unexpected Phenotypes and Recommended Monitoring in Animal Models
| Phenotype Category | Specific Observation | Animal Model(s) | Recommended Monitoring |
| Cardiovascular | Hypotension, Tachycardia | Dog | Blood pressure, Heart rate, ECG |
| Gastrointestinal | Diarrhea, Weight loss, Mucosal lesions | Rodents, Dog | Clinical signs, Gross pathology, Histopathology |
| Hepatic | Elevated liver enzymes | Rodents, Dog | Blood chemistry (ALT, AST, ALP), Histopathology, Organ weight |
| Renal | Changes in kidney function markers | Rodents, Dog | Blood chemistry (BUN, Creatinine), Histopathology, Organ weight |
| Reproductive (Male) | Impaired fertility, Testicular atrophy | Rat | Testicular weight, Sperm analysis, Histopathology |
| Reproductive (Female) | Embryo-fetal toxicity, Malformations | Rat | Not recommended for use in pregnant animals |
| Hemolymphoid | Alterations in blood cell counts | Rodents, Dog | Complete blood count (CBC) with differential |
Disclaimer: The information in this table is based on qualitative descriptions from preclinical studies. Specific quantitative data from these studies is not publicly available.
Experimental Protocols
1. Oral Formulation and Administration in Rodents
-
Vehicle Selection: this compound is practically insoluble in water but soluble in DMSO.[7][8] A common vehicle for oral gavage in rodents for poorly soluble compounds is a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. A small amount of a surfactant like Tween 80 (e.g., 0.1%) may be added to aid in suspension.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Create a paste of the drug powder with a small amount of the vehicle.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
The suspension should be prepared fresh daily and stored protected from light.
-
-
Administration:
-
Administer the suspension to rodents via oral gavage using an appropriately sized feeding needle.
-
The volume of administration should be based on the animal's body weight and should not exceed standard guidelines (e.g., 10 mL/kg for mice).
-
2. Histopathological Evaluation of the Gastrointestinal Tract in Rodents
-
Tissue Collection: At necropsy, collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining: Stain the sections with hematoxylin and eosin (H&E).
-
Evaluation: A veterinary pathologist should examine the slides for evidence of inflammation, necrosis, ulceration, epithelial hyperplasia, and changes in mucosal architecture.[9][10][11]
3. Flow Cytometry Analysis of Th17 and Treg Cells in Mouse Splenocytes
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from treated and control mice.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4 and CD25.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular transcription factors and cytokines, such as Foxp3 (for Tregs) and IL-17A (for Th17 cells).
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Gating Strategy:
Visualizations
Caption: Belumosudil's mechanism of action on key signaling pathways.
Caption: A general workflow for investigating unexpected phenotypes.
Caption: Relationship between dose, exposure, and observed effects.
References
- 1. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belumosudil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.4.4. Histopathological Evaluation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 14. frontiersin.org [frontiersin.org]
- 15. pubcompare.ai [pubcompare.ai]
Technical Support Center: Belumosudil Mesylate in Primary Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the toxicity of Belumosudil Mesylate in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1] ROCK2 is a key enzyme in cellular functions such as cytoskeletal regulation, cell motility, proliferation, and apoptosis.[1] By inhibiting ROCK2, Belumosudil modulates immune responses, particularly the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells, and has anti-fibrotic effects.[1][2]
Q2: What are the known off-target effects of this compound in vitro?
In vitro studies have suggested that Belumosudil may also inhibit the mTOR pathway and, with lower potency, the ROCK1 isoform.[3] At higher concentrations, the potential for off-target effects increases, which may contribute to cytotoxicity. It is crucial to determine the optimal concentration for your specific primary cell type to minimize off-target effects.
Q3: What are the general signs of cytotoxicity to watch for in primary cell culture?
Common indicators of cytotoxicity in primary cell culture include:
-
Reduced cell viability and proliferation rate.
-
Changes in cell morphology, such as rounding, shrinking, or detachment.
-
Increased presence of floating or dead cells in the culture medium.
-
Vacuolization of the cytoplasm.
-
Nuclear condensation and fragmentation (apoptosis).
-
Disruption of the cell monolayer.
Q4: What is a recommended starting concentration range for this compound in primary cell culture?
A recommended starting point for determining the optimal concentration of Belumosudil (also known as KD025) in primary cell culture is to perform a dose-response experiment. Based on in vitro studies, concentrations can range from nanomolar to low micromolar. For example, in studies on human subcutaneous pre-adipocytes, the EC50 for the inhibition of adipogenesis was found to be 2.1 µM for KD025. It is essential to empirically determine the optimal, non-toxic concentration for each specific primary cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at low concentrations of Belumosudil | Primary cells are highly sensitive: Primary cells can be more sensitive to chemical compounds than immortalized cell lines.[4] Solvent toxicity: The solvent used to dissolve Belumosudil (e.g., DMSO) may be at a toxic concentration. | Perform a dose-response curve: Start with a very low concentration of Belumosudil and titrate up to find the optimal range for your cells. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your primary cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Inconsistent results between experiments | Variability in primary cell lots: Primary cells from different donors or even different passages from the same donor can have varied responses. Inconsistent cell density at plating: The initial number of cells can affect their response to the drug.[5] Media and supplement variability: Different lots of serum or growth factors can impact cell health and drug sensitivity.[6] | Thoroughly characterize each new lot of primary cells: Perform initial viability and functional assays before large-scale experiments. Standardize seeding density: Always count cells and seed the same number for each experiment.[7] Test new lots of media and supplements: Before use in critical experiments, test new batches of media, serum, and other supplements for their effect on cell growth and response to Belumosudil. |
| Cells detach from the culture surface after treatment | Drug-induced apoptosis or anoikis: Belumosudil, by affecting the cytoskeleton through ROCK2 inhibition, might interfere with cell adhesion. Sub-optimal culture vessel coating: Insufficient or uneven coating of culture plates can lead to poor cell attachment, which is exacerbated by drug treatment.[3] | Assess apoptosis: Use an Annexin V/PI assay to determine if detachment is due to programmed cell death. Optimize coating: Ensure proper coating of culture vessels with appropriate extracellular matrix proteins (e.g., collagen, fibronectin) as recommended for your specific primary cell type. |
| Unexpected changes in cell morphology or function | On-target effects of ROCK2 inhibition: Inhibition of ROCK2 is known to affect the cytoskeleton, which can lead to morphological changes. Off-target effects: At higher concentrations, Belumosudil may have off-target effects that alter cellular phenotypes.[3] | Titrate Belumosudil concentration: Determine the lowest effective concentration that achieves the desired biological effect without causing significant morphological changes. Characterize functional changes: Use specific functional assays relevant to your primary cell type to understand the impact of Belumosudil. |
Data Presentation
Table 1: In Vitro Efficacy of Belumosudil (KD025) in Human Primary Cells
| Cell Type | Assay | Endpoint | EC50 / IC50 |
| Human Subcutaneous Pre-adipocytes | Adipogenesis Assay | Inhibition of Adipogenesis | 2.1 µM |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Secretion Assay | Inhibition of IL-21 secretion | Not specified |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Secretion Assay | Inhibition of IL-17 secretion | Not specified |
This table summarizes available quantitative data. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific primary cell type and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of cells.[8]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Belumosudil. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[1][4][7]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of Belumosudil concentrations. Include a positive control (e.g., lysis buffer provided in the kit) and a negative control (vehicle).
-
Incubate for the desired treatment period.
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9][10]
Materials:
-
Primary cells treated with Belumosudil
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with various concentrations of Belumosudil for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for Assessing Belumosudil Toxicity.
Caption: Troubleshooting Logic for High Toxicity.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lactate Dehydrogenase for Cell Viability Testing Using Cell Lines and Primary Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Validating the Activity of a New Batch of Belumosudil Mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the activity of a new batch of Belumosudil Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2][3] By inhibiting ROCK2, it downregulates the phosphorylation of signal transducer and activator of transcription 3 (STAT3), which in turn modulates the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Treg).[3][4][5][6] This ultimately leads to a reduction in inflammatory responses and fibrotic processes.[4][7]
Q2: What are the key in vitro assays to validate the biological activity of a new batch of this compound?
A2: The three primary in vitro assays to confirm the activity of a new batch of this compound are:
-
ROCK2 Kinase Assay: To directly measure the inhibitory activity of the compound on its primary target, the ROCK2 enzyme.
-
STAT3 Phosphorylation Assay: To confirm the downstream effect of ROCK2 inhibition on a key signaling node, STAT3, in a cellular context.
-
Th17/Treg Balancing Assay: To assess the functional immunological consequence of the signaling cascade in a relevant cell population, such as peripheral blood mononuclear cells (PBMCs).
Q3: What is the expected IC50 value for Belumosudil against ROCK2?
A3: The half-maximal inhibitory concentration (IC50) of Belumosudil for ROCK2 is approximately 60 nM.[1] It is significantly more selective for ROCK2 over ROCK1, for which the IC50 is approximately 24 µM.[1]
Q4: How should this compound be stored and handled?
A4: this compound is a yellow powder that is practically insoluble in water, slightly soluble in methanol and DMF, and soluble in DMSO.[8] For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols and Data Presentation
ROCK2 Kinase Inhibition Assay
This assay directly measures the ability of a new batch of Belumosudil to inhibit the enzymatic activity of recombinant ROCK2.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
Dilute recombinant active ROCK2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 0.3 ng/µL).[9]
-
Prepare a substrate/ATP mix containing a suitable ROCK2 substrate (e.g., S6K synthetic peptide) and ATP in 1x Kinase Buffer.[9][10]
-
Prepare a serial dilution of the new batch of this compound and a reference standard in 1x Kinase Buffer with a small percentage of DMSO (final DMSO concentration should not exceed 1%).[2]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the diluted Belumosudil or vehicle control (DMSO) to the appropriate wells.
-
Add the diluted ROCK2 enzyme to all wells except the "blank" control.
-
Add 1x Kinase Buffer to the "blank" wells.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[9]
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each Belumosudil concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Belumosudil concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound Batch | IC50 (nM) | Expected IC50 (nM) |
| Reference Standard | [Enter experimental value] | ~60 |
| New Batch | [Enter experimental value] | ~60 |
STAT3 Phosphorylation Assay (Western Blot)
This assay determines the effect of the new Belumosudil batch on the phosphorylation of STAT3 at Tyr705 in a relevant cell line (e.g., PBMCs or a T-cell line).
-
Cell Culture and Treatment:
-
Culture PBMCs or a suitable T-cell line under standard conditions.
-
Starve the cells (if necessary for the cell line) to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of the new batch of this compound or a reference standard for a specified time.
-
Stimulate the cells with a cytokine that induces STAT3 phosphorylation (e.g., IL-6 or IL-10) for a short period (e.g., 20 minutes).[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12][13]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated STAT3 and total STAT3 using densitometry software.
-
Normalize the phosphorylated STAT3 signal to the total STAT3 signal for each sample.
-
Calculate the percentage of inhibition of STAT3 phosphorylation for each Belumosudil concentration relative to the stimulated, untreated control.
-
| Treatment | Belumosudil Conc. (nM) | Normalized p-STAT3/Total STAT3 Ratio | % Inhibition |
| Unstimulated Control | 0 | [Enter value] | - |
| Stimulated Control | 0 | [Enter value] | 0 |
| Reference Standard | 100 | [Enter value] | [Calculate value] |
| New Batch | 100 | [Enter value] | [Calculate value] |
Th17/Treg Balancing Assay (Flow Cytometry)
This assay evaluates the functional effect of the new Belumosudil batch on the differentiation of CD4+ T cells into Th17 and Treg subsets.
-
Cell Culture and Differentiation:
-
Isolate CD4+ T cells from fresh PBMCs.
-
Culture the CD4+ T cells in appropriate media under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β) and Treg-polarizing conditions (e.g., with anti-CD3/CD28 antibodies and TGF-β).
-
Treat the cells with various concentrations of the new batch of this compound or a reference standard.
-
Culture for 3-5 days to allow for differentiation.
-
-
Cell Staining:
-
For Th17 analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
For Th17 cells, perform intracellular staining for IL-17A.
-
For Treg cells, perform intracellular staining for FoxP3.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on the CD4+ T cell population.
-
Within the CD4+ gate, quantify the percentage of IL-17A+ cells (Th17) and FoxP3+ cells (Treg).
-
-
Data Analysis:
-
Determine the percentage of Th17 and Treg cells for each treatment condition.
-
Calculate the Th17/Treg ratio.
-
Compare the effects of the new batch of Belumosudil to the reference standard.
-
| Treatment | Belumosudil Conc. (nM) | % Th17 Cells | % Treg Cells | Th17/Treg Ratio |
| Vehicle Control | 0 | [Enter value] | [Enter value] | [Calculate value] |
| Reference Standard | 100 | [Enter value] | [Enter value] | [Calculate value] |
| New Batch | 100 | [Enter value] | [Enter value] | [Calculate value] |
Troubleshooting Guides
Troubleshooting the ROCK2 Kinase Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Reagent contamination- Non-specific binding | - Use fresh, high-quality reagents.- Ensure proper washing steps.- Optimize antibody/reagent concentrations. |
| Low signal or no activity | - Inactive enzyme- Incorrect buffer composition- Degraded ATP | - Use a new aliquot of enzyme.- Verify buffer pH and component concentrations.- Use fresh ATP. |
| Inconsistent results | - Pipetting errors- Temperature fluctuations- Edge effects in the plate | - Use calibrated pipettes.- Ensure consistent incubation temperatures.- Avoid using the outer wells of the plate. |
| IC50 value significantly different from expected | - Incorrect compound concentration- DMSO concentration too high | - Verify the concentration of the stock solution.- Ensure the final DMSO concentration is ≤1%. |
Troubleshooting the STAT3 Phosphorylation Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-STAT3 signal | - Ineffective stimulation- Phosphatase activity- Low antibody concentration | - Confirm the activity of the stimulating cytokine.- Always use fresh phosphatase inhibitors in the lysis buffer.[12]- Optimize the primary antibody concentration. |
| High background | - Blocking with milk (casein is a phosphoprotein)- Non-specific antibody binding | - Use 5% BSA in TBST for blocking.[12][13]- Increase the number and duration of wash steps. |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a phospho-specific antibody from a reputable source.- Use fresh protease inhibitors in the lysis buffer. |
| Inconsistent loading | - Inaccurate protein quantification- Uneven transfer | - Use a reliable protein quantification method.- Ensure complete and even transfer of proteins to the membrane. |
Troubleshooting the Th17/Treg Flow Cytometry Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no fluorescent signal | - Low antigen expression- Incorrect antibody concentration- Faded fluorochrome | - Ensure optimal cell stimulation/polarization.- Titrate antibodies to determine the optimal concentration.- Store conjugated antibodies protected from light. |
| High background staining | - Non-specific antibody binding (e.g., to Fc receptors)- Dead cells | - Block Fc receptors before staining.- Include a viability dye to exclude dead cells from the analysis. |
| Poor cell viability | - Harsh cell isolation or processing | - Handle cells gently.- Optimize centrifugation speeds and durations. |
| Inaccurate gating | - Subjective gate placement | - Use fluorescence minus one (FMO) controls to set accurate gates.- Include unstained and isotype controls. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for validating a new batch of Belumosudil.
Caption: Logical troubleshooting workflow for validation assays.
References
- 1. Belumosudil | ROCK | TargetMol [targetmol.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. promega.com [promega.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Dealing with batch-to-batch variability of Belumosudil Mesylate
Welcome to the technical support center for Belumosudil Mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Rho-associated, coiled-coil containing protein kinase 2 (ROCK2).[1][2][3][4] It functions by binding to the ATP-binding pocket of the ROCK2 enzyme, which disrupts its kinase activity and downstream signaling pathways.[5] This inhibition modulates various cellular processes, including inflammation and fibrosis.[5] Belumosudil has a higher selectivity for ROCK2 over ROCK1, with IC50 values of approximately 100 nM for ROCK2 and 3 µM for ROCK1.[1][6][7] This selectivity is critical as ROCK2 is heavily involved in pro-inflammatory and fibrotic signaling.[1]
One of the key effects of ROCK2 inhibition by Belumosudil is the modulation of the Th17/Treg cell balance.[5] It down-regulates pro-inflammatory responses by regulating the phosphorylation of STAT3 and STAT5, which shifts the T-cell response away from a pro-inflammatory Th17 profile towards a more regulated Treg profile.[1][4][6] This action is central to its efficacy in conditions like chronic graft-versus-host disease (cGVHD).[1][5] Additionally, Belumosudil exhibits anti-fibrotic activity by inhibiting the activation of myofibroblasts and subsequent collagen deposition.[5]
Belumosudil (Rezurock) Kinase Selectivity
| Kinase | IC50 |
| ROCK2 | ~100 nM |
| ROCK1 | ~3 µM |
| Data sourced from multiple references.[1][4][6][7] |
Signaling Pathway of Belumosudil's Action
References
- 1. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 2. Belumosudil for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Belumosudil - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Belumosudil Mesylate in Preclinical Disease Models
Welcome to the technical support center for researchers utilizing Belumosudil Mesylate in experimental disease models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your studies.
Troubleshooting Guides
This section addresses common challenges encountered during the administration and evaluation of this compound in a research setting.
1. Issues with Oral Administration and Bioavailability
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating low solubility and low permeability. This can present challenges in achieving consistent and adequate oral bioavailability in animal models.[1][2][3][4]
| Problem | Potential Cause | Recommended Solution |
| Variable or low drug exposure in plasma/tissue | Improper vehicle selection for the poorly soluble compound. | Use a vehicle known to enhance the solubility and absorption of hydrophobic compounds. A commonly used vehicle for oral gavage in mice is 0.5% methylcellulose.[5][6] Other options for poorly soluble compounds include corn oil or aqueous solutions with solubilizing agents like Tween 80 or polyethylene glycol (PEG) 400.[5][6][7][8][9] |
| Precipitation of the compound in the dosing formulation or in the gastrointestinal tract. | Ensure the compound is fully suspended before each administration. Sonication of the vehicle/drug mixture can help create a more uniform suspension. Prepare fresh dosing solutions regularly and assess their stability. For BCS Class IV drugs, formulation strategies like lipid-based systems or particle size reduction can be explored to improve absorption.[1][4] | |
| Food effects influencing absorption. | In human studies, administration of Belumosudil with food significantly increases its absorption.[10][11] To ensure consistency in animal studies, either administer the compound at a standardized time relative to the feeding cycle or consistently administer it with a small amount of food/liquid diet. An oral suspension of Belumosudil has been shown to have faster absorption than tablets.[12][13] |
2. In Vitro Assay Challenges
| Problem | Potential Cause | Recommended Solution |
| High background or inconsistent results in ROCK2 kinase assays | Suboptimal assay conditions. | Ensure the ATP concentration in your assay is appropriate, ideally at the Km value for ROCK2, to obtain accurate IC50 values. Use a highly purified, recombinant ROCK2 enzyme and a validated substrate. |
| Interference from test compound. | Run appropriate controls, including the vehicle alone and the compound in the absence of the enzyme, to check for autofluorescence or other interfering activities. | |
| Difficulty confirming cellular target engagement | Indirect measurement of downstream effects. | Utilize a direct target engagement assay in live cells, such as the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay for ROCK2.[14] This allows for the quantitative measurement of compound binding to ROCK2 within the cellular environment. |
3. In Vivo Study Design and Interpretation
| Problem | Potential Cause | Recommended Solution |
| Lack of therapeutic effect | Inappropriate timing of administration for the disease model. | The timing of treatment initiation is critical. In models of established disease, a therapeutic regimen (starting after disease induction) is appropriate. For prevention studies, a prophylactic regimen (starting at or before disease induction) should be employed. For example, in bleomycin-induced fibrosis models, treatment can be initiated during the inflammatory phase (e.g., day 7) or the fibrotic phase (e.g., day 14) to assess effects on disease progression or established fibrosis, respectively.[15][16][17] |
| Insufficient dose or dosing frequency. | Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. While human clinical doses are typically 200 mg once or twice daily, preclinical doses may vary.[18] A study in a mouse model of cardiac fibrosis used a dose of 50 mg/kg/day.[11] | |
| Difficulty in assessing target engagement in tissues. | Measure the phosphorylation of downstream targets of ROCK2 in tissue lysates via Western blot. Key targets include Cofilin and STAT3.[19] A reduction in the phosphorylated form of these proteins can confirm target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Belumosudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[20] By inhibiting ROCK2, it modulates the immune system by down-regulating pro-inflammatory Th17 cells and increasing regulatory T (Treg) cells, primarily through the regulation of STAT3 and STAT5 phosphorylation.[10][18][21][22] It also has anti-fibrotic effects by inhibiting pro-fibrotic signaling pathways.[20][22]
Q2: How should I prepare this compound for oral administration in mice?
A2: Due to its low water solubility, this compound should be suspended in an appropriate vehicle for oral gavage. A commonly used vehicle is 0.5% methylcellulose in sterile water.[5][6] To prepare the suspension, weigh the required amount of this compound and mix it with the vehicle. Sonication is recommended to ensure a homogenous suspension. It is advisable to prepare the suspension fresh before each use or to determine the stability of the suspension under your storage conditions.
Q3: What is a typical dosing schedule for Belumosudil in a mouse model of fibrosis?
A3: The optimal dosing schedule depends on the specific disease model and the research question.
-
Prophylactic treatment: Dosing can be initiated at the same time as the induction of fibrosis (e.g., the first bleomycin injection) and continued for the duration of the experiment.
-
Therapeutic treatment: To model treatment of established disease, dosing can be initiated after fibrosis has developed. In the bleomycin-induced pulmonary fibrosis model, the fibrotic phase typically begins around day 14 post-induction.[15][16] A study in a cardiac fibrosis mouse model initiated Belumosudil treatment after the induction of fibrosis.[11]
Q4: How can I assess the anti-fibrotic efficacy of Belumosudil in my animal model?
A4: Several methods can be used to quantify fibrosis in tissues:
-
Histology: Masson's trichrome staining of tissue sections can be used to visualize collagen deposition, which can be quantified using scoring systems like the Ashcroft score for lung fibrosis.[23]
-
Hydroxyproline Assay: This is a quantitative biochemical method to measure the total collagen content in a tissue sample.[24]
-
Immunohistochemistry/Immunofluorescence: Staining for fibrosis markers such as alpha-smooth muscle actin (α-SMA) to identify myofibroblasts and Collagen Type I can be performed.[25][26][27][28]
-
Gene Expression Analysis: qPCR or RNA-seq can be used to measure the expression of pro-fibrotic genes such as Col1a1, Acta2, and Tgf-β.
Q5: How can I confirm that Belumosudil is hitting its target (ROCK2) in my in vivo study?
A5: Target engagement can be confirmed by measuring the phosphorylation status of downstream ROCK2 substrates in tissue or cell lysates from treated animals. A decrease in the phosphorylation of proteins like Cofilin or STAT3 is indicative of ROCK2 inhibition.[19] Western blotting is a common method for this analysis.
Experimental Protocols and Data
Experimental Protocols
1. Preparation of this compound for Oral Gavage in Mice
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number of animals.
-
Weigh the this compound powder and place it in a suitable container.
-
Add the 0.5% methylcellulose vehicle to the powder to achieve the final desired concentration.
-
Vortex the mixture thoroughly.
-
Sonicate the suspension in a water bath sonicator until a uniform, fine suspension is achieved.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using a suitable gavage needle.
-
Ensure the suspension is well-mixed before drawing each dose.
-
The typical administration volume for mice is 10 mL/kg.[5]
-
2. Bleomycin-Induced Pulmonary Fibrosis Model and Belumosudil Treatment
-
Disease Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg).
-
Treatment Regimens:
-
Prophylactic: Begin daily oral gavage of this compound or vehicle on the same day as bleomycin instillation (Day 0) and continue until the end of the study (e.g., Day 21 or 28).
-
Therapeutic: Begin daily oral gavage of this compound or vehicle at a later time point when fibrosis is established (e.g., Day 14) and continue until the end of the study.[15][16]
-
-
Endpoint Analysis: At the end of the study, harvest lung tissue for analysis of fibrosis by histology (Masson's trichrome, Ashcroft scoring), hydroxyproline assay, and immunohistochemistry for fibrosis markers.
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters of Belumosudil (200 mg oral dose)
| Parameter | Value | Reference |
| Tmax (median) | 1.26 - 2.53 hours | [10] |
| Bioavailability (mean) | 64% | [10] |
| Elimination Half-life (mean) | 19 hours | [10][11] |
| Effect of Food | Cmax and AUC increased ~2-fold | [10][11] |
Table 2: Clinical Response to Belumosudil in Chronic Graft-versus-Host Disease (cGvHD)
| Parameter | Belumosudil 200 mg once daily | Belumosudil 200 mg twice daily | Reference |
| Overall Response Rate | 74% | 77% | [18] |
| Median Duration of Response | 54 weeks | 54 weeks | [18] |
This clinical data is provided for context. Efficacy in preclinical models will vary depending on the model, dose, and timing of administration.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. BCS Class IV Oral Drugs and Absorption Windows: Regional-Dependent Intestinal Permeability of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. pexacy.com [pexacy.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Belumosudil, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-Part Phase 1 Study to Evaluate the Taste Profile of Novel Belumosudil Oral Suspensions and Assess the Relative Bioavailability and Food Effect of the Selected Belumosudil Oral Suspension Compared With Oral Tablet Reference in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Study Evaluates Oral Suspension of Chronic GHVD Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rezurock® now covered in Quebec for people living with chronic graft-versus-host disease (GVHD) - BioSpace [biospace.com]
- 21. researchgate.net [researchgate.net]
- 22. US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of collagen and proteoglycan deposition in a murine model of airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Belumosudil Mesylate and Other ROCK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Belumosudil Mesylate's performance against other Rho-associated coiled-coil kinase (ROCK) inhibitors. This document synthesizes available preclinical and clinical data to highlight differences in potency, selectivity, and therapeutic applications, supported by detailed experimental methodologies.
Introduction to ROCK Inhibition
Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating cellular processes such as cytoskeletal organization, cell migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway is implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and autoimmune and fibrotic diseases.[1] ROCK inhibitors have emerged as a promising therapeutic class, with several compounds in different stages of clinical development and use. Belumosudil (formerly SLx-2119), a selective ROCK2 inhibitor, has recently gained prominence with its approval for the treatment of chronic graft-versus-host disease (cGVHD).[2][3] This guide provides a comparative analysis of Belumosudil against other notable ROCK inhibitors: Ripasudil, Netarsudil, and the non-isoform-selective inhibitors Fasudil and Y-27632.
Mechanism of Action and Signaling Pathway
ROCK inhibitors exert their effects by competing with ATP for the binding site in the kinase domain of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates. The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to increased actin-myosin contractility, stress fiber formation, and focal adhesion assembly. In immune cells, ROCK2 plays a key role in regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs) through the differential regulation of STAT3 and STAT5 phosphorylation.[4]
Caption: ROCK Signaling Pathway.
Comparative Efficacy and Potency
The efficacy of ROCK inhibitors is closely linked to their potency and selectivity for the ROCK isoforms. Belumosudil is distinguished by its high selectivity for ROCK2 over ROCK1.
| Inhibitor | Target(s) | IC50 / Ki (ROCK1) | IC50 / Ki (ROCK2) | Selectivity (ROCK1/ROCK2) |
| Belumosudil | ROCK2 selective | ~24,000 nM (IC50) | ~105 nM (IC50) | ~228-fold |
| Ripasudil | ROCK1/ROCK2 | 51 nM (IC50) | 19 nM (IC50) | ~0.37-fold |
| Netarsudil | ROCK1/ROCK2 | 1 nM (Ki) | 1 nM (Ki) | Non-selective |
| Fasudil | ROCK1/ROCK2 | 330 nM (Ki) | 158 nM (IC50) | ~0.48-fold |
| Y-27632 | ROCK1/ROCK2 | 140-220 nM (Ki/IC50) | 220-300 nM (Ki/IC50) | ~1-fold |
Note: IC50 and Ki values are compiled from various sources and may vary depending on the assay conditions. The selectivity is calculated as a ratio of ROCK1 to ROCK2 inhibition.
A preclinical study comparing the transcriptomic profiles of mouse macrophages treated with Belumosudil, Y-27632, and Fingolimod (an S1P receptor modulator with some off-target effects on the RhoA/ROCK pathway) revealed distinct effects.[5] Belumosudil was found to be more effective in downregulating genes related to fibrosis, such as PTX3, CCR2, and CCL2, as well as pathways involved in the cell cycle, DNA replication, and the adaptive immune response.[5] In contrast, Y-27632 and Fingolimod more strongly downregulated GTPase and actin pathways associated with cell migration.[5] This suggests that Belumosudil's pronounced anti-fibrotic and immunomodulatory effects may be attributed to its specific ROCK2 inhibition.
In a mouse model of graft-versus-host disease, the non-selective ROCK inhibitor Fasudil demonstrated a significant improvement in survival, suggesting that ROCK inhibition is a valid therapeutic strategy for this condition.[6]
Therapeutic Applications and Clinical Data
The differing selectivity profiles and mechanisms of action of these ROCK inhibitors have led to their investigation and approval for different clinical indications.
| Inhibitor | Approved Indication(s) | Key Clinical Findings |
| Belumosudil | Chronic Graft-versus-Host Disease (cGVHD) | Overall response rates of ~75% in patients with cGVHD who have failed two or more prior lines of systemic therapy.[7][8] |
| Ripasudil | Glaucoma and Ocular Hypertension (in Japan) | Effective in lowering intraocular pressure (IOP).[1] |
| Netarsudil | Glaucoma and Ocular Hypertension | Superior to Ripasudil in lowering IOP in a head-to-head clinical trial.[1] |
| Fasudil | Cerebral Vasospasm (in Japan and China) | Approved for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] |
| Y-27632 | Research Use Only | Widely used as a research tool to study the roles of ROCK signaling. |
Adverse Effects
The adverse effect profiles of ROCK inhibitors can be influenced by their selectivity and route of administration.
| Inhibitor | Common Adverse Effects |
| Belumosudil | Infections, asthenia, nausea, diarrhea, dyspnea, cough, edema, hemorrhage, abdominal pain, musculoskeletal pain, headache, hypertension.[9] |
| Ripasudil | Conjunctival hyperemia, blepharitis, allergic conjunctivitis. |
| Netarsudil | Conjunctival hyperemia, corneal verticillata, eye pain, conjunctival hemorrhage. |
| Fasudil | Hypotension, headache, flushing.[1] |
| Y-27632 | (Not applicable for clinical use) |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ROCK inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on ROCK1 and ROCK2 activity.
Objective: To determine the IC50 value of a test compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., S6K substrate)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Fluorescence polarization reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the ROCK enzyme (either ROCK1 or ROCK2) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell-Based MYPT1 Phosphorylation Assay
This assay measures the ability of an inhibitor to block ROCK activity within a cellular context by quantifying the phosphorylation of a key downstream substrate.
Objective: To assess the cellular potency of a ROCK inhibitor by measuring its effect on MYPT1 phosphorylation.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibody against phosphorylated MYPT1 (Thr853)
-
Primary antibody against total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-MYPT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.
-
Quantify the band intensities and determine the IC50 value for the inhibition of MYPT1 phosphorylation.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is used to evaluate the anti-fibrotic efficacy of ROCK inhibitors.
Objective: To assess the ability of a test compound to reduce lung fibrosis in a mouse model.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Test compound formulated for administration (e.g., oral gavage)
-
Hydroxyproline assay kit
-
Histology equipment and reagents (e.g., Masson's trichrome stain)
Procedure:
-
Induce pulmonary fibrosis in mice by intratracheal administration of a single dose of bleomycin.
-
Administer the test compound or vehicle to the mice daily, starting from day 1 after bleomycin instillation.
-
Monitor the body weight and general health of the mice throughout the study.
-
At a predetermined endpoint (e.g., day 21), euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis by:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. Score the fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a quantitative marker of collagen.
-
-
Compare the results between the treated and vehicle control groups to determine the efficacy of the test compound.
Conclusion
This compound represents a significant advancement in the field of ROCK inhibition due to its high selectivity for ROCK2. This selectivity likely contributes to its potent immunomodulatory and anti-fibrotic effects, as demonstrated in preclinical studies and its clinical efficacy in cGVHD. While non-selective ROCK inhibitors like Fasudil and Y-27632 have been valuable research tools and have shown therapeutic potential in various models, their broader kinase inhibition profile may lead to off-target effects. Ripasudil and Netarsudil, while effective in lowering intraocular pressure, are less selective than Belumosudil and their systemic efficacy in inflammatory and fibrotic diseases is less established. For researchers and drug developers, the choice of a ROCK inhibitor will depend on the specific therapeutic application and the desired balance between efficacy and safety. The high selectivity of Belumosudil for ROCK2 makes it a particularly attractive candidate for diseases driven by ROCK2-mediated pathology, offering the potential for a more targeted and tolerable therapeutic approach. Further head-to-head comparative studies will be invaluable in fully elucidating the relative merits of these different ROCK inhibitors in various disease contexts.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belumosudil for chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcriptome profile of mouse macrophages treated with the RhoA/Rock pathway inhibitors Y27632, Fingolimod (Gilenya), and Rezurock (Belumosudil, SLx-2119) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with a Rho Kinase Inhibitor Improves Survival from Graft-Versus-Host Disease in Mice after MHC-Haploidentical Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]
- 9. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Belumosudil Mesylate vs. Ibrutinib in the Fight Against Chronic Graft-versus-Host Disease
A Comparative Analysis of Preclinical Models for Researchers and Drug Development Professionals
Chronic graft-versus-host disease (cGVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. In the landscape of emerging therapies, Belumosudil Mesylate, a selective ROCK2 inhibitor, and Ibrutinib, a Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) inhibitor, have shown promise. This guide provides an objective comparison of their performance in preclinical cGVHD models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Mechanisms of Action
Belumosudil and Ibrutinib target distinct signaling pathways implicated in the pathogenesis of cGVHD. Belumosudil focuses on the ROCK2 pathway, which is crucial for regulating inflammatory responses and fibrotic processes.[1][2][3] By inhibiting ROCK2, Belumosudil helps to rebalance the immune system by downregulating pro-inflammatory Th17 cells and promoting regulatory T cells (Tregs), while also exhibiting anti-fibrotic effects.[1][2][3] In contrast, Ibrutinib targets BTK in B-cells and ITK in T-cells, thereby impairing the function of these key immune cells that drive cGVHD.[4]
Caption: Generalized experimental workflow for preclinical cGVHD mouse models.
Sclerodermatous cGVHD Model (e.g., B10.D2 → BALB/c)
-
Animal Models : Donor B10.D2 mice and recipient BALB/c mice are commonly used. [5][6]2. Conditioning : Recipient mice receive a lethal dose of total body irradiation. [5]3. Cell Transplantation : On day 0, recipients are intravenously injected with bone marrow cells and splenocytes from donor mice. [5]4. Drug Administration :
-
Ibrutinib : Administered orally (e.g., 10 mg/kg) starting from the day of transplantation for a specified duration. [4] * Belumosudil (KD025) : Administered orally at varying doses (e.g., 30, 100, or 150 mg/kg/day) typically starting after the establishment of cGVHD. [3]5. cGVHD Assessment :
-
Clinical Scoring : Mice are monitored regularly for weight loss, posture, activity, fur texture, and skin integrity using a standardized scoring system. [7][8] * Histopathology : Skin biopsies are collected at specified time points and stained with Hematoxylin and Eosin (H&E) to assess for epidermal thickening, dermal infiltration, and fibrosis. Masson's trichrome staining is used to visualize collagen deposition. [8]
-
Multi-Organ System cGVHD with Bronchiolitis Obliterans (BOS) Model
-
Animal Models : Typically involves a full major histocompatibility complex (MHC) mismatch, for instance, C57BL/6 donors into BALB/c recipients.
-
Conditioning and Transplantation : Similar to the sclerodermatous model, recipient mice are lethally irradiated and receive donor bone marrow and splenocytes.
-
Drug Administration : Belumosudil (KD025) is administered orally at specified doses.
-
cGVHD Assessment :
-
Pulmonary Function Tests : Assessed using whole-body plethysmography to measure parameters like tidal volume, respiratory rate, and peak inspiratory flow. [7] * Histopathology : Lung tissues are examined for peribronchiolar and perivascular inflammation and fibrosis. [8] * Immunohistochemistry : Staining for immune cell markers (e.g., CD4, CD8, B220) and fibrosis markers (e.g., collagen) is performed on lung sections.
-
Summary and Future Directions
Preclinical data from various mouse models of cGVHD indicate that both this compound and Ibrutinib are effective in mitigating disease severity through distinct mechanisms of action. Belumosudil demonstrates potent immunomodulatory and anti-fibrotic effects by targeting the ROCK2 pathway, showing particular promise in models of scleroderma and bronchiolitis obliterans. Ibrutinib, through its inhibition of BTK and ITK, effectively targets both B-cell and T-cell arms of the alloimmune response, leading to improved survival and reduced clinical manifestations across multiple cGVHD models.
The absence of direct comparative preclinical studies necessitates careful interpretation of the available data. Future head-to-head studies in standardized cGVHD models are warranted to provide a more definitive comparison of the efficacy and potential synergistic effects of these two promising therapeutic agents. Such studies will be invaluable in guiding clinical trial design and optimizing treatment strategies for patients suffering from this debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial inhibition of Tec kinases BTK and ITK is beneficial in ameliorating murine sclerodermatous chronic graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of Chronic Graft-versus-Host Disease: Insights and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulmonary-function-changes-in-experimental-graft-versus-host-disease-of-the-lung - Ask this paper | Bohrium [bohrium.com]
- 8. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil Mesylate: A Comparative Analysis of ROCK2 versus ROCK1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil mesylate (marketed as Rezurock®) is a first-in-class inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a serine/threonine kinase implicated in various cellular processes, including immune responses and fibrosis.[1][2] Its therapeutic efficacy, particularly in the treatment of chronic graft-versus-host disease (cGVHD), is attributed to its selective action on ROCK2.[3][4][5] This guide provides a comparative analysis of belumosudil's selectivity for ROCK2 over its isoform, ROCK1, supported by quantitative data and detailed experimental methodologies.
Quantitative Selectivity Data
Belumosudil demonstrates significant selectivity for ROCK2 over ROCK1. This preferential inhibition is quantified by comparing the half-maximal inhibitory concentration (IC50) values for each isoform. Data from in vitro enzymatic assays consistently show that a much lower concentration of belumosudil is required to inhibit ROCK2 activity compared to ROCK1.
| Compound | Target Kinase | IC50 Value (nM) | Fold Selectivity (ROCK1/ROCK2) |
| Belumosudil | ROCK2 | ~60 - 105 nM[6][7] | \multirow{2}{*}{~28x to >400x } |
| ROCK1 | ~3,000 - 24,000 nM[6][8][9] |
Note: IC50 values are approximate and can vary based on specific assay conditions. The selectivity fold is calculated using the range of reported IC50 values.
This marked difference in potency, with some reports indicating over 100-fold greater selectivity, underscores the targeted mechanism of action of belumosudil.[7][9]
Mechanism of Action and Signaling Pathway
Both ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA.[10] The RhoA/ROCK signaling cascade plays a crucial role in regulating the actomyosin cytoskeleton, cell adhesion, and motility. Belumosudil functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ROCK2 enzyme to block its kinase activity.[3][7]
By selectively inhibiting ROCK2, belumosudil modulates downstream signaling pathways involved in inflammation and fibrosis.[8] A key therapeutic mechanism in cGVHD involves the rebalancing of pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. This is achieved by down-regulating the phosphorylation of STAT3 (a key transcription factor for Th17 differentiation) and up-regulating the phosphorylation of STAT5, which is important for Treg function.[5][9]
Caption: ROCK signaling pathway showing activation of ROCK1 and ROCK2 by RhoA-GTP and selective inhibition of ROCK2 by Belumosudil.
Experimental Protocols
The determination of IC50 values for ROCK1 and ROCK2 is typically performed using an in vitro biochemical kinase assay. The following protocol describes a representative method based on an enzyme-linked immunosorbent assay (ELISA) format, which measures the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Objective: To determine the concentration-dependent inhibition of recombinant ROCK1 and ROCK2 by this compound.
Materials:
-
Enzymes: Recombinant human ROCK1 and ROCK2 (catalytic domains).
-
Substrate: Recombinant MYPT1.
-
Test Compound: this compound, serially diluted in DMSO.
-
Reagents: ATP, Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), Wash Buffer (e.g., TBS with 0.05% Tween-20), Blocking Buffer (e.g., Wash Buffer with 3% BSA).
-
Detection: Primary antibody specific for phosphorylated MYPT1 (pMYPT1-Thr696), HRP-conjugated secondary antibody, TMB substrate, Stop Solution (e.g., 2N H2SO4).
-
Hardware: 96-well microplates (substrate-coated and standard), microplate reader.
Procedure:
-
Plate Preparation: Coat a 96-well microplate with recombinant MYPT1 substrate and incubate overnight at 4°C. Wash the plate three times with Wash Buffer and block with Blocking Buffer for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound at various concentrations (e.g., from 100 µM to 1 pM) in kinase assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compound or control to the appropriate wells of the blocked, washed MYPT1-coated plate.
-
Add 25 µL of diluted ROCK1 or ROCK2 enzyme to each well (except "no enzyme" controls).
-
Initiate the kinase reaction by adding 50 µL of ATP solution (at a final concentration near the Km for the enzyme, e.g., 100 µM) to all wells.
-
Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
-
Detection:
-
Stop the reaction by aspirating the contents of the wells. Wash the plate three times with Wash Buffer.
-
Add the anti-pMYPT1 primary antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly. Add TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the color development by adding Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of Belumosudil relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: General workflow for an ELISA-based in vitro kinase assay to determine ROCK inhibitor potency.
Conclusion
The quantitative data derived from biochemical assays unequivocally validate the selectivity of this compound for ROCK2 over ROCK1. This isoform-specific inhibition is central to its mechanism of action, allowing for targeted modulation of inflammatory and fibrotic signaling pathways while potentially sparing the broader physiological functions regulated by ROCK1. This selectivity profile is a key characteristic that distinguishes belumosudil as a targeted therapeutic agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. [PDF] Use of the LanthaScreen® Eu Kinase Binding Assay for Type III kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. content.abcam.com [content.abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Head-to-head comparison of Belumosudil Mesylate and Ruxolitinib in vitro
A detailed guide for researchers, scientists, and drug development professionals on the in vitro characteristics of Belumosudil Mesylate, a selective ROCK2 inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor. This document provides a comparative analysis of their mechanisms of action, supported by available experimental data, and includes detailed protocols for key assays.
Introduction
In the landscape of immunomodulatory and anti-inflammatory therapeutics, this compound and Ruxolitinib represent two distinct and targeted approaches to disease pathology. Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in pathways regulating inflammation and fibrosis. Ruxolitinib is a potent inhibitor of Janus kinase 1 and 2 (JAK1/JAK2), crucial mediators of cytokine and growth factor signaling. While both compounds have demonstrated clinical efficacy in various inflammatory and autoimmune conditions, a direct head-to-head in vitro comparison is essential for researchers to understand their distinct and potentially synergistic mechanisms. This guide provides a comprehensive overview of their in vitro properties, supported by experimental data and detailed laboratory protocols.
Mechanism of Action
This compound exerts its effects through the selective inhibition of ROCK2.[1] The ROCK2 signaling pathway is implicated in the differentiation of pro-inflammatory T helper 17 (Th17) cells and the suppression of regulatory T cells (Tregs), contributing to an imbalanced immune response.[2][3] By inhibiting ROCK2, Belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 differentiation, while promoting the phosphorylation of STAT5, which is important for Treg function.[1] This action helps to restore the Th17/Treg balance.[2] Additionally, ROCK2 is involved in fibrotic processes, and its inhibition by Belumosudil has shown anti-fibrotic effects in vitro.[1]
Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2.[4] These kinases are critical components of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors involved in inflammation and hematopoiesis.[4] By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks the phosphorylation and activation of STAT proteins, thereby downregulating the expression of numerous pro-inflammatory cytokines and chemokines.[5]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound and Ruxolitinib based on available data. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Assay Type |
| This compound | ROCK2 | ~100 nM[1] | Enzyme Assay |
| ROCK1 | ~3 µM[1] | Enzyme Assay | |
| Ruxolitinib | JAK1 | 3.3 nM[6] | Enzyme Assay |
| JAK2 | 2.8 nM[6] | Enzyme Assay | |
| TYK2 | 19 nM[2] | Enzyme Assay | |
| JAK3 | 428 nM[2] | Enzyme Assay |
Table 2: In Vitro Effects on Cytokine Production
| Compound | Cell Type | Stimulus | Inhibited Cytokines | Notes |
| This compound | Human PBMCs | CD3/CD28 | IL-17, IL-21[7] | Downregulated secretion. |
| Ruxolitinib | Human PBMCs | anti-CD3/CD28 | IL-6, IL-10, IL-13, TNF-α, IFN-γ[8] | Significant reduction at concentrations associated with cellular IC50. |
| Human Lung Macrophages | LPS, poly(I:C) | TNF-α, IL-6, IL-10, CCL2, CXCL10[5] | Concentration-dependent inhibition. | |
| Human Basophils | anti-IgE, IL-3 | IL-4, IL-13 | Concentration-dependent inhibition. |
Table 3: In Vitro Effects on T-Cell Differentiation
| Compound | Effect on Th17 Cells | Effect on Treg Cells | Key Mediators |
| This compound | Reduces differentiation and IL-17 production | Increases frequency | ↓ pSTAT3, ↑ pSTAT5[1] |
| Ruxolitinib | Suppresses differentiation | May enhance generation (context-dependent)[6] | ↓ pSTAT (general)[4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and direct comparison of this compound and Ruxolitinib.
ROCK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK2 kinase.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
ROCK2 substrate (e.g., S6Ktide)
-
Test compound (Belumosudil) and vehicle control (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer with a constant final concentration of DMSO (e.g., 1%).
-
In a white assay plate, add the diluted test compound or vehicle control.
-
Add the ROCK2 enzyme diluted in kinase buffer to each well, except for the "no enzyme" control wells.
-
Add the ROCK2 substrate/ATP mix to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
JAK1/2 Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound against JAK1 and JAK2 kinases.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Kinase buffer (as described for ROCK2 assay, or optimized for JAK kinases)
-
ATP
-
JAK substrate (e.g., a synthetic peptide)
-
Test compound (Ruxolitinib) and vehicle control (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure: The procedure is analogous to the ROCK2 kinase inhibition assay, with the substitution of JAK1 or JAK2 enzyme and a suitable substrate. The assay should be performed in parallel for both JAK1 and JAK2 to determine the selectivity of the inhibitor.
In Vitro T-Cell Differentiation and Cytokine Analysis
Objective: To assess the effect of test compounds on the differentiation of naïve CD4+ T cells into Th17 and Treg lineages and to quantify cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines and antibodies for T-cell polarization:
-
Th17 conditions: Anti-IFN-γ, anti-IL-4, IL-6, TGF-β, IL-23
-
Treg conditions: Anti-IFN-γ, anti-IL-4, TGF-β, IL-2
-
-
Test compounds (Belumosudil, Ruxolitinib) and vehicle control
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Antibodies for flow cytometry: Anti-CD4, anti-IL-17A, anti-Foxp3
-
ELISA kits for cytokine quantification (e.g., IL-17, IL-10)
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T cells from PBMCs.
-
Coat a 24-well or 48-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed the naïve CD4+ T cells in the antibody-coated plates.
-
Add the respective polarizing cytokines and antibodies for either Th17 or Treg differentiation.
-
Add serial dilutions of the test compounds or vehicle control to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining (flow cytometry):
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells, then stain for intracellular markers (IL-17A for Th17, Foxp3 for Treg).
-
Analyze the cells by flow cytometry to determine the percentage of differentiated Th17 and Treg cells.
-
-
For cytokine secretion analysis (ELISA):
-
Collect the cell culture supernatants before restimulation.
-
Quantify the concentration of relevant cytokines (e.g., IL-17, IL-10) using ELISA kits according to the manufacturer's instructions.
-
Experimental Workflow Diagrams
Conclusion
This compound and Ruxolitinib demonstrate distinct in vitro mechanisms of action, targeting the ROCK2 and JAK1/2 kinases, respectively. The available data indicate that Belumosudil is a highly selective ROCK2 inhibitor that modulates the Th17/Treg balance, while Ruxolitinib is a potent inhibitor of JAK1 and JAK2, leading to broad suppression of cytokine signaling. While direct head-to-head comparative studies are limited, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the unique and potentially synergistic properties of these two important immunomodulatory compounds. Such studies will be invaluable in guiding their future development and clinical application.
References
- 1. Belumosudil vs. best available therapy for chronic GVHD [astct.org]
- 2. Researchers Evaluate Combining Belumosudil, Ruxolitinib for Advanced Chronic GVHD | Cancer Nursing Today [cancernursingtoday.com]
- 3. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Ruxolitinib in combination with belumosudil for patients with treatment-refractory cGvHD [gvhdhub.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Belumosudil Mesylate's Efficacy Across Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Belumosudil Mesylate (formerly KD025), a selective Rho-associated coiled-coil kinase 2 (ROCK2) inhibitor, across various preclinical animal models. The data presented herein summarizes the current understanding of Belumosudil's efficacy in mitigating fibrosis and inflammation, key pathological features of diseases like chronic graft-versus-host disease (cGVHD) and cardiac fibrosis.
Mechanism of Action: A Dual Approach to Immunomodulation and Anti-Fibrosis
Belumosudil's primary mechanism of action involves the selective inhibition of ROCK2, a kinase implicated in inflammatory and fibrotic pathways.[1][2] This inhibition leads to a dual effect:
-
Immunomodulation: Belumosudil restores immune homeostasis by rebalancing pro-inflammatory and regulatory T-cell subsets. It achieves this by downregulating the phosphorylation of STAT3, which in turn reduces the differentiation of pro-inflammatory Th17 and T follicular helper (Tfh) cells. Concurrently, it increases the phosphorylation of STAT5, promoting the expansion of regulatory T cells (Tregs).[1][2][3]
-
Anti-Fibrotic Effects: By inhibiting ROCK2, Belumosudil interferes with the signaling cascades that lead to the activation of fibroblasts and subsequent deposition of collagen and other extracellular matrix proteins, thereby reducing tissue fibrosis.[1][4]
The following diagram illustrates the signaling pathway modulated by Belumosudil.
Caption: Belumosudil's dual mechanism of action.
Efficacy in Murine Models of Chronic Graft-versus-Host Disease (cGVHD)
Belumosudil has been evaluated in two distinct murine models of cGVHD, demonstrating its potential to ameliorate both the inflammatory and fibrotic aspects of the disease.[1]
Multi-Organ System cGVHD with Bronchiolitis Obliterans Model
This model recapitulates the severe, multi-organ fibrosis seen in human cGVHD, particularly affecting the lungs.
Experimental Protocol:
-
Animal Model: Full major histocompatibility complex (MHC) mismatch model.
-
Induction of cGVHD: Specific details of the induction protocol were not fully available in the reviewed literature.
-
Treatment: Mice were treated with varying doses of Belumosudil (KD025) after the establishment of cGVHD on day 28.
-
Control Group: Vehicle-treated animals.
-
Endpoint Analysis: Performed on day 60.
Quantitative Data Summary:
| Parameter | Vehicle Control | Belumosudil (150 mg/kg) | Outcome |
| Pulmonary Function | Pathogenic | Normalized to levels comparable to non-cGVHD controls | Significant Improvement[4] |
| Lung Collagen Deposition | Elevated | Two-fold decrease | Significant Reduction[4] |
| Lung Antibody Deposition | Elevated | Two-fold decrease | Significant Reduction[4] |
| Lung Pathology Score | High | Significantly decreased | Amelioration of Pathology[1] |
| Liver Pathology Score | High | Significantly decreased | Amelioration of Pathology[1] |
| Spleen Pathology Score | High | Significantly decreased | Amelioration of Pathology[1] |
Sclerodermatous cGVHD Model
This model focuses on the fibrotic skin manifestations characteristic of sclerodermatous cGVHD.
Experimental Protocol:
-
Animal Model: Minor MHC mismatch model (B10.D2 donor cells transplanted into BALB/c recipient mice).
-
Induction of cGVHD: Transplantation of B10.D2 bone marrow and T cells into BALB/c mice.
-
Treatment: Belumosudil (150 mg/kg) was administered starting on day 19, upon the appearance of clinical signs.
-
Control Group: Vehicle-treated animals.
-
Endpoint Analysis: Skin clinical cGVHD scores and skin pathology scores were evaluated.
Quantitative Data Summary:
| Parameter | Vehicle Control | Belumosudil (150 mg/kg) | Outcome |
| Skin Clinical cGVHD Score | Progressive increase | Significantly decreased | Clinical Improvement[1] |
| Skin Pathology Score | High | Significantly decreased | Histological Improvement[1] |
The following diagram illustrates the experimental workflow for the cGVHD animal models.
Caption: Experimental workflows for cGVHD models.
Efficacy in a Murine Model of Cardiac Fibrosis
Belumosudil's anti-fibrotic properties have also been demonstrated in a model of pressure overload-induced cardiac fibrosis.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Induction of Cardiac Fibrosis: Transverse aortic constriction (TAC) surgery to induce pressure overload.
-
Treatment: Belumosudil (50 mg/kg/day) or vehicle was administered.
-
Control Group: Sham-operated and vehicle-treated TAC mice.
-
Endpoint Analysis: Echocardiography was performed to assess cardiac function.
Quantitative Data Summary:
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Belumosudil | Outcome with Belumosudil |
| Left Ventricular Ejection Fraction (LVEF %) | ~75% | ~40% | ~60% | Significant Improvement |
| Left Ventricular Fractional Shortening (LVFS %) | ~40% | ~20% | ~30% | Significant Improvement |
Comparison with Alternatives
In the cited preclinical studies, Belumosudil was primarily compared against a vehicle control. Direct head-to-head comparisons with other therapeutic agents in these specific animal models were not reported in the reviewed literature. Therefore, the efficacy of Belumosudil is presented relative to the disease progression observed in the vehicle-treated groups, which represents the untreated disease state. The significant improvements across various parameters in the Belumosudil-treated groups highlight its potent therapeutic potential in these models.
Conclusion
Preclinical data from diverse animal models consistently demonstrate the efficacy of this compound in mitigating the pathological hallmarks of inflammatory and fibrotic diseases. In models of cGVHD, Belumosudil significantly improved pulmonary function, reduced fibrosis in multiple organs, and ameliorated skin pathology. In a model of cardiac fibrosis, it demonstrated a significant improvement in cardiac function. These findings, driven by its dual mechanism of action in modulating the immune system and inhibiting fibrotic processes, provide a strong rationale for its clinical development and use in relevant human diseases. Further studies directly comparing Belumosudil with other therapeutic agents in these preclinical models would be beneficial for a more comprehensive understanding of its relative efficacy.
References
- 1. Selective oral ROCK2 inhibitor dow ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis vulgaris and Normalizes Skin Pathology Via Concurrent Regulation of IL-17 and IL-10 Levels - ACR Meeting Abstracts [acrabstracts.org]
- 3. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
Reproducibility of published findings on Belumosudil Mesylate's mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Belumosudil Mesylate's mechanism of action with alternative therapies used in the context of chronic graft-versus-host disease (cGVHD). The information is compiled from published findings to aid in the understanding and reproducibility of its therapeutic effects.
Executive Summary
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its mechanism of action is primarily centered on the modulation of the immune response and fibrotic processes, which are key drivers in the pathophysiology of cGVHD. Belumosudil has been shown to restore the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), and to directly inhibit pathways leading to tissue fibrosis. This guide compares Belumosudil to other ROCK inhibitors, such as Fasudil and Y-27632, and to other FDA-approved therapies for cGVHD, Ruxolitinib (a JAK1/2 inhibitor) and Ibrutinib (a BTK/ITK inhibitor), at a mechanistic and cellular level.
I. Comparative Analysis of Kinase Inhibition
Belumosudil's primary molecular target is ROCK2. The following table summarizes the in vitro potency of Belumosudil compared to other commonly used ROCK inhibitors.
| Compound | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity (ROCK1/ROCK2) | Reference Study |
| Belumosudil (KD025) | ROCK2 | 24 µM | 105 nM | ~228-fold | [1] |
| Y-27632 | ROCK1/ROCK2 | Similar to ROCK2 | Similar to ROCK1 | Non-selective | [2] |
| Fasudil | ROCK1/ROCK2 | Not specified in direct comparison | Not specified in direct comparison | Pan-ROCK inhibitor | [3] |
Note: IC50 values can vary between different assay conditions. The data presented for Belumosudil and Y-27632 are from a direct comparative study, providing a reliable measure of their relative potencies.
II. Mechanistic Comparison with Alternative cGVHD Therapies
The following table outlines the distinct mechanisms of action of Belumosudil, Ruxolitinib, and Ibrutinib.
| Feature | This compound | Ruxolitinib | Ibrutinib |
| Primary Target(s) | ROCK2 | JAK1/JAK2 | BTK/ITK |
| Key Signaling Pathway | RhoA/ROCK2 | JAK/STAT | B-cell receptor (BCR) and T-cell receptor (TCR) signaling |
| Effect on Th17/Treg Balance | ↓ Th17, ↑ Treg | ↓ Th17, ↑ Treg | Primarily targets B-cells and Th2 cells, with some effects on Th17 |
| Anti-fibrotic Mechanism | Direct inhibition of ROCK2-mediated profibrotic pathways | Reduces cytokine signaling that can drive fibrosis | Indirectly by modulating B-cell and T-cell responses |
| Primary Cellular Target(s) | T cells, Macrophages, Fibroblasts | T cells, Dendritic cells, other immune cells | B cells, T cells |
III. Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by Belumosudil and its alternatives.
IV. Comparative Experimental Data
A. In Vitro Kinase Inhibition
A key aspect of Belumosudil's mechanism is its selectivity for ROCK2 over ROCK1.
| Compound | ROCK1 IC50 | ROCK2 IC50 | Reference |
| Belumosudil (KD025) | 24 µM | 105 nM | [1] |
| Y-27632 | ~4 µM | ~3 µM | [2] |
This data is from a single study directly comparing the two inhibitors, providing a robust comparison.
B. Effects on Macrophage Gene Expression
A study comparing the transcriptomic profiles of mouse macrophages treated with Belumosudil (Rezurock), Y-27632, and Fingolimod revealed distinct effects on gene expression.[4]
| Treatment | Key Downregulated Pathways/Genes |
| Belumosudil (Rezurock) | Fibrosis-related genes (PTX3, CCR2, CCL2), cell cycle, DNA replication, adaptive immune response, organelle assembly.[4] |
| Y-27632 | GTPase and actin pathways involved in cell migration.[4] |
| Fingolimod | GTPase and actin pathways, NOTCH1.[4] |
V. Detailed Experimental Protocols
To facilitate the reproducibility of these findings, detailed methodologies for key experiments are provided below.
A. ROCK2 Kinase Inhibition Assay
This protocol is a generalized representation based on commercially available kits and published methods.
Detailed Steps:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, recombinant ROCK2 enzyme, and a suitable substrate (e.g., a peptide derived from MYPT1). Serially dilute the test compound (Belumosudil) to a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the diluted ROCK2 enzyme to each well, except for the negative control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a detection reagent. This can be measured via luminescence, fluorescence, or radioactivity, depending on the assay format.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
B. Flow Cytometry for Th17/Treg Cell Analysis
This protocol outlines the general steps for identifying and quantifying Th17 and Treg cell populations from peripheral blood mononuclear cells (PBMCs).
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation (for Th17 analysis): To detect intracellular cytokines like IL-17A, cells need to be stimulated in vitro for a few hours with agents such as Phorbol 12-myristate 13-acetate (PMA) and ionomycin, in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Incubate the cells with fluorescently labeled antibodies against surface markers. For Th17 and Treg analysis, this typically includes anti-CD3, anti-CD4, and anti-CD25.
-
Fixation and Permeabilization: To allow antibodies to access intracellular targets, the cells are treated with a fixation buffer (e.g., paraformaldehyde-based) followed by a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Intracellular Staining: Incubate the fixed and permeabilized cells with fluorescently labeled antibodies against intracellular markers: anti-IL-17A for Th17 cells and anti-FoxP3 for Treg cells.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Using appropriate software, cells are sequentially "gated" based on their light scatter properties and fluorescence to identify the populations of interest (e.g., CD3+CD4+ T cells), and then the percentage of Th17 (IL-17A+) and Treg (CD25+FoxP3+) cells within the CD4+ T cell population is determined.
VI. Conclusion
References
- 1. Comparative transcriptomic analysis of macrophages treated with a combination of ROCK pathway inhibitors [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative transcriptome profile of mouse macrophages treated with the RhoA/Rock pathway inhibitors Y27632, Fingolimod (Gilenya), and Rezurock (Belumosudil, SLx-2119) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Belumosudil Mesylate: In Vitro Mechanisms and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of Belumosudil Mesylate, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. The information presented herein is supported by experimental data to aid in the comprehensive evaluation of this therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD).
Introduction to this compound
This compound (marketed as Rezurock®) is a first-in-class kinase inhibitor approved for the treatment of adult and pediatric patients 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy[1][2]. Its mechanism of action centers on the selective inhibition of ROCK2, a key enzyme in signaling pathways that regulate inflammatory and fibrotic processes.[3][4] This targeted approach has demonstrated significant clinical activity in a patient population with limited treatment options.
In Vitro Effects of this compound
The in vitro activity of Belumosudil has been characterized through a variety of cell-based assays, revealing its direct effects on key pathological pathways of cGVHD.
Kinase Inhibition Profile
Belumosudil is a potent and selective inhibitor of ROCK2. In biochemical assays, it demonstrates a significantly higher affinity for ROCK2 over ROCK1. This selectivity is crucial as it may contribute to a more favorable safety profile by minimizing off-target effects.
| Kinase | IC50 (nM) | Reference |
| ROCK2 | ~100 | [5] |
| ROCK1 | ~3000 | [5] |
Immunomodulatory Effects
Belumosudil exerts its immunomodulatory effects primarily by rebalancing the differentiation of T helper cells. Specifically, it has been shown to downregulate the pro-inflammatory Th17 phenotype while promoting the anti-inflammatory regulatory T cell (Treg) phenotype. This is achieved through the modulation of downstream signaling molecules, namely STAT3 and STAT5.
| Cellular Effect | Observation | Experimental System | Reference |
| Th17/Treg Balance | Shifts balance towards Treg cells | Ex-vivo/in vitro human T-cell assays | [5] |
| STAT3 Phosphorylation | Inhibition | Ex-vivo/in vitro human T-cell assays | [5][6] |
| STAT5 Phosphorylation | Increase | In vitro studies | |
| IL-21 Secretion | Inhibition | CD3-CD28 stimulated human PBMCs | [6] |
| IL-17 Secretion | Inhibition | CD3-CD28 stimulated human PBMCs | [6] |
Anti-Fibrotic Effects
In addition to its immunomodulatory properties, Belumosudil directly inhibits pro-fibrotic signaling pathways in vitro. This is a critical aspect of its mechanism, as fibrosis is a major contributor to the pathology of cGVHD.
| Cellular Effect | Observation | Experimental System | Reference |
| Pro-fibrotic Signaling | Inhibition | In vitro assays | [5] |
| Collagen Deposition | Reduction | In vitro fibroblast assays |
In Vivo Effects of this compound
The in vivo efficacy of Belumosudil has been demonstrated in both preclinical animal models and extensive clinical trials in patients with cGVHD.
Preclinical Efficacy in Animal Models
In murine models of cGVHD, treatment with Belumosudil resulted in significant improvements in clinical and histological scores in organs commonly affected by the disease, such as the lungs and skin.[6] These preclinical findings provided a strong rationale for its clinical development.
Clinical Efficacy in cGVHD Patients
Belumosudil has been evaluated in several clinical trials, consistently demonstrating high and durable response rates in heavily pre-treated cGVHD patients.
| Clinical Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Reference |
| KD025-213 (ROCKstar) | cGVHD, ≥2 prior therapies | 200 mg once daily | 75% | [1][2] |
| French Compassionate Use | Refractory cGVHD | 200 mg once or twice daily | 57.3% (Best ORR) | [7] |
| Japanese Phase III | Steroid-dependent/resistant cGVHD | 200 mg once daily | 85.7% (at 24 and 48 weeks) | [8] |
The responses to Belumosudil were observed across all affected organs, including those with fibrotic manifestations.[2] Furthermore, a significant proportion of patients were able to reduce their corticosteroid dose, a key secondary endpoint indicating a meaningful clinical benefit.[8]
Comparison with Other cGVHD Therapies
Belumosudil's mechanism of action and clinical performance can be compared with other FDA-approved therapies for cGVHD, such as Ruxolitinib (a JAK1/2 inhibitor) and Ibrutinib (a BTK inhibitor).
| Feature | Belumosudil (ROCK2i) | Ruxolitinib (JAK1/2i) | Ibrutinib (BTKi) |
| Primary Target | ROCK2 | JAK1/JAK2 | BTK/ITK |
| Key In Vitro Effect | Rebalances Th17/Treg, anti-fibrotic | Broad cytokine inhibition | B-cell and T-cell inhibition |
| Reported ORR (Relapsed/Refractory cGVHD) | ~75%[1] | ~50%[9] | ~67%[10] |
| Key Clinical Advantage | Dual anti-inflammatory and anti-fibrotic action | Effective in steroid-refractory acute and chronic GVHD | Efficacy in B-cell driven cGVHD manifestations |
Experimental Protocols
In Vitro T-Cell Differentiation Assay
This protocol outlines a general procedure for inducing the differentiation of naive CD4+ T-cells into Th17 and Treg subsets to assess the in vitro effects of compounds like Belumosudil.
-
Cell Isolation: Isolate naive CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.
-
Cell Culture and Differentiation:
-
Th17 Conditions: Culture naive CD4+ T-cells with anti-CD3/CD28, IL-6, and TGF-β.
-
Treg Conditions: Culture naive CD4+ T-cells with anti-CD3/CD28 and TGF-β.
-
Treatment: Add Belumosudil at various concentrations to the respective culture conditions.
-
-
Analysis: After 3-5 days of culture, analyze the differentiated T-cell populations by flow cytometry for the expression of lineage-defining transcription factors (RORγt for Th17, FoxP3 for Treg) and intracellular cytokines (IL-17 for Th17).[11][12]
In Vitro Collagen Deposition Assay
This protocol provides a method to quantify collagen production by fibroblasts in vitro to evaluate the anti-fibrotic potential of Belumosudil.
-
Cell Culture: Seed fibroblasts (e.g., NIH-3T3 or primary human dermal fibroblasts) in 24-well plates and grow to confluence.
-
Induction of Fibrosis: Stimulate the cells with a pro-fibrotic agent, such as TGF-β, to induce collagen synthesis.
-
Treatment: Concurrently treat the cells with varying concentrations of Belumosudil.
-
Collagen Staining: After 48-72 hours, fix the cells and stain for collagen using Sirius Red.
-
Quantification: Elute the bound dye and measure the absorbance using a spectrophotometer to quantify the amount of collagen deposited.[13][14]
Western Blot for STAT3/STAT5 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 and STAT5 in T-cells to assess the impact of Belumosudil on these signaling pathways.
-
Cell Lysis: Lyse treated and untreated T-cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5), as well as total STAT3 and STAT5 as loading controls.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and p-STAT5.[1][15]
Visualizations
Caption: Belumosudil's mechanism of action.
Caption: In vitro T-cell differentiation workflow.
Conclusion
This compound represents a significant advancement in the treatment of cGVHD, with a novel mechanism of action that addresses both the inflammatory and fibrotic components of the disease. Its in vitro profile as a selective ROCK2 inhibitor translates to potent immunomodulatory and anti-fibrotic effects. These preclinical observations are substantiated by robust in vivo data from clinical trials, demonstrating high and durable response rates in a challenging patient population. This guide provides a comparative framework for researchers and drug development professionals to understand the multifaceted effects of Belumosudil and its place in the evolving therapeutic landscape of cGVHD.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 3. What diseases does Belumosudil Mesilate treat? [synapse.patsnap.com]
- 4. Belumosudil [a.osmarks.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of belumosudil for treatment of cGVHD: multicenter retrospective analysis of the French cohort of the compassionate use program, on behalf of the French Society of Bone Marrow Transplantation and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Cancer drug ibrutinib found helpful in treating graft versus host disease after transplant | EurekAlert! [eurekalert.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil Mesylate Poised as a Preemptive Strike Against Chronic Graft-versus-Host Disease
An In-depth Comparison of Belumosudil Mesylate and Placebo for the Prophylactic Treatment of Chronic Graft-versus-Host Disease (GvHD)
Chronic graft-versus-host disease (cGvHD), a serious and often debilitating complication of allogeneic hematopoietic stem cell transplantation, may soon face a new preemptive therapeutic strategy. This compound, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), is currently under investigation in a head-to-head comparison with a placebo for its potential to prevent the progression of early cGvHD. This guide provides a comprehensive overview of the underlying science, clinical trial design, and available data for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Inflammatory and Fibrotic Pathways of cGvHD
Belumosudil's therapeutic potential lies in its unique dual mechanism of action, which addresses both the inflammatory and fibrotic processes that drive cGvHD.[1] The pathogenesis of cGvHD is characterized by an imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Treg cells).[2][3] Belumosudil selectively inhibits ROCK2, a key enzyme in a signaling pathway that regulates this balance.[3][4]
ROCK2 inhibition with belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 cell differentiation.[1][5] This leads to a reduction in pro-inflammatory cytokines like IL-17 and IL-21.[1][6][7] Concurrently, belumosudil promotes the phosphorylation of STAT5, which upregulates the master regulator of Treg cells, Foxp3, thereby increasing the number and function of these crucial immunosuppressive cells.[1][8] This rebalancing of the Th17/Treg ratio helps to restore immune homeostasis.[2][3]
Furthermore, belumosudil directly addresses the fibrotic component of cGvHD. By inhibiting ROCK2, it impedes the differentiation of fibroblasts into myofibroblasts and downregulates the expression of pro-fibrotic genes, which can reverse or reduce tissue fibrosis.[1][2]
Clinical Investigation: The Preemptive Treatment Trial
A pivotal Phase II clinical trial (NCT05996627) is currently underway to evaluate the efficacy and safety of belumosudil as a preemptive therapy for cGvHD.[9][10][11] This study aims to determine if early intervention with belumosudil can prevent the need for subsequent systemic immune suppressive therapy.[9]
The study is a randomized, placebo-controlled trial with the following key design elements:[9][11][12]
-
Patient Population: The trial enrolls adult patients (age 18 and older) who have at least one diagnostic or distinctive manifestation of cGvHD but do not yet require systemic immunosuppressive therapy.[9][11] Patients with only eye involvement must have the diagnosis confirmed by an ophthalmologist or optometrist.[9][11] A key inclusion criterion is that no new immune suppressive therapy has been added within the two weeks prior to enrollment.[9][11]
-
Randomization and Blinding: Patients are randomized to one of two arms: one receiving belumosudil and the other receiving a placebo.[9][12] This design allows for a direct and unbiased comparison of the treatment effects.
-
Treatment Regimen:
-
Arm I (Belumosudil): Patients receive belumosudil orally.[9] The dosage is administered either once daily (QD) or twice daily (BID), with adjustments for patients taking strong CYP3A inducers or proton pump inhibitors.[9]
-
Arm II (Placebo): Patients receive a matching placebo on the same schedule.[9]
-
-
Study Duration: Treatment cycles are 28 days each, and patients are treated for a total of 11 cycles, followed by a tapering cycle before discontinuation, assuming no disease progression or unacceptable toxicity.[9]
-
Primary Objective: The primary endpoint is to determine whether preemptive treatment with belumosudil prevents the need to initiate subsequent systemic immune suppressive therapy for cGvHD.[9]
-
Secondary and Exploratory Objectives: The trial will also assess differences in event-free survival, overall survival, and relapse rates between the two groups.[9] Additionally, the study will characterize cGvHD organ involvement, severity, and symptoms, as well as the safety and tolerability of preemptive belumosudil.[9]
Existing Clinical Data in Established cGvHD
While data from the preemptive trial is not yet available, the efficacy of belumosudil has been demonstrated in patients with established, treatment-refractory cGvHD. The pivotal ROCKstar trial (NCT03640481) provided key evidence leading to the FDA approval of belumosudil for adult and pediatric patients 12 years and older with cGvHD after failure of at least two prior lines of systemic therapy.[13][14]
Table 1: Efficacy of Belumosudil in Treatment-Refractory cGvHD (ROCKstar Trial)
| Efficacy Endpoint | Belumosudil 200 mg Once Daily (n=65) |
| Overall Response Rate (ORR) | 75% (95% CI, 63%-85%)[14] |
| Complete Response (CR) | 6%[14] |
| Partial Response (PR) | 69%[14] |
| Median Time to First Response | 1.8 months[14] |
| Duration of Response | 62% of responders did not require new systemic therapy for at least 1 year after response[14] |
| Symptom Improvement (Lee Symptom Scale) | 52% of patients reported clinically meaningful improvements[14] |
Table 2: Safety Profile of Belumosudil in Treatment-Refractory cGvHD
The safety profile of belumosudil in the ROCKstar trial was found to be acceptable and manageable.[14] Toxicities were generally consistent with what would be expected in patients with advanced cGvHD who are also receiving corticosteroids and other immunosuppressants.[14]
Note: The safety and efficacy data presented above are from studies in patients with established, treatment-refractory cGvHD and may not be directly extrapolated to the preemptive treatment setting.
Conclusion
This compound represents a promising, targeted therapy for cGvHD with a well-defined mechanism of action that addresses both immune dysregulation and fibrosis. The ongoing randomized, placebo-controlled trial will be instrumental in determining its role as a preemptive agent to halt the progression of early-stage disease. While awaiting the results of this crucial study, the robust efficacy and manageable safety profile observed in patients with advanced, treatment-refractory cGvHD provide a strong rationale for its investigation in this earlier setting. The findings from the preemptive trial have the potential to significantly alter the treatment paradigm for cGvHD, shifting the focus from managing established disease to preventing its debilitating consequences.
References
- 1. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 4. expertperspectives.com [expertperspectives.com]
- 5. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]
- 9. Facebook [cancer.gov]
- 10. Belumosudil for the Pre-emptive Treatment of Patients With Chronic Graft Versus Host Disease | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. Randomized Phase II study of belumosudil vs. placebo for preemptive treatment of chronic graft vs. host disease | Dana-Farber Cancer Institute [dana-farber.org]
- 12. mskcc.org [mskcc.org]
- 13. ashpublications.org [ashpublications.org]
- 14. targetedonc.com [targetedonc.com]
A Meta-Analysis of Clinical Trial Data for Belumosudil Mesylate in Chronic Graft-versus-Host Disease: A Comparative Guide
Introduction
Chronic graft-versus-host disease (cGVHD) is a frequent and serious complication following allogeneic hematopoietic stem cell transplantation, leading to significant morbidity and mortality.[1][2] The standard first-line treatment for cGVHD is systemic corticosteroids; however, a substantial portion of patients become steroid-refractory or steroid-dependent, necessitating further lines of therapy.[2][3] This guide provides a meta-analysis of clinical trial data for Belumosudil Mesylate, a novel therapy for cGVHD, and compares its performance against other approved second-line and subsequent-line treatments, including Ibrutinib and Ruxolitinib. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current therapeutic landscape for cGVHD.
Comparative Efficacy of Belumosudil and Alternatives in cGVHD
The following tables summarize the efficacy data from pivotal clinical trials of Belumosudil (ROCKstar study), Ibrutinib (Phase 1b/2 and iNTEGRATE studies), and Ruxolitinib (REACH3 study) in patients with cGVHD.
Table 1: Overall Response Rates and Durability of Response
| Treatment (Trial) | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) |
| Belumosudil (ROCKstar) | 2-5 prior lines of therapy | 75% | 6% | 69% | 1.9 months (median time to first response) |
| Ibrutinib (Phase 1b/2) | 1-3 prior lines of therapy | 67% | 21% | 45% | Not Reported |
| Ibrutinib + Prednisone (iNTEGRATE) | First-line treatment | 41% | 9% | 32% | 19 months |
| Placebo + Prednisone (iNTEGRATE) | First-line treatment | 37% | 6% | 31% | 10 months |
| Ruxolitinib (REACH3) | Steroid-refractory/dependent | 49.7% (at 24 weeks) | 6.7% | 43.0% | Not Reached (vs. 6.4 months for BAT) |
| Best Available Therapy (BAT) (REACH3) | Steroid-refractory/dependent | 25.6% (at 24 weeks) | 3.0% | 22.6% | 6.4 months |
Table 2: Survival Outcomes
| Treatment (Trial) | Failure-Free Survival (FFS) | Overall Survival (OS) |
| Belumosudil (ROCKstar) | 44% of subjects remained on therapy for ≥1 year | Not Reported |
| Ibrutinib + Prednisone (iNTEGRATE) | Median: 15 months | 24-month estimate: 80% |
| Placebo + Prednisone (iNTEGRATE) | Median: 8 months | 24-month estimate: 80% |
| Ruxolitinib (REACH3) | Not Reached (vs. 5.7 months for BAT) | Median not reached in either arm |
| Best Available Therapy (BAT) (REACH3) | 5.7 months | Median not reached in either arm |
Comparative Safety and Tolerability
This table outlines the most common adverse events (AEs) observed in the clinical trials for Belumosudil, Ibrutinib, and Ruxolitinib.
Table 3: Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | Belumosudil (ROCKstar) | Ibrutinib (Phase 1b/2) | Ruxolitinib (REACH3) | Best Available Therapy (BAT) (REACH3) |
| Infection | Consistent with expected rates | 69% | Viral: 33.9%, Bacterial: 27.9%, Fungal: 11.5% | Viral: 29.1%, Bacterial: 25.9%, Fungal: 5.7% |
| Fatigue/Asthenia | Yes | 57% | Not specified | Not specified |
| Diarrhea | Yes | 40% | Not specified | Not specified |
| Nausea | Yes | 29% | Not specified | Not specified |
| Anemia | Not specified | Not specified | 29.1% | 12.7% |
| Thrombocytopenia | Not specified | Not specified | 21.2% | 14.6% |
| Hypertension | Not specified | Not specified | 15.8% | 12.7% |
| Pyrexia (Fever) | Not specified | Not specified | 15.8% | 9.5% |
| Muscle Spasms | Not specified | 33% | Not specified | Not specified |
| Bruising | Not specified | 24% | Not specified | Not specified |
Experimental Protocols of Pivotal Clinical Trials
Belumosudil: The ROCKstar Study (KD025-213)
-
Study Design: A Phase 2, randomized, open-label, multicenter trial.[4][5][6]
-
Patient Population: Patients aged 12 years and older with cGVHD who had received 2 to 5 prior lines of systemic therapy.[4][7]
-
Intervention: Patients were randomized to receive Belumosudil 200 mg once daily or 200 mg twice daily.[5]
-
Primary Endpoint: The primary endpoint was the best overall response rate (ORR), defined as the proportion of subjects achieving a complete response (CR) or partial response (PR) according to the 2014 NIH Consensus Criteria.[5][6]
-
Secondary Endpoints: Included duration of response (DOR), changes in Lee Symptom Scale (LSS) score, failure-free survival (FFS), corticosteroid dose reductions, and overall survival (OS).[5]
Ibrutinib: Phase 1b/2 Study (PCYC-1129)
-
Study Design: A multicenter, open-label, Phase 1b/2 study.[8][9]
-
Patient Population: 42 patients with active cGVHD who had an inadequate response to corticosteroid-containing therapies and had failed 1 to 3 prior treatments.[8][9]
-
Intervention: Ibrutinib 420 mg administered orally once daily until cGVHD progression.[8]
-
Primary Endpoint: The primary efficacy endpoint was cGVHD response based on the 2005 NIH criteria.[8]
-
Secondary Endpoints: Sustained response, organ-specific responses, and changes in corticosteroid dosing.[8]
Ruxolitinib: The REACH3 Study
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[10][11]
-
Patient Population: Patients aged 12 years and older with moderate to severe steroid-refractory or steroid-dependent cGVHD.[10][12]
-
Intervention: Patients were randomized 1:1 to receive either Ruxolitinib 10 mg twice daily or the investigator's choice of best available therapy (BAT).[11][12] Crossover from the BAT arm to the Ruxolitinib arm was permitted after 24 weeks for patients not achieving a partial response or better.[11]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) at week 24.[10]
-
Secondary Endpoints: Failure-free survival (FFS) and patient-reported symptoms were key secondary endpoints.[10][13]
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide target distinct signaling pathways involved in the pathophysiology of cGVHD.
Belumosudil: ROCK2 Inhibition
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[14][15] ROCK2 is a key enzyme in the RhoA signaling pathway, which plays a crucial role in modulating immune responses and fibrosis.[14] In cGVHD, overactivation of ROCK2 contributes to an imbalance between pro-inflammatory Th17 cells and regulatory T (Treg) cells.[14][16] By inhibiting ROCK2, Belumosudil helps to restore this balance, reducing inflammation and mitigating fibrosis.[14][17]
Ibrutinib: BTK and ITK Inhibition
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).[8][18] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[18][19] ITK is involved in T-cell receptor (TCR) signaling and the activation of T-cell subsets that contribute to the inflammatory processes in cGVHD.[8][20] By inhibiting both BTK and ITK, Ibrutinib targets both B-cell and T-cell-mediated pathology in cGVHD.[18][21]
Ruxolitinib: JAK/STAT Pathway Inhibition
Ruxolitinib is an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[3][22] The JAK-STAT signaling pathway is activated by various cytokines that are central to the inflammatory cascade in cGVHD.[23][24] By blocking JAK1 and JAK2, Ruxolitinib disrupts the downstream signaling of these pro-inflammatory cytokines, thereby reducing the activation and proliferation of immune cells that drive cGVHD.[23][25]
Clinical Trial Workflow for cGVHD
The development and approval of new therapies for cGVHD follow a structured clinical trial workflow. The diagram below illustrates a typical process for a pivotal study in this indication.
Conclusion
This compound has demonstrated significant efficacy in patients with cGVHD who have received multiple prior lines of therapy, offering a novel mechanism of action through the selective inhibition of ROCK2.[14][17] The ROCKstar study has established Belumosudil as a valuable treatment option, with a high overall response rate and a manageable safety profile.[5] When compared to other targeted therapies such as Ibrutinib and Ruxolitinib, Belumosudil provides a distinct therapeutic approach by modulating both immune and fibrotic pathways.[14][16] Ibrutinib, through its dual inhibition of BTK and ITK, and Ruxolitinib, via its targeting of the JAK/STAT pathway, also represent significant advances in the management of cGVHD.[3][8][18][22] The choice of therapy will likely depend on the patient's prior treatments, specific cGVHD manifestations, and overall clinical profile. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the optimal sequencing and combination of these novel agents in the evolving treatment landscape of chronic graft-versus-host disease.
References
- 1. Efficacy and safety of belumosudil for treatment of cGVHD: multicenter retrospective analysis of the French cohort of the compassionate use program, on behalf of the French Society of Bone Marrow Transplantation and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. s3.eu-south-1.amazonaws.com [s3.eu-south-1.amazonaws.com]
- 4. REZUROCK® (belumosudil) Pivotal ROCKstar Study Design [rezurockhcp.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Ibrutinib for chronic graft-versus-host disease after failure of prior therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive results from the phase III REACH3 trial of ruxolitinib for patients with SR cGvHD [gvhdhub.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ruxolitinib in Patients With Corticosteroid-Refractory or Corticosteroid-Dependent Chronic Graft-Versus-Host Disease: 3-Year Final Analysis of the Phase III REACH3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 15. Belumosudil - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice | PLOS One [journals.plos.org]
- 19. [PDF] Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice | Semantic Scholar [semanticscholar.org]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. ascopubs.org [ascopubs.org]
- 22. ruxolitinib-as-the-first-post-steroid-treatment-for-acute-and-chronic-graft-versus-host-disease - Ask this paper | Bohrium [bohrium.com]
- 23. Ruxolitinib for Treatment of Steroid-Refractory Graft-versus-Host Disease: Real-World Data from Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The opposite impact of Janus kinase inhibitor Ruxolitinib on the function of bone marrow mesenchymal stem cells and immune cells in acute GVHD recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Insights into the role of the JAK/STAT signaling pathway in graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Belumosudil Mesylate's Anti-Fibrotic Activity: A Comparative Guide
This guide provides an objective comparison of the anti-fibrotic activity of Belumosudil Mesylate against other therapeutic alternatives, supported by experimental data from independent studies. It is intended for researchers, scientists, and drug development professionals interested in the landscape of anti-fibrotic treatments.
Introduction to this compound's Anti-Fibrotic Action
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] The ROCK2 signaling pathway is a key regulator of inflammatory responses and fibrotic processes.[1][2] By inhibiting ROCK2, Belumosudil downregulates pro-inflammatory and pro-fibrotic signaling, thereby reducing tissue fibrosis.[3][4] Preclinical studies have demonstrated its potential in ameliorating fibrosis in various organ systems, including the heart and liver.[5][6] Its mechanism involves the modulation of T-cell activity and interference with the Transforming Growth Factor-β1 (TGF-β1)/Smad2 pathway, a central driver of fibrosis.[4][6]
Comparative Analysis of Anti-Fibrotic Agents
To provide a comprehensive overview, this guide compares this compound with three other notable anti-fibrotic agents: Nintedanib, Pirfenidone, and Ruxolitinib. The following tables summarize their mechanisms of action and key quantitative data from preclinical and clinical studies.
Table 1: Mechanism of Action of Anti-Fibrotic Agents
| Drug | Target(s) | Key Anti-Fibrotic Mechanism(s) |
| This compound | ROCK2 | Inhibition of ROCK2 downregulates pro-inflammatory (e.g., IL-17) and pro-fibrotic (e.g., TGF-β1) signaling pathways.[1][5][6] Restores immune homeostasis and inhibits fibroblast activation and proliferation.[1][6] |
| Nintedanib | Multiple Tyrosine Kinases (VEGFR, FGFR, PDGFR, Src) | Inhibits proliferation, migration, and differentiation of fibroblasts by blocking key growth factor receptor signaling.[7][8] Downregulates extracellular matrix (ECM) protein expression (e.g., fibronectin, collagen).[9][10] |
| Pirfenidone | Unknown direct target | Modulates fibrogenic growth factors, primarily by suppressing TGF-β1 production and its downstream pathways.[11][12] Attenuates fibroblast proliferation, myofibroblast differentiation, and collagen synthesis.[11] Exhibits anti-inflammatory and antioxidant properties.[13] |
| Ruxolitinib | Janus Kinase 1 and 2 (JAK1/2) | Inhibits JAK1/2 phosphorylation, which in turn suppresses the activation, proliferation, and migration of hepatic stellate cells (HSCs).[14] Promotes apoptosis of activated HSCs and reduces the expression of collagen and other fibrosis-associated markers.[14][15] |
Table 2: Comparative Quantitative Data on Anti-Fibrotic Activity
| Drug | Model System | Key Findings | Reference |
| This compound | Mouse model of cardiac fibrosis (TAC) | Effectively ameliorated cardiac hypertrophy, fibrosis, and dysfunction. Suppressed TGF-β1-induced cardiac fibroblast activation and proliferation. | [6] |
| Mouse model of liver fibrosis (TAA-induced) | Significantly reduced liver pSTAT3, RORγT, and IL-17 levels. Reduced collagen deposition and reversed established fibrosis. | [5] | |
| Nintedanib | Human IPF fibroblasts | Dose-dependently decreased constitutive expression of fibronectin and collagen 1a1. Inhibited TGF-β1-induced myofibroblast differentiation. | [10] |
| Pirfenidone | Human cardiac fibroblasts | Exhibited a dose-dependent inhibitory effect on TGF-β-induced fibrotic phenotype. | [12] |
| Animal models of lung, liver, kidney, and heart fibrosis | Consistently demonstrated anti-fibrotic effects, primarily through the reduction of TGF-β. | [16] | |
| Ruxolitinib | Human hepatic stellate cell line (LX-2) | Inhibited proliferation, migration, and activation in a dose-dependent manner. IC50 for proliferation inhibition was determined. | [14][15] |
| Mouse models of liver fibrosis (CCl4 or TAA) | Significantly attenuated fibrosis progression and accelerated fibrosis reversal. | [14] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways modulated by these drugs and a typical experimental workflow for assessing anti-fibrotic activity are provided below.
Figure 1: Belumosudil's inhibition of the ROCK2 signaling pathway.
Figure 2: Simplified signaling pathways of alternative anti-fibrotic agents.
Figure 3: General experimental workflow for assessing anti-fibrotic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate anti-fibrotic activity.
Collagen Deposition Assay (Sirius Red Staining)
This protocol is a widely used method for quantifying collagen in tissue sections and cell culture.
-
Sample Preparation:
-
For tissue samples, fix in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
For cell cultures, grow cells to confluence on coverslips, wash with PBS, and fix with 4% paraformaldehyde.
-
-
Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Incubate samples with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.
-
Wash samples twice with 0.5% acetic acid to remove unbound dye.
-
Dehydrate the samples through a series of ethanol washes and clear with xylene.
-
-
Quantification:
-
Mount coverslips or tissue sections onto slides.
-
Visualize under a polarized light microscope, where collagen fibers will appear bright red/orange.
-
Capture images and quantify the stained area using image analysis software (e.g., ImageJ). The amount of collagen can be expressed as a percentage of the total tissue area.
-
Alternatively, the dye can be eluted from the stained samples using 0.1 M NaOH, and the absorbance of the eluate can be measured at 540 nm to quantify total collagen.[17]
-
Fibroblast Proliferation Assay (EdU Incorporation)
This assay directly measures DNA synthesis and is a reliable indicator of cell proliferation.
-
Cell Seeding and Treatment:
-
Seed fibroblasts in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the anti-fibrotic agent for a specified duration (e.g., 24-72 hours).
-
-
EdU Labeling:
-
Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
-
Click-iT® Reaction and Staining:
-
Incubate the cells with a Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), which will covalently bind to the incorporated EdU.
-
Counterstain the cell nuclei with a DNA stain such as Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of EdU-positive nuclei (proliferating cells) and the total number of nuclei.
-
The proliferation rate is expressed as the percentage of EdU-positive cells.[18]
-
Quantification of TGF-β1 and IL-17 (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific proteins in biological samples.
-
Sample Collection:
-
Collect cell culture supernatants, serum, or tissue homogenates.
-
For TGF-β1, samples may require an activation step (e.g., acidification) to measure the biologically active form.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for TGF-β1 or IL-17.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
Conclusion
This compound demonstrates significant anti-fibrotic activity through its selective inhibition of ROCK2, a key modulator of pro-fibrotic and pro-inflammatory pathways. Preclinical evidence suggests its efficacy in reducing fibrosis in multiple organ systems. When compared to other anti-fibrotic agents such as Nintedanib, Pirfenidone, and Ruxolitinib, Belumosudil offers a distinct mechanism of action. While direct, independent head-to-head comparative studies are limited, the available data indicate that each of these agents effectively targets different components of the complex fibrotic process.
The choice of an anti-fibrotic agent for therapeutic development or research will depend on the specific fibrotic disease, the underlying pathophysiology, and the desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions, highlighting the importance of standardized experimental protocols for the continued independent validation and comparison of these and future anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rezurock® now covered in Quebec for people living with chronic graft-versus-host disease (GVHD) - BioSpace [biospace.com]
- 5. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belumosudil, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 13. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib suppresses liver fibrosis progression and accelerates fibrosis reversal via selectively targeting Janus kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 19. TGF-β subverts the immune system into directly promoting tumor growth through IL-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
Comparative Analysis of Gene Expression Profiles in Belumosudil Mesylate-Treated Cells versus Alternative Therapies
A deep dive into the molecular signatures of Belumosudil Mesylate compared to Ruxolitinib and Mycophenolate Mofetil reveals distinct and overlapping impacts on gene expression in the context of chronic graft-versus-host disease (cGVHD) and systemic sclerosis (SSc). Belumosudil, a selective ROCK2 inhibitor, demonstrates a unique mechanism of action by modulating inflammatory and fibrotic pathways, which is reflected in the genetic reprogramming of treated cells.
This guide provides a comparative analysis of the gene expression profiles induced by this compound and two alternative therapies: Ruxolitinib, a JAK1/2 inhibitor used in cGVHD, and Mycophenolate Mofetil (MMF), an immunosuppressant used in SSc. The data presented here is crucial for researchers, scientists, and drug development professionals seeking to understand the nuanced molecular effects of these treatments.
This compound: A Targeted Approach to Inflammation and Fibrosis
This compound is an inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), a key player in inflammatory and fibrotic processes.[1][2][3] Its mechanism of action involves the downregulation of pro-inflammatory Th17 cells and the upregulation of regulatory T-cells (Tregs) by modulating the phosphorylation of STAT3 and STAT5.[1] This targeted approach aims to restore immune homeostasis and mitigate the pathological features of diseases like cGVHD and SSc.
A pivotal study involving single-cell RNA sequencing of oral mucosa biopsies from cGVHD patients treated with Belumosudil revealed significant changes at the tissue level. Treatment led to a notable reduction in the expression of genes associated with fibrosis, such as those for collagen, and a decrease in the pro-inflammatory cytokine IL-17.[1][2][3][4]
Key Gene Expression Changes with this compound:
While a comprehensive list of differentially expressed genes from the single-cell RNA sequencing study is not publicly available in a readily tabulated format, the primary findings indicate a significant impact on pathways related to:
-
Extracellular Matrix Organization: Downregulation of collagen and other fibrosis-related genes.
-
Immune Response: Reduction in IL-17 expression and a shift in T-cell subtype balance.
Ruxolitinib in Chronic Graft-versus-Host Disease
Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor, is an established treatment for steroid-refractory cGVHD. Its mechanism involves blocking the signaling of various cytokines that are crucial for immune cell activation and inflammation.
A study on the topical application of Ruxolitinib in cutaneous cGVHD identified 383 differentially expressed genes in responders compared to non-responders.[5] This highlights a distinct gene signature associated with a positive clinical response.
Top 10 Differentially Expressed Genes in Ruxolitinib Responders:[5]
| Gene | Description | Fold Change (Responders vs. Non-responders) |
| VPS35 | Vacuolar protein sorting 35 | >2 |
| MCM5 | Minichromosome maintenance complex component 5 | >2 |
| MAP3K15 | Mitogen-activated protein kinase kinase kinase 15 | >2 |
| CCNB3 | Cyclin B3 | >2 |
| AL008638.1 | Long non-coding RNA | >2 |
| DQX1 | DEAQ-box RNA-dependent helicase 1 | >2 |
| AC011525.1 | Long non-coding RNA | >2 |
| MT1F | Metallothionein 1F | >2 |
| NKX1-1 | NK1 homeobox 1 | >2 |
| ALPK2 | Alpha-protein kinase 2 | >2 |
Mycophenolate Mofetil in Systemic Sclerosis
Mycophenolate Mofetil (MMF) is an immunosuppressive drug widely used in the management of SSc, particularly for skin and lung involvement. It works by inhibiting the proliferation of lymphocytes.
Gene expression studies on skin biopsies from SSc patients treated with MMF have identified a baseline "inflammatory signature" that is predictive of a good clinical response.[6][7][8] In patients who showed improvement in skin scores, 571 genes were found to have significantly changed expression after treatment.[6][9]
Key Gene Expression Changes with Mycophenolate Mofetil in SSc Responders:
While the full list of 571 genes is extensive, analysis of these genes has pointed to the modulation of several key pathways:
-
Innate and Adaptive Immunity: Downregulation of genes associated with immune cell activation and infiltration.
-
Chemokine Signaling: Reduction in the expression of chemokines like CCL2, which are involved in recruiting inflammatory cells.[8]
-
Extracellular Matrix: Changes in the expression of genes related to fibrosis, although the "inflammatory" signature appears to be a more dominant predictor of response.
Experimental Protocols
Single-Cell RNA Sequencing of Oral Mucosa Biopsies (Belumosudil Study)
-
Sample Collection: Oral mucosa biopsies were obtained from patients with cGVHD before and after treatment with Belumosudil.
-
Cell Isolation: Tissues were processed to isolate single cells.
-
Library Preparation and Sequencing: Single-cell libraries were prepared using a commercial platform (e.g., 10x Genomics) and sequenced on a high-throughput sequencer.
-
Data Analysis: Sequencing data was processed to identify individual cell types and their gene expression profiles. Differential gene expression analysis was performed to compare pre- and post-treatment samples.
Microarray Analysis of Skin Biopsies (MMF and Ruxolitinib Studies)
-
Sample Collection: Skin punch biopsies were taken from affected areas of patients with SSc (for MMF) or cutaneous cGVHD (for Ruxolitinib).
-
RNA Extraction: Total RNA was extracted from the biopsy samples.
-
Microarray Hybridization: Labeled cRNA was hybridized to a microarray chip containing probes for thousands of genes.
-
Data Acquisition and Analysis: The microarray slides were scanned, and the signal intensities were quantified. After normalization, statistical analysis was performed to identify differentially expressed genes between different patient groups or time points.
Signaling Pathways
Belumosudil's targeted inhibition of ROCK2 has a downstream effect on the STAT signaling pathway, which is central to T-cell differentiation and function. By inhibiting ROCK2, Belumosudil reduces the phosphorylation of STAT3, a key transcription factor for the pro-inflammatory Th17 lineage. Concurrently, it promotes the phosphorylation of STAT5, which is important for the development and function of immunosuppressive Treg cells. This dual action helps to rebalance the immune response.
Conclusion
The analysis of gene expression profiles provides a powerful lens through which to understand the molecular mechanisms of this compound and its alternatives. Belumosudil's targeted inhibition of ROCK2 results in a distinct molecular signature characterized by the suppression of pro-inflammatory and pro-fibrotic pathways. In contrast, Ruxolitinib and MMF exert their effects through broader mechanisms, targeting JAK-STAT signaling and lymphocyte proliferation, respectively. This comparative guide underscores the importance of molecular profiling in understanding drug efficacy and in guiding the development of more targeted and effective therapies for complex immune-mediated diseases.
References
- 1. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study | Semantic Scholar [semanticscholar.org]
- 5. onclive.com [onclive.com]
- 6. Molecular signatures in skin associated with clinical improvement during mycophenolate treatment in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin Gene Expression Profiles in Systemic Sclerosis: From Clinical Stratification to Precision Medicine [mdpi.com]
- 8. Mycophenolate Mofetil Treatment of Systemic Sclerosis Reduces Myeloid Cell Numbers and Attenuates the Inflammatory Gene Signature in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Belumosudil Mesylate with Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Belumosudil Mesylate when used in combination with other immunomodulatory agents. Belumosudil, a selective ROCK2 inhibitor, has demonstrated significant therapeutic potential, particularly in the context of chronic graft-versus-host disease (cGVHD).[1][2] Its unique mechanism of action, which involves modulating inflammatory responses and fibrotic processes, makes it a prime candidate for combination therapies aimed at enhancing efficacy and overcoming resistance.[1][3][4][5] This document summarizes key experimental data from preclinical and clinical studies, offers detailed experimental protocols for assessing synergy, and visualizes the underlying biological pathways and workflows.
Mechanism of Action: A Rationale for Synergy
Belumosudil's primary mechanism of action is the selective inhibition of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in the RhoA signaling pathway that regulates immune responses and fibrosis.[1][4] By inhibiting ROCK2, Belumosudil restores the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[1][3][4] This is achieved by downregulating STAT3 phosphorylation, which is crucial for Th17 differentiation, and upregulating STAT5 phosphorylation, promoting Treg expansion.[3][6]
This distinct mechanism provides a strong rationale for combining Belumosudil with other immunomodulators that target different signaling pathways. For instance, Janus kinase (JAK) inhibitors like Ruxolitinib, which block cytokine signaling through the JAK/STAT pathway, offer a complementary approach to immune modulation.[3][7] The potential for synergy lies in targeting multiple, distinct inflammatory pathways simultaneously, which may lead to improved clinical outcomes.[7]
Quantitative Data Summary: Clinical and Preclinical Evidence
The following tables summarize the available quantitative data from clinical studies evaluating Belumosudil in combination with other immunomodulators. The majority of the current data focuses on its use in patients with steroid-refractory cGVHD.
Table 1: Clinical Efficacy of Belumosudil Combination Therapy in Chronic Graft-versus-Host Disease (cGVHD)
| Combination Therapy | Study Population | Number of Patients | Overall Response Rate (ORR) | Additional Outcomes | Reference |
| Belumosudil + Ruxolitinib | Steroid-refractory cGVHD | 26 | Higher mean ORR across most organ systems compared to Belumosudil + Standard Therapy | 24-month regimen overall survival (rOS): 92%; 24-month regimen non-relapse mortality (rNRM): 8% | [5][8] |
| Treatment-refractory cGVHD | 20 | 55% | Complete Response (CR): 5%, Partial Response (PR): 35%. Facilitated tapering of other immunosuppressive agents. | [7][9][10] | |
| Steroid-refractory or -dependent cGVHD | 14 | 6-month ORR: 64%; 12-month ORR: 57% | Deepened responses observed with ongoing therapy. | [11] | |
| Belumosudil + Standard Agents (e.g., Prednisone, Tacrolimus, Sirolimus) | Steroid-refractory cGVHD | 26 | - | 24-month rOS: 80%; 24-month rNRM: 20% | [5][8][12] |
| Refractory cGVHD | 26 | 77% (overall cohort with various combinations) | Responses seen in multiple organs including skin, joints/fascia, and eyes. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the synergistic effects of Belumosudil with other immunomodulators. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro T-Cell Proliferation and Activation Assay
This assay assesses the impact of Belumosudil and a combination agent on T-cell proliferation and activation.
Objective: To determine if the combination of Belumosudil and another immunomodulator synergistically inhibits T-cell proliferation and activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
This compound and other immunomodulator(s) of interest.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
Cell proliferation dyes (e.g., CFSE).
-
Flow cytometer.
-
ELISA kits for cytokine quantification (e.g., IFN-γ, TNF-α).
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label T-cells within the PBMC population with a cell proliferation dye like CFSE.
-
Culture the labeled cells in 96-well plates pre-coated with anti-CD3 antibody and in the presence of soluble anti-CD28 antibody.
-
Treat the cells with a dose range of Belumosudil alone, the other immunomodulator alone, and a combination of both at various dose ratios. Include vehicle-treated and unstimulated controls.
-
Incubate the cells for 3-5 days.
-
After incubation, harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry.
-
Collect the culture supernatants to quantify the levels of key pro-inflammatory cytokines such as IFN-γ and TNF-α using ELISA.
-
Calculate the combination index (CI) using appropriate software (e.g., CompuSyn) to determine if the drug combination has a synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effect on T-cell proliferation and cytokine production.
Flow Cytometry for Th17 and Treg Cell Differentiation
This protocol is designed to evaluate the synergistic effect of Belumosudil and another immunomodulator on the differentiation of CD4+ T-cells into Th17 and Treg subsets.
Objective: To assess the combined effect of Belumosudil and another immunomodulator on the Th17/Treg balance.
Materials:
-
Isolated CD4+ T-cells.
-
Th17 and Treg polarizing cytokine cocktails.
-
This compound and other immunomodulator(s).
-
Antibodies for flow cytometry: anti-CD4, anti-IL-17A, anti-Foxp3.
-
Fixation/Permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Isolate naïve CD4+ T-cells from PBMCs.
-
Culture the cells under Th17-polarizing conditions (e.g., with IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4) or Treg-polarizing conditions (e.g., with TGF-β and IL-2).
-
Treat the cells with Belumosudil, the other immunomodulator, or the combination at various concentrations.
-
After 3-5 days of culture, restimulate the cells for a few hours with PMA and ionomycin in the presence of a protein transport inhibitor.
-
Stain the cells for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for IL-17A (for Th17 cells) and Foxp3 (for Treg cells).
-
Analyze the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells using a flow cytometer.
-
Evaluate the shift in the Th17/Treg ratio in response to the different treatment conditions to assess for synergy.
Western Blot for STAT3 and STAT5 Phosphorylation
This method is used to investigate the molecular mechanism of synergy by examining the phosphorylation status of key signaling proteins.
Objective: To determine the combined effect of Belumosudil and another immunomodulator on the phosphorylation of STAT3 and STAT5 in T-cells.
Materials:
-
Isolated CD4+ T-cells.
-
This compound and other immunomodulator(s).
-
Cell lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot imaging system.
Procedure:
-
Culture isolated CD4+ T-cells and treat them with Belumosudil, the other immunomodulator, or the combination for a specified period.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total STAT3 and STAT5.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for STAT3 and STAT5. Compare the effects of the combination treatment to the single agents to assess for synergistic effects on these signaling pathways.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for assessing synergy.
Caption: Belumosudil's ROCK2 inhibition pathway.
Caption: Experimental workflow for synergy assessment.
Discussion and Future Directions
The available clinical data, primarily from retrospective studies, suggests that combining Belumosudil with other immunomodulators, particularly the JAK inhibitor Ruxolitinib, is a promising strategy for patients with refractory cGVHD.[8][9][12] The combination appears to be well-tolerated and may lead to improved clinical responses.[5][9] The rationale for this synergy is grounded in the distinct and complementary mechanisms of action of these agents, targeting different facets of the complex inflammatory and fibrotic pathways underlying cGVHD.
However, several key areas require further investigation. Prospective, randomized controlled trials are essential to definitively establish the synergistic efficacy and safety of Belumosudil combination therapies. Preclinical studies are needed to elucidate the precise molecular mechanisms of synergy and to identify optimal dosing regimens. The use of in vitro and in vivo models will be crucial for calculating synergy scores (e.g., combination index) and for exploring novel combination partners for Belumosudil.
Furthermore, it is important to consider potential drug-drug interactions. For instance, Belumosudil may impact the pharmacokinetics of other immunosuppressants like tacrolimus and sirolimus, necessitating dose adjustments.[14]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 5. Belumosudil combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Th17/Treg Phenotyping Kit [bdbiosciences.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. promab.com [promab.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II study of belumosudil for chronic graft-versus-host disease in patients who failed at least one line of systemic therapy in China - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Belumosudil Mesylate's Potency Against Novel ROCK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Belumosudil Mesylate, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, against a range of novel ROCK2 inhibitors. The information presented is supported by experimental data to assist researchers in evaluating and selecting appropriate compounds for their studies.
Data Presentation: Comparative Potency of ROCK2 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable ROCK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Ki, the inhibition constant, is another measure of inhibitor potency. Lower values for both IC50 and Ki indicate higher potency.
| Compound Name | ROCK2 IC50 (nM) | ROCK1 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| Belumosudil (KD025/SLx-2119) | 60 - 105 | 24,000 | ~228 - 400 | [1][2] |
| GNS-3595 | 5.7 | ~456 | ~80 | [3] |
| REDX10843 | 17 | 2,500 | ~147 | [4] |
| ITRI-E-212 | 250 | - | - | [5] |
| Fasudil | - | - | - | [1] |
| Y-27632 | - | - | - | [1] |
| H-1152 | 12 | - | - | [1] |
| RKI-1447 | 6.2 | 14.5 | ~2.3 | [1] |
| GSK269962A | 4 | 1.6 | ~0.4 | [1] |
| AT13148 | 4 | 6 | ~1.5 | [1] |
| Azaindole 1 | 1.1 | 0.6 | ~0.5 | [1] |
| Ripasudil | 19 | 51 | ~2.7 | [1] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are for comparative purposes.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The potency of ROCK2 inhibitors is typically determined using an in vitro kinase assay. The following is a generalized protocol that can be adapted for various assay formats, such as radiometric, fluorescence-based, or luminescence-based (e.g., ADP-Glo™) assays.
Objective: To determine the concentration of a test compound required to inhibit 50% of ROCK2 kinase activity (IC50).
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., a synthetic peptide like S6K substrate)
-
ATP (at a concentration near the Km for ROCK2, unless otherwise specified)
-
Test compounds (serially diluted)
-
Detection reagents (specific to the assay format, e.g., [γ-33P]ATP for radiometric assays, or ADP-Glo™ reagents for luminescence assays)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the appropriate signal (radioactivity, fluorescence, or luminescence)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant ROCK2 enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction using a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
ROCK2 Signaling Pathway
The diagram below illustrates the central role of ROCK2 in mediating downstream cellular processes. Activation of ROCK2 by the small GTPase RhoA leads to the phosphorylation of multiple substrates, influencing cell shape, motility, and gene expression.
Caption: Simplified ROCK2 signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps in a typical in vitro kinase inhibition assay to determine the IC50 of a test compound.
Caption: Workflow for a kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Safety of Belumosudil Mesylate and Other cGVHD Treatments: A Guide for Researchers
This guide provides a detailed comparison of the safety profiles of Belumosudil Mesylate, Ruxolitinib, Ibrutinib, and corticosteroids for the treatment of chronic graft-versus-host disease (cGVHD). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from key clinical trials, experimental methodologies, and the underlying signaling pathways.
Comparative Safety Data
The following table summarizes the incidence of common adverse events (AEs) observed in pivotal clinical trials for Belumosudil (ROCKstar), Ruxolitinib (REACH3), and Ibrutinib (iNTEGRATE). Corticosteroids are included as a baseline, with data representing common toxicities associated with long-term use.
| Adverse Event | Belumosudil (ROCKstar)[1] | Ruxolitinib (REACH3) | Ibrutinib (iNTEGRATE)[2][3] | Corticosteroids (General)[4] |
| Hematologic | ||||
| Anemia | - | 29.1% | - | - |
| Thrombocytopenia | - | 21.2% | 12% | - |
| Neutropenia | - | - | 10% | - |
| Non-Hematologic | ||||
| Fatigue | 38% | - | - | Muscle weakness |
| Diarrhea | 33% | - | - | GI upset |
| Nausea | 31% | - | - | GI upset |
| Cough | 28% | - | - | - |
| Upper Respiratory Tract Infection | 27% | - | - | Increased infection risk |
| Dyspnea | 25% | - | 28% | - |
| Headache | 24% | - | - | - |
| Peripheral Edema | 23% | - | 16% | Fluid retention |
| Hypertension | - | 15.8% | - | Hypertension |
| Pyrexia (Fever) | - | 15.8% | - | - |
| Pneumonia | - | - | - | Increased infection risk |
| Atrial Fibrillation | - | - | 12% | - |
| Kidney Failure | - | - | 24% | - |
| Discontinuation due to AEs | 12% | 16.4% | - | - |
Note: Direct comparison of AE rates across different trials should be done with caution due to variations in study design, patient populations, and AE reporting methodologies.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Belumosudil, Ruxolitinib, and Ibrutinib in cGVHD are mediated by their distinct mechanisms of action, targeting key signaling pathways involved in the disease's pathophysiology.
Belumosudil: ROCK2 Inhibition
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in the inflammatory and fibrotic processes of cGVHD.[5][6] By inhibiting ROCK2, Belumosudil helps to rebalance the immune response by downregulating pro-inflammatory Th17 cells and increasing regulatory T cells (Tregs).[7] It also interferes with fibrotic pathways, potentially reversing tissue damage.[5][6]
Ruxolitinib: JAK/STAT Inhibition
Ruxolitinib is an inhibitor of Janus kinases (JAK1 and JAK2), which are critical for the signaling of numerous cytokines that drive inflammation and immune responses in cGVHD.[8] By blocking the JAK/STAT pathway, Ruxolitinib reduces the production of pro-inflammatory cytokines and modulates the activity of various immune cells.[9][10]
Ibrutinib: BTK Inhibition
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[9] This pathway is crucial for B-cell proliferation, differentiation, and survival, all of which are implicated in the pathology of cGVHD.[9] By inhibiting BTK, Ibrutinib disrupts these B-cell functions.
Experimental Protocols
The safety and efficacy data presented in this guide are derived from rigorously conducted clinical trials. Below are summaries of the methodologies for the key studies cited.
ROCKstar Trial (Belumosudil)
-
Official Title: A Phase 2, Randomized, Multicenter Study to Evaluate the Efficacy and Safety of KD025 in Subjects With Chronic Graft Versus Host Disease (cGVHD) After At Least 2 Prior Lines of Systemic Therapy.[11]
-
Study Design: A phase 2, open-label, randomized, multicenter study. Patients were randomized 1:1 to receive either Belumosudil 200 mg once daily or 200 mg twice daily.[7][12]
-
Patient Population: Patients aged 12 years and older with active cGVHD who had received 2 to 5 prior lines of systemic therapy.[5][13] Key exclusion criteria included relapse of underlying malignancy, severe lung or liver dysfunction, and current treatment with ibrutinib.[5][7]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR), defined as the proportion of patients achieving a complete or partial response according to the 2014 NIH Consensus Development Project criteria.[11][13]
-
Statistical Analysis: The study was designed to determine the ORR for each dose. Statistical significance was achieved if the lower bound of the 95% confidence interval for the ORR exceeded a prespecified threshold.[14]
REACH3 Trial (Ruxolitinib)
-
Official Title: A Study of Ruxolitinib vs Best Available Therapy (BAT) in Patients With Steroid-refractory Chronic Graft vs. Host Disease (GvHD) After Bone Marrow Transplantation.[15]
-
Study Design: A phase 3, randomized, open-label, multicenter study comparing Ruxolitinib to the best available therapy (BAT) chosen by the investigator.[15][16][17]
-
Patient Population: Patients aged 12 years and older with moderate to severe steroid-refractory or steroid-dependent cGVHD.[16]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) at week 24.[18]
-
Statistical Analysis: The study was designed to demonstrate the superiority of Ruxolitinib over BAT in terms of ORR at week 24.[19]
iNTEGRATE Trial (Ibrutinib)
-
Official Title: Ibrutinib in Combination With Corticosteroids vs Placebo in Combination With Corticosteroids in Participants With New Onset Chronic Graft Versus Host Disease (cGVHD).[14][20]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter study. Patients were randomized to receive either Ibrutinib or a placebo, in combination with corticosteroids.[10][16][21]
-
Patient Population: Patients aged 12 years and older with new-onset moderate to severe cGVHD requiring systemic corticosteroid therapy, with no prior systemic treatment for cGVHD.[2][12]
-
Primary Endpoint: The primary endpoint was the response rate at 48 weeks, according to the 2014 NIH Consensus Development Project Criteria.[2][22]
-
Statistical Analysis: The study was designed to compare the response rate at 48 weeks between the Ibrutinib and placebo groups.[3]
Generalized Experimental Workflow for cGVHD Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for cGVHD, based on the methodologies of the ROCKstar, REACH3, and iNTEGRATE trials.
References
- 1. ROCKstar: Belumosudil in chronic GvHD, an update from ASH 2021 [gvhdhub.com]
- 2. Ibrutinib for First-Line Treatment of Chronic Graft-Versus-Host Disease: Results From the Randomized Phase III iNTEGRATE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajmc.com [ajmc.com]
- 5. REZUROCK® (belumosudil) Pivotal ROCKstar Study Design [rezurockhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the role of the JAK/STAT signaling pathway in graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How ibrutinib, a B-cell malignancy drug, became an FDA-approved second-line therapy for steroid-resistant chronic GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Insights into the role of the JAK/STAT signaling pathway in graft- versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pivotal ROCKstar Efficacy Data | REZUROCK® (belumosudil) [rezurockhcp.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Ibrutinib for First-Line Treatment of Chronic Graft-Versus-Host Disease: Results From the Randomized Phase III iNTEGRATE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic Graft-vs-Host Disease Clinical Trial Updates - The ASCO Post [ascopost.com]
- 18. Ruxolitinib in Patients With Corticosteroid-Refractory or Corticosteroid-Dependent Chronic Graft-Versus-Host Disease: 3-Year Final Analysis of the Phase III REACH3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NCT02959944 - Ibrutinib in Combination With Corticosteroids vs Placebo in Combination With Corticosteroids in Participants With New Onset Chronic Graft Versus Host Disease (cGVHD) (iNTEGRATE) - The YODA Project [yoda.yale.edu]
- 22. incytemi.com [incytemi.com]
Safety Operating Guide
Proper Disposal of Belumosudil Mesylate: A Guide for Laboratory Professionals
The proper disposal of Belumosudil Mesylate is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance in accordance with general regulatory principles.
Hazard Assessment and Regulatory Overview
This compound is the mesylate salt form of Belumosudil, an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1] While some safety data sheets (SDS) classify it as a non-hazardous substance or mixture, others indicate specific hazards, including potential reproductive toxicity, skin and eye irritation, and harm if swallowed.[1][2][3][4] Given the variance in hazard classification, it is prudent to handle this compound with care and manage its disposal through a certified hazardous waste stream.
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Additionally, state regulations, which may be more stringent than federal laws, must be followed.[5] For facilities handling pharmaceutical waste, the EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals.[6][8]
Quantitative Hazard Information Summary
The following table summarizes the hazard classifications for this compound as reported by various sources. This highlights the importance of consulting the specific SDS for the material in use and defaulting to the most stringent precautions.
| Hazard Statement | GHS Classification | Source(s) |
| Harmful if swallowed | Acute toxicity, oral (Cat. 4) | CymitQuimica SDS |
| Causes skin irritation | Skin corrosion/irritation (Cat. 2) | CymitQuimica SDS |
| Causes serious eye irritation | Serious eye damage/irritation (Cat. 2A) | CymitQuimica SDS |
| May cause respiratory irritation | STOT - single exposure (Cat. 3) | CymitQuimica SDS |
| May damage fertility; May damage the unborn child | Reproductive toxicity (Repr. 1B) | PubChem (Aggregated GHS information)[1] |
| Not a hazardous substance or mixture | Not classified | AbMole BioScience SDS, MedChemExpress SDS |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of unused, expired, or contaminated this compound from a laboratory setting.
1. Personal Protective Equipment (PPE)
-
Before handling the chemical, ensure appropriate PPE is worn. This includes safety glasses with side-shields or a face shield, protective gloves, and impervious clothing.[3][4] Handle in a well-ventilated area, using an appropriate exhaust system where dust may be formed.[2][3]
2. Waste Segregation and Collection
-
Do not dispose of this compound down the drain or in regular solid waste containers.[6][9]
-
Collect all waste material (including contaminated solids like paper towels or PPE) in a designated, compatible, and properly sealed hazardous waste container.
-
For accidental spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]
3. Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the accumulation start date and any relevant hazard warnings (e.g., "Toxic," "Handle with Care").
-
Store the sealed container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[10] Follow institutional guidelines for temporary hazardous waste storage.
4. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[11]
-
The EHS department will work with a licensed environmental management vendor for final disposal, which typically involves high-temperature incineration for pharmaceutical waste.[6][7][12]
-
Ensure a manifest or certificate of destruction is obtained and retained in accordance with institutional and regulatory requirements.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C27H28N6O5S | CID 146025939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. services.gov.krd [services.gov.krd]
Personal protective equipment for handling Belumosudil Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Belumosudil Mesylate, including personal protective equipment (PPE) recommendations, operational plans for handling and disposal, and emergency procedures.
Hazard Identification and Classification
This compound is an active pharmaceutical ingredient that requires careful handling. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential health risks.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been associated with the following hazards:
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[3] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[3] |
| Reproductive toxicity (Category 1B) | H360FD: May damage fertility; May damage the unborn child[4] |
It is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to prevent skin contact, eye contact, and inhalation.[1][5]
| PPE Category | Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to prevent eye contact with dust or splashes.[1][5] |
| Hand Protection | Protective gloves | Chemically resistant gloves should be inspected before use. Use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contamination.[1][5] |
| Respiratory Protection | Suitable respirator | Use in areas with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1][5] |
Engineering Controls
To further minimize exposure, the following engineering controls should be in place:
-
Ventilation: Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powdered forms of the compound to avoid dust and aerosol formation.[1][2][3]
-
Safety Stations: Ensure easy access to a safety shower and an eyewash station.[1][5]
Safe Handling and Storage
Handling:
-
Do not eat, drink, or smoke in areas where the compound is handled.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and moisture.[1]
-
Recommended storage temperature is 4°C for the solid material.[1] If dissolved in a solvent, store at -20°C for up to one month or -80°C for up to six months.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation persists.[1][2][6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan:
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a designated container for disposal.[1]
-
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter sewers or waterways.
Procedural Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C27H28N6O5S | CID 146025939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
